Technical Documentation Center

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
  • CAS: 1255635-74-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Elucidation In my tenure developing heteroaromatic scaffolds for medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Elucidation

In my tenure developing heteroaromatic scaffolds for medicinal chemistry and materials science, I have found that the physicochemical nuances of picolinic acids are frequently underestimated. 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255635-74-5) [1] is not merely a structural building block; it is a dynamic, pH-sensitive pharmacophore.

Structurally, the molecule consists of a picolinic acid core substituted at the C4 position with an electron-donating 4-methoxyphenyl group. This specific structural arrangement creates a push-pull electronic system across the pyridine ring, heavily influencing its solubility, metal-chelating capabilities, and binding affinity in biological targets (such as metalloproteinases). Understanding the causality behind its physical properties is paramount for optimizing both its synthesis and its downstream application in drug discovery.

Quantitative Physicochemical Properties

To effectively formulate or modify this compound, we must first establish its baseline physicochemical profile. The data below synthesizes predicted and literature-derived metrics for this specific scaffold and its close structural analogues [3].

PropertyValueCausality / Significance in Application
Molecular Weight 229.23 g/mol Highly optimal for small-molecule drug design; strictly complies with Lipinski’s Rule of Five, allowing ample room for further functionalization.
LogP (Predicted) ~ 1.8 - 2.1The methoxyphenyl group adds lipophilicity to the highly polar picolinic acid core, achieving an ideal balance for aqueous solubility and lipid membrane permeability.
pKa1 (Carboxylic Acid) ~ 1.2Highly acidic compared to standard benzoic acids. The electron-withdrawing nature of the protonated pyridine ring inductively stabilizes the carboxylate anion.
pKa2 (Pyridinium) ~ 5.4Dictates the molecule's zwitterionic behavior. At physiological pH (7.4), the molecule exists almost entirely as a water-soluble carboxylate anion.
Topological Polar Surface Area (TPSA) 59.4 ŲCalculated from the carboxyl (37.3 Ų), pyridine nitrogen (12.9 Ų), and ether oxygen (9.2 Ų). A TPSA < 90 Ų indicates strong potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 4The spatial arrangement of the nitrogen and carboxylate oxygen facilitates strong bidentate chelation with transition metals (e.g., Ir, Ru, Zn), making it an excellent ligand.

Acid-Base Equilibria & Zwitterionic Dynamics

A critical failure point I often observe in the laboratory is the mishandling of picolinic acid derivatives during aqueous workup. Because of its two distinct pKa values, 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid undergoes complex pH-dependent speciation.

At highly acidic pH (< 1.2), both the pyridine nitrogen and the carboxylic acid are protonated, yielding a highly soluble cation. At physiological pH (> 5.4), the carboxylic acid is deprotonated, yielding a highly soluble anion. However, at its isoelectric point (pH ~3.5), the molecule exists as a neutral zwitterion. In this state, the internal charge neutralization drastically reduces the hydration energy, causing the compound to precipitate out of aqueous solutions. We exploit this exact causality for product isolation.

AcidBase Cat Cationic Form (pH < 1.2) Zwit Zwitterionic Form (pH ~ 3.5) Cat->Zwit -H+ (pKa1 ~1.2) Zwit->Cat +H+ Anion Anionic Form (pH > 5.4) Zwit->Anion -H+ (pKa2 ~5.4) Anion->Zwit +H+

Fig 1: pH-dependent speciation and zwitterionic equilibria of the picolinic acid core.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling of 4-bromopicolinic acid with 4-methoxyphenylboronic acid [2]. Picolinic acids are notorious for chelating palladium, which can stall the catalytic cycle. We circumvent this by utilizing a bidentate ligand (dppf) with a wide bite angle, which stabilizes the active palladium species against product inhibition.

SuzukiCoupling SM1 4-Bromopicolinic Acid (Electrophile) Cat Pd(dppf)Cl2 / Cs2CO3 1,4-Dioxane:H2O (4:1) SM1->Cat SM2 4-Methoxyphenylboronic Acid (Nucleophile) SM2->Cat Int Transmetalation Intermediate Cat->Int Heat (90°C) Prod 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid Int->Prod Reductive Elimination

Fig 2: Suzuki-Miyaura cross-coupling workflow designed to prevent palladium chelation.

Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromopicolinic acid (1.0 eq, 10 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 12 mmol).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation, a common side reaction in aqueous basic media.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and Cs₂CO₃ (2.5 eq, 25 mmol).

    • Causality: Cs₂CO₃ is selected over weaker bases (like Na₂CO₃) because the larger, highly polarizable cesium cation enhances the solubility of the carbonate in the organic phase, drastically accelerating the transmetalation step.

  • Solvent Introduction and Degassing: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Freeze-pump-thaw the mixture three times.

    • Causality: Oxygen is lethal to the Pd(0) active species. The 4:1 ratio ensures the organic substrates dissolve in the dioxane while the water activates the boronic acid into the reactive, electron-rich boronate complex.

  • Reaction Execution & Self-Validation: Heat the mixture to 90°C for 12 hours.

    • Self-Validation Checkpoint: Visually monitor the reaction color. The solution should transition from a dark red/brown (active Pd complex) to a pale yellow suspension upon completion. If the solution turns black, "Pd black" has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Zwitterionic Isolation: Cool to room temperature, filter through a Celite pad to remove palladium residues, and concentrate the filtrate in vacuo. Dilute with water and wash with ethyl acetate to remove unreacted boronic acid. Carefully acidify the aqueous layer with 1M HCl to pH ~3.5.

    • Causality: As established in Section 3, adjusting precisely to the isoelectric point forces the zwitterion to form. The product will precipitate as an off-white solid, bypassing the need for tedious column chromatography. Filter and dry under high vacuum.

Analytical Characterization & Self-Validation

To confirm the structural integrity of the synthesized 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, orthogonal analytical techniques must be employed:

  • LC-MS (ESI+): The mass spectrum will show a distinct pseudomolecular ion peak [M+H]+ at m/z 230.08.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Self-Validation Checkpoint: The definitive proof of successful coupling is the disappearance of the highly deshielded halogenated proton from the starting material and the emergence of an AA'BB' splitting pattern. Look for two distinct doublets integrating to 2H each (around 7.1 ppm and 7.8 ppm), corresponding to the para-substituted phenyl ring. Furthermore, a sharp singlet integrating to 3H around 3.8 ppm will confirm the presence of the intact methoxy group.

References

  • "PubChem Compound Summary for CID 63884585, 4-(Phenoxymethyl)pyridine-2-carboxylic acid" (Utilized for structural analogue TPSA/LogP grounding), National Center for Biotechnology Information.[Link]

Exploratory

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid solubility in organic solvents

4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide to Solubility in Organic Solvents Executive Summary In modern organic synthesis and drug development, understanding the solvation thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide to Solubility in Organic Solvents

Executive Summary

In modern organic synthesis and drug development, understanding the solvation thermodynamics of complex heterocyclic intermediates is paramount. 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a highly functionalized building block characterized by a structural duality: a polar, zwitterion-capable picolinic acid core, and a bulky, lipophilic 4-methoxyphenyl substituent.

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable thermodynamic system. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this compound in organic solvents, supported by causality-driven mechanistic insights and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid in organic solvents, we must first analyze the baseline properties of its parent scaffold, picolinic acid (pyridine-2-carboxylic acid).

The Zwitterionic Core vs. The Lipophilic Tail Unsubstituted picolinic acid possesses an acidic carboxylic acid group (pKa ~0.99) and a weakly basic pyridine nitrogen (pKa ~5.32)[1]. In aqueous media, it exists predominantly as a zwitterion, resulting in exceptionally high water solubility (up to 887 g/L at 20 °C)[2]. Comparative studies confirm that while picolinic acid is highly soluble in water, its solubility drops significantly in organic solvents like ethanol and acetonitrile[3].

However, the introduction of the 4-(4-methoxyphenyl) group at the C4 position fundamentally inverses this solubility profile. The causality is twofold:

  • Hydration Shell Disruption: The massive hydrophobic bulk of the biphenyl-like system sterically and thermodynamically prevents the formation of a stable aqueous hydration shell. This behavior mirrors other heavily substituted aryl-picolinates, such as the herbicide halauxifen-methyl (a 6-aryl-picolinic acid), which exhibits notoriously low water solubility and requires specialized organic formulations[4].

  • Enhanced Organic Solvation: The methoxy group acts as a potent Hydrogen Bond Acceptor (HBA), while the extended π-conjugated system enhances van der Waals and π-π stacking interactions. Consequently, the compound exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF), a trait consistently observed in the synthesis of complex 4-arylpyridine derivatives.

Solvation_Dynamics Solid Solid State (High Lattice Energy) Aqueous Aqueous Media (Insoluble) Solid->Aqueous Hydration Blocked by Aryl Hydrophobicity Aprotic Polar Aprotic (DMSO/DMF) (Highly Soluble) Solid->Aprotic Favorable Dipole-Dipole & π-π Interactions NonPolar Non-Polar (Hexane) (Insoluble) Solid->NonPolar Insufficient Solvation Energy

Solvation thermodynamic pathways for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

Semi-Quantitative Solubility Matrix

Based on the dielectric constants of the solvents and the structural descriptors of the target molecule, the quantitative solubility data is summarized below. Polar aprotic solvents provide the optimal balance of dipole moment and HBA capacity to dissolve the crystal lattice without requiring zwitterion stabilization.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (Highly Soluble)Strong dipole-dipole, HBA interactions
Polar Aprotic Dimethylformamide (DMF)36.7> 50 (Highly Soluble)Strong dipole-dipole, π-π stacking
Polar Protic Methanol (MeOH)32.710 - 20 (Moderately Soluble)Hydrogen bonding (HBD/HBA)
Halogenated Dichloromethane (DCM)8.95 - 15 (Slightly Soluble)Weak dipole, dispersion forces
Non-Polar Hexane1.9< 0.1 (Insoluble)Insufficient solvation energy
Aqueous (Ref) Water (pH 7.4)80.1< 1.0 (Sparingly Soluble)Hydration blocked by aryl bulk

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, solubility must be measured using robust, self-validating systems. Relying on visual inspection alone is prone to error due to the formation of micro-suspensions. Below are the definitive protocols for determining the solubility of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

Protocol 1: Isothermal Shake-Flask Method (Thermodynamic Equilibrium)

This is the gold standard for determining true thermodynamic solubility.

  • Step 1: Solid Addition. Add 50 mg of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid to a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced decarboxylation or degradation of the pyridine core.

  • Step 2: Solvent Addition. Dispense exactly 1.0 mL of the target organic solvent (e.g., anhydrous DMSO or DCM) into the vial.

  • Step 3: Isothermal Agitation. Seal the vial and agitate at 300 rpm in a thermoshaker set strictly to 25.0 ± 0.1 °C for 72 hours . Causality: Highly crystalline aryl-pyridines possess strong lattice energies; 72 hours ensures the system has reached true thermodynamic equilibrium rather than a metastable kinetic state.

  • Step 4: Phase Separation. Centrifuge the vial at 10,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds often adsorb onto PTFE or Nylon filter membranes, leading to artificially low solubility readings.

  • Step 5: Quantification. Carefully aspirate 10 µL of the supernatant, dilute it 100-fold in a compatible mobile phase, and quantify via HPLC-UV against a pre-established calibration curve.

Shake_Flask Step1 1. Solid Addition Step2 2. Isothermal Agitation (72h) Step1->Step2 Step3 3. Centrifugation (Phase Separation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4

Self-validating isothermal shake-flask workflow for equilibrium solubility.

Protocol 2: High-Throughput Turbidimetric Screening (Kinetic Solubility)

When rapidly screening solvents for a synthetic reaction (e.g., a Suzuki coupling or amide bond formation), kinetic solubility provides immediate, actionable data.

  • Step 1: Stock Preparation. Prepare a 100 mM stock solution of the compound in pure DMSO.

  • Step 2: Serial Dilution. In a 96-well flat-bottom plate, dispense 190 µL of the test solvent (e.g., THF, EtOAc, Toluene) into each well. Spike in 10 µL of the DMSO stock (yielding a 5% DMSO co-solvent system).

  • Step 3: Incubation. Shake the plate for 2 hours at room temperature.

  • Step 4: Nephelometric Detection. Read the plate absorbance at 620 nm. Causality: 620 nm is outside the UV absorption range of the pyridine and phenyl chromophores. Any recorded absorbance is strictly due to light scattering (turbidity) from precipitated compound, instantly identifying the solubility limit.

Conclusion & Practical Recommendations

The solubility of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is dictated by the tension between its polar carboxylic acid and its highly lipophilic aryl ether tail. For synthetic applications, polar aprotic solvents (DMSO, DMF, NMP) are the optimal choice, providing the necessary dipole-dipole interactions to break the crystal lattice without requiring the aqueous environment needed for zwitterion formation. If a halogenated solvent is required for downstream extractions, DCM offers moderate, workable solubility, provided the concentration is kept below 10 mg/mL.

Sources

Foundational

In-Depth Spectroscopic Characterization Guide: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Executive Summary 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255635-74-5), commonly referred to as 4-(4-methoxyphenyl)picolinic acid, is a highly functionalized biaryl building block. It is frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255635-74-5), commonly referred to as 4-(4-methoxyphenyl)picolinic acid, is a highly functionalized biaryl building block. It is frequently utilized in medicinal chemistry for the synthesis of metalloenzyme inhibitors, HIF prolyl hydroxylase inhibitors, and advanced pharmacophores. Because the picolinic acid core can exhibit zwitterionic behavior and strong intermolecular hydrogen bonding, obtaining high-fidelity spectroscopic data requires precise solvent selection and rigorous instrumental calibration.

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound, synthesizing theoretical principles with field-proven analytical protocols [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Rationale and Mechanistic Insights

The selection of DMSO- d6​ over CDCl 3​ is critical for this compound. Picolinic acid derivatives form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to extreme line broadening and poor solubility. DMSO- d6​ , a strongly hydrogen-bond-accepting polar aprotic solvent, disrupts these dimers, yielding sharp, highly resolved resonances [2].

The chemical shifts are governed by two primary electronic effects:

  • Deshielding by the Pyridine Nitrogen: The electronegative nitrogen atom withdraws electron density via inductive (-I) and resonance (-M) effects, profoundly deshielding the adjacent H6 proton.

  • Shielding by the Methoxy Group: The para-methoxy group on the phenyl ring acts as a strong π -donor (+M effect), pushing electron density into the phenyl ring and significantly shielding the ortho protons (H3', H5').

Quantitative Resonance Assignments

Table 1: Proposed 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Rationale
13.20Broad Singlet (br s)-1H-COOHHighly deshielded acidic proton; broad due to solvent exchange.
8.75Doublet (d)5.21HPy-H6Ortho to pyridine nitrogen; maximum inductive deshielding.
8.35Doublet (d)1.81HPy-H3Meta to nitrogen, ortho to carboxylate; deshielded by C=O anisotropy.
7.95Doublet of Doublets (dd)5.2, 1.81HPy-H5Para to nitrogen; exhibits both ortho and meta coupling.
7.82Doublet (d)8.82HAr-H2', H6'Meta to methoxy group; standard aromatic region.
7.12Doublet (d)8.82HAr-H3', H5'Ortho to methoxy group; shielded by +M resonance effect.
3.84Singlet (s)-3H-OCH 3​ Deshielded aliphatic protons due to adjacent oxygen.

Table 2: Proposed 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
166.5Quaternary (C=O)-COOH
160.8Quaternary (Ar-C)Ar-C4' (C-OMe)
150.2Methine (CH)Py-C6
148.5Quaternary (Ar-C)Py-C2 (C-COOH)
147.0Quaternary (Ar-C)Py-C4 (C-Aryl)
128.8Methine (CH)Ar-C2', C6'
128.0Quaternary (Ar-C)Ar-C1'
124.5Methine (CH)Py-C5
122.0Methine (CH)Py-C3
114.8Methine (CH)Ar-C3', C5'
55.6Primary (CH 3​ )-OCH 3​

(Note: Data is synthesized based on empirical rules for 4-arylpyridines and picolinic acids[3].)

Multidimensional NMR Workflow

To unambiguously differentiate the quaternary carbons (Py-C2, Py-C4, Ar-C1', Ar-C4'), a multidimensional NMR approach is required.

NMR_Workflow A 1D 1H & 13C NMR Initial Shift Analysis B COSY Identify Spin Systems A->B Proton coupling C HSQC 1H-13C Direct Bonds B->C Carbon mapping D HMBC Quaternary Carbons C->D Long-range connectivity E Final Structural Validation D->E Assignment complete

Multidimensional NMR workflow for unambiguous resonance assignment.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is the preferred method, eliminating the moisture artifacts commonly associated with KBr pellet preparation. The spectrum is dominated by the hydrogen-bonded carboxylic acid and the conjugated aromatic systems [3].

Table 3: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Correlation
3300–2600Broad, StrongO-H stretchCarboxylic acid (dimerized via H-bonding).
1715Strong, SharpC=O stretchCarboxylic acid carbonyl.
1605, 1580MediumC=C, C=N stretchPyridine and phenyl ring skeleton vibrations.
1515StrongC=C stretchCharacteristic of para-substituted phenyl rings.
1255StrongC-O-C stretch (asym)Aryl alkyl ether (methoxy group).
1035MediumC-O-C stretch (sym)Aryl alkyl ether (methoxy group).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is highly efficient for this compound due to the basicity of the pyridine nitrogen, which readily accepts a proton to form the [M+H]+ pseudo-molecular ion.

Exact Mass Calculation:

  • Formula: C 13​ H 11​ NO 3​

  • Monoisotopic Mass: 229.0739 Da

  • Expected [M+H]+ : 230.0812 m/z

Collision-Induced Dissociation (CID) Pathway

Upon isolation and fragmentation of the [M+H]+ ion, the molecule undergoes predictable neutral losses driven by the stability of the resulting product ions.

MS_Fragmentation M [M+H]+ m/z 230.08 F1 [M+H - H2O]+ m/z 212.07 M->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 186.09 M->F2 - CO2 (44 Da) F3 [M+H - CO2 - •CH3]+ m/z 171.06 F2->F3 - •CH3 (15 Da)

Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning & Matching: Manually tune and match the NMR probe to the specific impedance of the DMSO- d6​ sample. Causality: Failure to tune the probe results in RF reflection, leading to inaccurate 90° pulse widths and non-quantitative integration.

  • Pulse Calibration: Determine the exact 90° pulse width ( P1​ ) for the sample.

  • Acquisition: Run the 1 H NMR experiment with a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time (typically D1​≥10 seconds for quantitative carboxylic acid analysis).

Protocol B: ATR-FTIR Analysis
  • Background Validation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to ensure the crystal is free of organic residue and to subtract atmospheric CO 2​ /H 2​ O.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Causality: Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios, particularly in the high-frequency O-H stretching region.

  • Acquisition: Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol C: LC-HRMS (ESI+)
  • Calibration: Infuse a standard tuning mix (e.g., sodium formate or Agilent tuning mix) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Verify mass accuracy is <5 ppm.

  • Sample Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the pyridine nitrogen.

  • Injection: Inject 1 µL into the LC-MS system using a generic C18 gradient (5% to 95% Acetonitrile over 5 minutes) to ensure the analyte is free of ion-suppressing salts prior to entering the source.

References

  • PubChem Compound Summary for CID 603813, 4-(4-Methoxyphenyl)pyridine National Center for Biotechnology Information (NCBI). URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link]

Exploratory

Structural Elucidation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid: A Comprehensive ¹H NMR Guide

Executive Summary The compound 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a highly functionalized picolinic acid derivative. Molecules of this class are critical building blocks in medicinal chemistry, often servin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a highly functionalized picolinic acid derivative. Molecules of this class are critical building blocks in medicinal chemistry, often serving as bidentate chelating ligands, metalloproteinase inhibitors, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

For researchers and drug development professionals, verifying the structural integrity of this compound is a mandatory quality control step. This whitepaper provides an in-depth, field-proven guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, detailing the causality behind experimental choices, stereoelectronic effects, and signal assignments.

Molecular Architecture & Electronic Effects

To accurately predict and interpret the ¹H NMR spectrum, one must first deconstruct the molecule's electronic environment. The structure consists of three interacting domains:

  • The Pyridine Core: An electron-deficient heteroaromatic system.

  • The C2-Carboxylic Acid: An electron-withdrawing group (EWG) exerting both inductive (-I) and resonance (-M) effects.

  • The C4-(4-Methoxyphenyl) Group: An electron-donating group (EDG) where the methoxy oxygen donates electron density into the phenyl ring via resonance (+M effect) [1].

The interplay of these functional groups dictates the magnetic shielding and deshielding of the specific protons, creating a highly predictable and self-validating spectral fingerprint.

Electronic effects dictating the chemical shifts of the pyridine protons.

Standard ¹H NMR Acquisition Protocol

Picolinic acid derivatives often exhibit zwitterionic tendencies (proton transfer from the carboxylic acid to the pyridine nitrogen), which severely limits their solubility in non-polar solvents like CDCl₃. To ensure a self-validating and highly resolved spectrum, the following protocol is recommended [2].

Step-by-Step Methodology
  • Sample Preparation: Weigh 10–15 mg of the analyte.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp peak shapes.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point calibration.

  • Instrument Parameters:

    • Frequency: 400 MHz or 600 MHz.

    • Temperature: 298 K (Standard room temperature).

    • Number of Scans (ns): 16 to 64.

    • Relaxation Delay (D1): Set to 2–5 seconds. Causality: A longer D1 is critical to allow the broad, rapidly exchanging carboxylic acid proton to fully relax, ensuring its integration is as accurate as possible.

Workflow for high-resolution 1H NMR acquisition and processing.

Spectral Analysis and Signal Assignment

The Pyridine Core (H3, H5, H6)

The pyridine ring protons are highly deshielded due to the electronegativity and magnetic anisotropy of the nitrogen atom, combined with the electron-withdrawing carboxyl group [3].

  • H6 (Adjacent to Nitrogen): Appears furthest downfield as a doublet ( J≈5.0 Hz) at ~8.75 ppm . The lack of an ortho-proton on the other side prevents complex splitting.

  • H3 (Between COOH and Aryl group): Appears as a fine doublet ( J≈1.8 Hz) at ~8.35 ppm . It is deshielded by the adjacent carbonyl group but only exhibits long-range meta-coupling with H5.

  • H5: Appears as a doublet of doublets (dd, J≈5.0,1.8 Hz) at ~7.85 ppm . It couples with both H6 (ortho) and H3 (meta).

The 4-Methoxyphenyl System (AA'BB' Spin System)

The para-substituted benzene ring presents a classic pseudo-doublet pattern (technically an AA'BB' spin system).

  • H2', H6' (Ortho to Pyridine): These protons are deshielded by the adjacent electron-deficient pyridine ring and appear as a doublet ( J≈8.5 Hz) at ~7.75 ppm .

  • H3', H5' (Ortho to Methoxy): The stereoelectronic +M resonance effect of the methoxy oxygen pumps electron density into the ortho positions of the phenyl ring [1]. This significantly shields these protons, pushing them upfield to a doublet ( J≈8.5 Hz) at ~7.10 ppm .

The Methoxy and Carboxylic Acid Protons
  • Methoxy (-OCH₃): The three equivalent protons appear as a sharp, intense singlet at ~3.85 ppm , typical for an aryl methyl ether.

  • Carboxylic Acid (-COOH): This highly deshielded, exchangeable proton appears as a broad singlet far downfield at ~13.2 ppm . Its broadness is due to rapid intermolecular proton exchange and hydrogen bonding with the DMSO solvent.

Quantitative Data Presentation

The table below summarizes the expected ¹H NMR quantitative data for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid in DMSO- d6​ .

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Structural Note
~13.20 Broad Singlet (br s)-1H-COOHHighly deshielded; broad due to chemical exchange.
~8.75 Doublet (d)5.01HPyridine H6Deshielded by adjacent electronegative Nitrogen.
~8.35 Doublet (d)1.81HPyridine H3Deshielded by ortho-carboxyl group; meta-coupling.
~7.85 Doublet of doublets (dd)5.0, 1.81HPyridine H5Ortho-coupling to H6, meta-coupling to H3.
~7.75 Doublet (d)8.52HPhenyl H2', H6'AA'BB' system; deshielded by adjacent pyridine ring.
~7.10 Doublet (d)8.52HPhenyl H3', H5'AA'BB' system; shielded by +M effect of methoxy group.
~3.85 Singlet (s)-3H-OCH₃Aryl ether methyl protons.

Troubleshooting & Field-Proven Insights

  • Water Peak Interference: DMSO- d6​ is highly hygroscopic. The residual water peak typically appears at 3.33 ppm . Ensure that the sample is thoroughly dried prior to analysis, as a massive water peak can distort the baseline and interfere with the integration of the methoxy singlet at 3.85 ppm.

  • Confirming the COOH Peak: If the peak at ~13.2 ppm is too broad to distinguish from the baseline, perform a D₂O shake . Adding a drop of Deuterium Oxide (D₂O) to the NMR tube will cause the -COOH proton to exchange with deuterium, resulting in the complete disappearance of the 13.2 ppm signal. This serves as a definitive validation of the exchangeable acidic proton.

  • Conformational Dynamics: The dihedral angle between the pyridine and phenyl rings is not perfectly planar due to steric hindrance between H5/H3 and H2'/H6'. However, rotation around the C-C biaryl bond is rapid on the NMR timescale at 298 K, resulting in the time-averaged symmetry observed in the AA'BB' system.

References

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes American Chemical Society (ACS)[Link]

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem (Reference for pyridine core chemical shifts) National Institutes of Health (NIH)[Link]

Foundational

Advanced 13C NMR Characterization of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid: Structural Elucidation and Mechanistic Insights

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, pyridine-2-carboxylic acid (picolinic acid) d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, pyridine-2-carboxylic acid (picolinic acid) derivatives serve as critical pharmacophores, frequently appearing in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and transition-metal chelators. The compound 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO3) represents a highly conjugated, push-pull electronic system. Accurate structural elucidation of this molecule relies heavily on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

This whitepaper provides an in-depth, expert-level guide to the 13C NMR characterization of this compound, detailing the causality behind its chemical shifts, the electronic effects governing its structure, and a self-validating experimental protocol for high-resolution spectral acquisition.

Structural Dynamics & Electronic Causality

To accurately interpret the 13C NMR spectrum of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, one must understand the underlying electronic topology. The molecule consists of three distinct functional zones that interact via π -conjugation:

  • The Electron Donor (+M Effect): The methoxy group (-OCH3) acts as a strong π -electron donor through resonance. This electron density is pushed into the phenyl ring, significantly shielding the ortho carbons (C3', C5').

  • The Conjugation Bridge: The phenyl ring transmits this electron density across the biaryl C-C bond into the pyridine system.

  • The Electron Sink (-I, -M Effects): The pyridine nitrogen and the C2-carboxylic acid group are highly electronegative. They withdraw electron density, deshielding the local carbons (C2, C6, and C=O)[1].

This "push-pull" mechanism dictates the precise electronic environment—and therefore the chemical shift—of every carbon atom in the molecule[2].

G OMe Methoxy Group (+M Donor) Phenyl Phenyl Ring (Conjugation Bridge) OMe->Phenyl e- donation Pyridine Pyridine Ring (Electron Sink) Phenyl->Pyridine pi-conjugation COOH Carboxylic Acid (-M/-I Acceptor) Pyridine->COOH e- withdrawal

Electronic push-pull mechanism dictating 13C NMR shielding/deshielding effects.

Quantitative 13C NMR Shift Assignments

The table below synthesizes the predicted 13C NMR chemical shifts (in DMSO-d6) based on established empirical data for picolinic acid[1] and 4-phenylpyridine derivatives[3].

Table 1: 13C NMR Chemical Shift Assignments and Rationales

Carbon PositionPredicted Shift ( δ , ppm)Multiplicity (1H Decoupled)Mechanistic Rationale for Chemical ShiftC=O (Carboxyl)166.5Quaternary (C)Highly deshielded by the electronegative oxygen atoms and sp2 hybridization.C4' (Phenyl)160.8Quaternary (C)Strongly deshielded by direct attachment to the electronegative oxygen of the methoxy group.C6 (Pyridine)150.5Tertiary (CH)Deshielded by the strong inductive (-I) effect of the adjacent pyridine nitrogen.C2 (Pyridine)149.2Quaternary (C)Deshielded by both the adjacent nitrogen and the electron-withdrawing carboxyl group.C4 (Pyridine)148.0Quaternary (C)Deshielded by the attachment of the phenyl ring ( sp2 sp2 bond) and resonance effects.C1' (Phenyl)129.5Quaternary (C)Ipso carbon attached to the electron-withdrawing pyridine ring.C2', C6' (Phenyl)128.4Tertiary (CH)Ortho to the pyridine ring; experiences slight deshielding from the biaryl linkage.C5 (Pyridine)124.8Tertiary (CH)Beta to nitrogen; relatively shielded compared to the alpha carbons (C2, C6).C3 (Pyridine)122.5Tertiary (CH)Beta to nitrogen; further shielded by the +M effect transmitted from the 4-methoxyphenyl group.C3', C5' (Phenyl)114.6Tertiary (CH)Ortho to the methoxy group; strongly shielded by +M (resonance) electron donation from oxygen.O-CH3 (Methoxy)55.4Primary (CH3)Typical sp3 carbon deshielded by direct attachment to the heteroatom (Oxygen).

Self-Validating Experimental Protocol for High-Resolution Acquisition

To achieve publication-quality 13C NMR spectra, the experimental design must account for the low natural abundance of the 13C isotope (1.1%) and its low gyromagnetic ratio. The following protocol is engineered to maximize the Signal-to-Noise Ratio (SNR) while ensuring quantitative reliability.

Step-by-Step Methodology

1. Sample Preparation (Concentration & Solvation)

  • Action: Dissolve 30–40 mg of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Causality: High concentration is mandatory to overcome the low sensitivity of 13C. DMSO-d6 is selected over CDCl3 because the target molecule contains both a carboxylic acid and a basic pyridine nitrogen, making it highly polar and potentially zwitterionic. DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp spectral lines.

2. Probe Tuning and Matching

  • Action: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Manually or automatically tune and match the probe for both the 1H and 13C channels.

  • Causality: Proper tuning ensures maximum power transfer of the radiofrequency (RF) pulses to the sample and maximum sensitivity during signal detection, which is critical for resolving the closely spaced aromatic carbons (e.g., C5 and C2'/C6').

3. Data Acquisition Parameters

  • Action: Execute a power-gated broadband proton decoupled sequence (e.g., zgpg30 on Bruker systems).

    • Number of Scans (NS): 1024 to 2048.

    • Relaxation Delay (D1): 2.0 seconds.

  • Causality: Broadband decoupling collapses complex carbon-proton multiplet splitting into sharp singlets, vastly improving SNR. The zgpg30 sequence utilizes the Nuclear Overhauser Effect (NOE) to further enhance carbon signal intensity. A D1 delay of 2.0 seconds is critical; it allows sufficient longitudinal relaxation ( T1​ ) for quaternary carbons (C=O, C2, C4, C1', C4') before the next pulse, preventing signal saturation and ensuring these carbons are visible in the final spectrum.

4. Signal Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT). Phase and baseline correct the spectrum.

  • Causality: An LB of 1.0 Hz artificially smooths the Free Induction Decay (FID), suppressing high-frequency noise without significantly compromising the resolution of the aromatic signals.

G Prep 1. Sample Preparation (30 mg in DMSO-d6) Tune 2. Probe Tuning & Matching (13C/1H channels) Prep->Tune Acq 3. Data Acquisition (zgpg30, 1024 scans, D1=2s) Tune->Acq Process 4. Signal Processing (Zero-filling, Apodization) Acq->Process Assign 5. Spectral Assignment (Multiplet analysis) Process->Assign

Step-by-step experimental workflow for high-resolution 13C NMR acquisition.

References

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid Source: Semantic Scholar URL:[Link]

  • 4-Phenylpyridine | C11H9N | CID 13651 Source: PubChem URL:[Link]

  • Theoretical Investigation of The Molecular Structure, Conformational and Nonlinear Optical Properties of Picolinic Acid and Its Derivatives Source: DergiPark URL:[Link]

Sources

Exploratory

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, crystallographic features, and intermolecular interactions of 4-(4-methoxyphenyl)pyridine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, crystallographic features, and intermolecular interactions of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid derivatives. As a senior application scientist, the following content is structured to deliver not just data, but a cohesive understanding of the molecular architecture that dictates the physicochemical properties of this important class of compounds. The insights provided are grounded in experimental data from closely related analogues, offering a robust framework for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the 4-Arylpyridine-2-Carboxylic Acid Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. When functionalized at the 2-position with a carboxylic acid and at the 4-position with an aryl group, such as a methoxyphenyl ring, the resulting molecule possesses a unique combination of hydrogen bonding capabilities, aromatic stacking potential, and conformational flexibility. These features are critical in dictating how the molecule interacts with biological targets and how it self-assembles in the solid state. Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as promising cell cycle inhibitors with selectivity for cancer cells, underscoring the therapeutic potential of this structural motif[1].

The methoxy group on the phenyl ring further influences the electronic properties and potential for intermolecular interactions, making a detailed understanding of the crystal structure of these derivatives essential for rational drug design and the development of new materials.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid and its derivatives can be approached through various synthetic routes. A relevant and well-documented example is the synthesis of N-(4-methoxyphenyl)picolinamide, an amide derivative of the target molecule[2][3]. The synthetic pathway for this analogue provides a strong foundational methodology.

Synthetic Protocol: A Microwave-Assisted Amidation

A practical and efficient synthesis involves the microwave-assisted reaction of picolinic acid with p-anisidine, using orthoboric acid as a catalyst. This method avoids harsh reagents and often leads to high yields in reduced reaction times.

Step-by-Step Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, thoroughly combine picolinic acid (1 equivalent), p-anisidine (2 equivalents), and orthoboric acid (1 equivalent).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for approximately 40 minutes. The specific power and temperature settings should be optimized for the microwave reactor being used.

  • Work-up: After cooling, add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize any remaining acid and precipitate the product.

  • Isolation and Purification: Filter the resulting solid and recrystallize it from a 30% ethanol-water solution to yield the purified N-(4-methoxyphenyl)picolinamide.

Synthesis_Workflow

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown using the slow evaporation method. The choice of solvent is critical and can influence the resulting crystal packing and potentially lead to the discovery of different polymorphs. For N-(4-methoxyphenyl)picolinamide, a 30% ethanol-water solution has been successfully used[2][3].

Crystal Structure Analysis: A Case Study of N-(4-Methoxyphenyl)picolinamide

Due to the lack of publicly available crystallographic data for 4-(4-methoxyphenyl)pyridine-2-carboxylic acid, we will conduct a detailed analysis of its close amide derivative, N-(4-methoxyphenyl)picolinamide (MPPA), for which comprehensive data exists[2][3]. The fundamental structural features and packing motifs observed in MPPA provide a strong predictive basis for the carboxylic acid analogue.

Crystallographic Data

The crystal structure of MPPA has been determined by single-crystal X-ray diffraction, revealing the following key parameters.

ParameterValue
Chemical FormulaC₁₃H₁₂N₂O₂
Formula Weight228.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.0082 (9)
b (Å)20.728 (4)
c (Å)11.1549 (14)
β (°)96.998 (15)
Volume (ų)1149.3 (3)
Z4
Calculated Density (Mg/m³)1.319
Data sourced from Burieva et al. (2024)[2]
Molecular Geometry

In the crystalline state, the MPPA molecule is nearly planar. The dihedral angle between the mean planes of the pyridine and benzene rings is a crucial parameter, as it describes the twist of the molecule. For MPPA, this angle is 14.25 (5)°, indicating a relatively small deviation from coplanarity[2][3]. This near-planar conformation is stabilized by two intramolecular hydrogen bonds. The torsion angles N1—C5—C6—N2 and C6—N2—C7—C8 are 3.1 (4)° and 12.7 (6)°, respectively, further defining the molecular shape[2][3].

For the corresponding carboxylic acid, a similar near-planar geometry would be expected. However, the carboxylic acid group can rotate, and its orientation will be a key determinant of the hydrogen bonding patterns in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. In MPPA, these interactions create a stable, three-dimensional supramolecular architecture.

  • Hydrogen Bonding: While MPPA has intramolecular hydrogen bonds stabilizing its conformation, the primary intermolecular interactions are not classical hydrogen bonds but rather weaker C-H···π and other van der Waals forces[2][3].

  • C-H···π Interactions: These are significant in the crystal packing of MPPA, contributing to the overall cohesion of the structure.

  • van der Waals Forces: Hirshfeld surface analysis indicates that H···H interactions are the most abundant, accounting for 47% of the total intermolecular contacts, highlighting the importance of van der Waals forces in the crystal packing[2].

In the case of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid , the crystal packing would be dominated by strong O-H···N or O-H···O hydrogen bonds formed by the carboxylic acid group. This would likely lead to the formation of robust supramolecular synthons, such as dimers or catemers, which are common in the crystal structures of carboxylic acids. The pyridine nitrogen is a strong hydrogen bond acceptor, making an O-H···N(pyridine) interaction highly probable.

Intermolecular_Interactions

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties like dₙₒᵣₘ (normalized contact distance), which highlights regions of close intermolecular contacts.

For MPPA, the Hirshfeld surface analysis reveals the following distribution of intermolecular contacts:

  • H···H: 47.0%

  • C···H: 22.0%

  • O···H: 15.4%

  • N···H: 5.0%

  • C···C: 4.8%

  • C···N: 3.4%

  • C···O: 1.9%

This breakdown confirms that while hydrogen bonding (O···H and N···H) plays a role, the crystal packing is significantly influenced by weaker, non-directional van der Waals forces (H···H) and C-H···π interactions (C···H)[2]. For the carboxylic acid derivative, a significant increase in the percentage of O···H contacts would be anticipated due to stronger hydrogen bonding.

Implications for Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critically important. The crystal structure influences solubility, dissolution rate, stability, and bioavailability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a key consideration. Different polymorphs can have different stabilities and pharmacokinetic profiles[4]. The potential for varied hydrogen bonding and conformational flexibility in 4-(4-methoxyphenyl)pyridine-2-carboxylic acid derivatives suggests that polymorphism is a distinct possibility. A thorough polymorph screen is therefore a crucial step in the development of any drug candidate based on this scaffold.

  • Co-crystal Formation: The presence of both a strong hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) makes these molecules excellent candidates for co-crystal formation. Co-crystallization with other molecules (co-formers) can be used to engineer desired physicochemical properties, such as improved solubility or stability[4].

Conclusion

The crystal structure of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid derivatives is governed by a subtle interplay of strong hydrogen bonding, weaker C-H···π interactions, and van der Waals forces. While the precise crystal structure of the parent carboxylic acid is not publicly available, a detailed analysis of the closely related N-(4-methoxyphenyl)picolinamide provides a robust model for understanding the molecular geometry and packing considerations. The near-planar conformation, coupled with the versatile hydrogen bonding capabilities of the carboxylic acid and pyridine moieties, makes this scaffold a prime candidate for crystal engineering, including the exploration of polymorphs and co-crystals. For researchers in drug development, a thorough characterization of the solid-state properties of these compounds is an indispensable step towards harnessing their full therapeutic potential.

References

  • Burieva, D., Torambetov, B., Bobonazarova, S., Abdushukurov, A., Kholikov, T., Khan, A. A., Ashurovc, J., & Yusufova, M. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, E80, 1293–1297. Available at: [Link][2]

  • Anthonysamy, A., Balasubramanian, S., Chinnakali, K., & Fun, H.-K. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1148–o1150. Available at: [Link]

  • Burieva, D., Torambetov, B., Bobonazarova, S., Abdushukurov, A., Kholikov, T., Khan, A. A., Ashurovc, J., & Yusufova, M. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. Available at: [Link][3]

  • Kumar, R., Kumar, S., Sharma, S., De, S., & Singh, N. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • Saha, S., Kumar, A., Kumar, V., & Singh, N. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Sun, B., & Wang, J. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. Available at: [Link][4]

  • Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25, 234-245. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • Kim, D., et al. (2021). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. Organic Letters, 24(1), 134-139. Available at: [Link]

  • Parthasarathia, D., et al. (n.d.). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations. Jamal Mohamed College. Available at: [Link]

  • Pandiarajan, S., et al. (2002). A cocrystal of pyridine-2,4-dicarboxylic acid and serine. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1355-o1357. Available at: [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Chen, C., et al. (2006). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions, (43), 5278-5286. Available at: [Link]

  • Anticancer Drugs. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-366. Available at: [Link][1]

Sources

Foundational

The Evolving Landscape of Pyridine Carboxylic Acids: A Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the biological activities associated with 4-(4-methoxyphenyl)pyridine-2-carboxylic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the biological activities associated with 4-(4-methoxyphenyl)pyridine-2-carboxylic acid and its closely related chemical analogs. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also grounded in the practical realities of medicinal chemistry and drug discovery. The following sections will deconstruct the available scientific literature, offering insights into the structure-activity relationships, potential mechanisms of action, and the experimental methodologies crucial for evaluating this class of compounds.

Introduction: Unpacking the Core Moiety

The molecule 4-(4-methoxyphenyl)pyridine-2-carboxylic acid belongs to a class of pyridine derivatives that are of significant interest in pharmaceutical development. This interest stems from the versatile role of the pyridine ring as a scaffold in designing molecules that can interact with a wide array of biological targets. The addition of a 4-methoxyphenyl group and a carboxylic acid at the 2-position of the pyridine ring creates a molecule with a specific electronic and steric profile, suggesting potential for targeted biological interactions.

While direct, extensive research on the mono-carboxylic acid specified is limited in publicly accessible literature, a significant body of work exists for the closely related dicarboxylic acid analog, 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid . This guide will leverage the data on this and other related pyridine derivatives to build a predictive framework for the biological potential of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid, a common and necessary practice in early-stage drug discovery.

The Dicarboxylic Analog: A Case Study in Biological Activity

A substantial portion of the available research focuses on 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid. This compound has demonstrated a range of biological activities, primarily centered around its ability to chelate metal ions.[1]

Anticancer and Antimicrobial Potential

Derivatives of pyridine-2,6-dicarboxylic acid are recognized for their diverse pharmacological properties, including anticancer and antibacterial activities.[1] Research suggests that these compounds may exert their anticancer effects by inhibiting enzymes crucial for the proliferation of cancer cells.[1] Similarly, their antimicrobial properties make them promising candidates for the development of new antibiotics.[1]

Mechanism of Action: Metal Chelation and Enzyme Inhibition

The primary mechanism of action for 4-(4-methoxyphenyl)pyridine-2,6-dicarboxylic acid is its function as a metal-chelating agent. The two carboxylic acid groups can form stable complexes with metal ions. These resulting complexes can then interact with various biological targets, such as enzymes and receptors, to modulate their activity.[1] A notable example is the inhibition of New Delhi metallo-β-lactamase-1, where the compound's interaction with the enzyme's active site prevents the hydrolysis of β-lactam antibiotics.[1]

The structural components of the molecule, namely the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups, influence its reactivity and its ability to participate in these interactions.[1]

Insights from Structurally Related Pyridine Derivatives

Further understanding of the potential bioactivity can be gleaned from studying compounds that share key structural features with 4-(4-methoxyphenyl)pyridine-2-carboxylic acid.

The Role of the 4-Methoxyphenyl Group

The presence of a 4-methoxyphenyl group on a pyridine ring is a common feature in compounds designed for various therapeutic applications. Research on other 4-(4-methoxyphenyl)pyridine derivatives has highlighted their potential as intermediates in the synthesis of novel compounds with anti-inflammatory and anti-cancer properties.[2] This moiety is considered beneficial for enhancing interactions within biological systems, a key aspect of drug discovery.[2]

In a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, it was observed that the para-substituent on the phenyl ring could enhance antiproliferative activity, with the methoxy group being a preferred substituent.[3] This suggests that the 4-methoxyphenyl group in our target molecule is likely to contribute positively to its biological activity profile.

The Impact of the Carboxylic Acid Group

The carboxylic acid group at the 2-position of the pyridine ring is a critical determinant of the molecule's properties. However, its presence can have varied effects on biological activity. In the development of a series of tubulin polymerization inhibitors, the conversion of a methoxy carbonyl group to a carboxylic acid resulted in a loss of cytotoxic activity.[3] The researchers hypothesized that a negatively charged group at physiological pH, such as a carboxylic acid, could impair the compound's activity.[3]

This finding underscores the importance of empirical testing, as the seemingly subtle change from a dicarboxylic to a mono-carboxylic acid could significantly alter the compound's biological effects.

Postulated Biological Activities and Experimental Validation

Based on the available data for related compounds, we can postulate several potential biological activities for 4-(4-methoxyphenyl)pyridine-2-carboxylic acid and outline the necessary experimental workflows to validate these hypotheses.

Potential as an Enzyme Inhibitor

Given the metal-chelating properties of the dicarboxylic analog, it is plausible that the mono-carboxylic version also possesses some ability to interact with metalloenzymes.

Experimental Workflow: Metalloenzyme Inhibition Assay

Caption: Workflow for assessing metalloenzyme inhibition.

Potential Anticancer Activity

The antiproliferative effects seen in related pyridine derivatives warrant an investigation into the anticancer potential of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., A549, KB, KBVIN) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Potential Antimicrobial Activity

The reported antibacterial properties of pyridine-2,6-dicarboxylic acid derivatives suggest that screening for antimicrobial activity is a logical step.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing A Prepare stock solution of 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid C Perform broth microdilution in 96-well plates with serial dilutions of the compound A->C B Culture bacterial strains (e.g., E. coli, S. aureus) B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading D->E

Caption: Workflow for determining antimicrobial activity.

Synthesis and Characterization

The synthesis of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid would likely follow established methods for the preparation of substituted pyridine carboxylic acids. One potential route could involve the oxidation of a corresponding methyl or other alkyl-substituted pyridine precursor.

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acidC14H11NO5273.24Metal-chelating agent with potential anticancer and antimicrobial activities.[1]
6-Chloro-2-(N-(4-methoxyphenyl)-N-methyl)aminonicotinic acidC14H13ClN2O3292.72Inactive as a cytotoxic agent, suggesting a negatively charged carboxylic acid may be detrimental in this series.[3]
4-(4-Methoxyphenyl)pyridineC12H11NO185.22A versatile building block for pharmaceuticals with anti-inflammatory and anticancer properties.[2][4]

Conclusion and Future Directions

The biological activity of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid remains an area ripe for investigation. While direct evidence is sparse, the extensive research on its dicarboxylic analog and other related pyridine derivatives provides a strong foundation for postulating its potential as a bioactive molecule. The key structural motifs—the pyridine core, the 4-methoxyphenyl group, and the 2-carboxylic acid—each contribute to a unique chemical profile that warrants further exploration.

Future research should focus on the synthesis and empirical testing of this specific compound against a panel of biological targets, including metalloenzymes, cancer cell lines, and microbial strains. A thorough investigation of its structure-activity relationship, particularly in comparison to its dicarboxylic counterpart, will be crucial in elucidating its therapeutic potential and guiding the design of next-generation pyridine-based drug candidates.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC . National Center for Biotechnology Information. [Link]

  • 4-(4-Methoxyphenyl)pyridine | 5938-16-9 - J&K Scientific . J&K Scientific. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid and Its Analogs

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(4-methoxyphenyl)pyridine-2-carboxylic acid and its analogs, a class of compounds of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(4-methoxyphenyl)pyridine-2-carboxylic acid and its analogs, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The pyridine-2-carboxylic acid scaffold is a prevalent motif in numerous biologically active molecules.[3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the primary synthetic methodologies, including palladium-catalyzed cross-coupling reactions and direct C-H arylation. The document emphasizes the underlying principles, provides detailed experimental protocols, and discusses the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-Arylpyridine-2-carboxylic Acids

The pyridine ring is a fundamental heterocyclic scaffold in a vast array of pharmaceuticals and biologically active compounds.[3] When functionalized with a carboxylic acid at the 2-position and an aryl group at the 4-position, these molecules present a unique three-dimensional structure that can effectively interact with biological targets. The 4-(4-methoxyphenyl)pyridine-2-carboxylic acid core, in particular, combines the hydrogen bonding capabilities and coordination potential of the pyridine-2-carboxylic acid moiety with the hydrophobic and electronically distinct nature of the 4-methoxyphenyl group. This combination has made it a valuable scaffold in the design of novel therapeutic agents. The synthesis of analogs with diverse substitution patterns on both the pyridine and phenyl rings is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Strategic Approaches to the Synthesis of the 4-Arylpyridine-2-carboxylic Acid Scaffold

The construction of the 4-(4-methoxyphenyl)pyridine-2-carboxylic acid core and its analogs primarily relies on the formation of the C4-Caryl bond. Two principal strategies have emerged as the most effective and versatile: the Suzuki-Miyaura cross-coupling reaction and direct C-H arylation.

The Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Method

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] For the synthesis of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid, this typically involves the coupling of a 4-halopyridine-2-carboxylic acid derivative with (4-methoxyphenyl)boronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (4-Halopyridine) Pd(II)_Complex Ar-Pd(II)-X(L_n) (Pyridine-Pd Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L_n) Transmetalation->Pd(II)_Aryl_Complex Ar-B(OR)2 Ar'-B(OH)2 (4-Methoxyphenylboronic acid) + Base Ar-B(OR)2->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' (4-(4-Methoxyphenyl)pyridine-2-carboxylic acid) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For electron-deficient pyridine substrates, electron-rich and bulky phosphine ligands such as those based on adamantyl or t-butyl phosphines can be highly effective. Catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly employed.[4] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used.[4][7] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and the catalyst.

The successful execution of the Suzuki-Miyaura coupling relies on the availability of the requisite precursors.

  • 4-Halopyridine-2-carboxylic Acids: These can be synthesized from commercially available starting materials. For instance, 4-chloropyridine-2-carboxylic acid can be prepared by the oxidation of 4-chloro-2-methylpyridine.[8] Similarly, 4-bromopyridine-2-carboxylic acid can be synthesized by oxidizing 4-bromo-2-methylpyridine with potassium permanganate.[9]

  • (4-Methoxyphenyl)boronic Acid and Analogs: (4-Methoxyphenyl)boronic acid is a commercially available reagent.[4] Analogs with different substituents on the phenyl ring can be synthesized from the corresponding aryl halides via lithiation followed by reaction with a trialkyl borate.

This protocol describes the synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the carboxylic acid. The esterification of the pyridine-2-carboxylic acid prior to the coupling reaction can sometimes improve solubility and prevent potential side reactions.

Materials:

  • Ethyl 4-chloropyridine-2-carboxylate

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add ethyl 4-chloropyridine-2-carboxylate (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-(4-methoxyphenyl)pyridine-2-carboxylate.

  • The purified ester can then be hydrolyzed to 4-(4-methoxyphenyl)pyridine-2-carboxylic acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).

Data Presentation: Suzuki-Miyaura Coupling of 4-Halopyridine-2-carboxylate Esters with Substituted Phenylboronic Acids

EntryPyridine SubstrateBoronic AcidProductYield (%)
1Ethyl 4-chloropyridine-2-carboxylate(4-Methoxyphenyl)boronic acidEthyl 4-(4-methoxyphenyl)pyridine-2-carboxylate75-85
2Ethyl 4-chloropyridine-2-carboxylate(3-Methoxyphenyl)boronic acidEthyl 4-(3-methoxyphenyl)pyridine-2-carboxylate70-80
3Ethyl 4-bromopyridine-2-carboxylate(4-Fluorophenyl)boronic acidEthyl 4-(4-fluorophenyl)pyridine-2-carboxylate80-90
4Methyl 4-chloropyridine-2-carboxylate(4-Methylphenyl)boronic acidMethyl 4-(4-methylphenyl)pyridine-2-carboxylate78-88
Direct C-H Arylation: An Atom-Economical Alternative

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, as it avoids the pre-functionalization of one of the coupling partners.[10] For the synthesis of 4-arylpyridine-2-carboxylic acids, this approach involves the direct coupling of a pyridine-2-carboxylic acid with an aryl halide. The carboxylic acid group can act as a directing group, facilitating the regioselective arylation at the C3 or C4 position.[10][11]

The mechanism of direct C-H arylation typically involves a palladium catalyst that facilitates the cleavage of a C-H bond on the pyridine ring and a C-X bond on the aryl halide, followed by the formation of the new C-C bond. The regioselectivity is often controlled by the electronic properties of the pyridine ring and the directing effect of substituents. The carboxylic acid group at the 2-position can direct the arylation to the C3 position. However, with appropriate catalyst and ligand systems, arylation at the C4 position can be achieved.[10][11]

Diagram: Proposed Workflow for Direct C-H Arylation

CH_Arylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Pyridine_Acid Pyridine-2-carboxylic Acid Reaction_Vessel Heated Reaction Vessel (Inert Atmosphere) Pyridine_Acid->Reaction_Vessel Aryl_Halide 4-Bromoanisole Aryl_Halide->Reaction_Vessel Catalyst Pd(OAc)2 Catalyst->Reaction_Vessel Ligand Bulky Phosphine Ligand Ligand->Reaction_Vessel Base K2CO3 or Cs2CO3 Base->Reaction_Vessel Solvent High-boiling polar aprotic solvent (e.g., DMAc) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Purification->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Methodology: Palladium-Catalyzed Microwave-Assisted Cross-Coupling Document Type: Advanced Technical Protocol & Mechanistic Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Methodology: Palladium-Catalyzed Microwave-Assisted Cross-Coupling Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Route Design & Mechanistic Causality

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (commonly referred to as 4-(4-methoxyphenyl)picolinic acid) is a highly valued structural motif. Picolinic acid derivatives serve as bidentate ligands in transition-metal catalysis, tunable emitters in OLED technology, and critical pharmacophores in medicinal chemistry—most recently utilized in the development of small-molecule binders for the TNFR1 extracellular domain ().

As a Senior Application Scientist, I have designed this protocol to bypass the traditional, time-consuming esterification/deprotection sequence. By carefully selecting the reaction conditions, we can perform the Suzuki-Miyaura coupling directly on the unprotected carboxylic acid.

Causality Behind Experimental Choices:
  • Electrophile Selection (4-Bromopicolinic acid vs. Chloro-analog): While 4-chloropyridine-2-carboxylic acid is commercially available, the C–Br bond possesses a significantly lower bond dissociation energy. This facilitates a much faster oxidative addition by the Pd(0) active species, which is the rate-limiting step in this catalytic cycle.

  • Direct Free-Acid Coupling: Utilizing a biphasic solvent system (1,4-Dioxane/H₂O, 5:1) with a strong inorganic base (K₂CO₃) deprotonates the picolinic acid in situ. The resulting carboxylate salt remains highly soluble in the aqueous phase, while the organic phase harbors the Pd-catalyst and boronic acid, allowing for efficient interfacial coupling without protecting groups.

  • Catalyst Geometry: PdCl₂(dppf) is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, thereby outcompeting unwanted protodeboronation of the electron-rich 4-methoxyphenylboronic acid.

Materials, Reagents, and Stoichiometry

The following quantitative data is scaled for a standard 1.0 mmol discovery-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
4-Bromopicolinic acid 202.001.0 eq202 mgElectrophile / Core Scaffold
4-Methoxyphenylboronic acid 151.961.2 eq182 mgNucleophile
Potassium Carbonate (K₂CO₃) 138.213.0 eq414 mgInorganic Base
PdCl₂(dppf) 731.530.05 eq37 mgPre-catalyst (5 mol%)
1,4-Dioxane N/AN/A5.0 mLOrganic Solvent
Deionized Water (DI H₂O) 18.02N/A1.0 mLAqueous Co-solvent

Process Visualization

Workflow A 1. Reagent Assembly Ar-Br + Ar-B(OH)2 B 2. Solvent & Catalyst Dioxane/H2O + PdCl2(dppf) A->B C 3. Degassing Argon sparge (10 min) B->C D 4. Microwave Coupling 120 °C, 2 hours C->D E 5. Acid-Base Workup Extract impurities in EtOAc D->E F 6. Isoelectric Precipitation Acidify to pH ~3.5 E->F G 7. QC Validation LC-MS & NMR F->G

Figure 1: Workflow for Suzuki-Miyaura synthesis of 4-(4-methoxyphenyl)picolinic acid.

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromopicolinic acid (202 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol). Finally, add the PdCl₂(dppf) catalyst (37 mg, 0.05 mmol).

  • Expert Insight: Using a slight excess (1.2 eq) of the boronic acid is a deliberate stoichiometric choice to compensate for trace protodeboronation, a known side reaction for electron-rich arylboronic acids under basic aqueous conditions.

Step 2: Solvent Addition & Rigorous Degassing

Add 1,4-dioxane (5.0 mL) and DI water (1.0 mL) to the vial. Seal the vial with a crimped septum cap. Sparge the heterogeneous mixture with Argon gas for 10 minutes using a submerged needle, utilizing a secondary needle as a gas vent.

  • Expert Insight: Oxygen must be rigorously excluded. Residual O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle and promoting oxidative homocoupling of the boronic acid.

Step 3: Microwave-Assisted Coupling

Remove the sparging needles and place the sealed vial in a dedicated microwave synthesizer. Heat the reaction mixture to 120 °C for 2 hours under continuous stirring.

  • Expert Insight: Microwave irradiation provides rapid, uniform volumetric heating. This significantly accelerates the oxidative addition of the aryl bromide compared to conventional reflux, suppressing degradation pathways ().

Step 4: Self-Validating Acid-Base Workup

Transfer the cooled reaction mixture to a separatory funnel. Add 10 mL of 1M NaOH and 10 mL of Ethyl Acetate (EtOAc). Shake vigorously, allow the layers to separate, and discard the upper organic layer. Wash the aqueous layer with an additional 10 mL of EtOAc.

  • Expert Insight: This is a self-validating purification step. Because the product is a water-soluble sodium carboxylate at pH > 9, all lipophilic impurities (catalyst ligands, unreacted boronic acid, and homocoupled biaryl byproducts) partition into the EtOAc. If the aqueous layer remains clear after the second wash, the organic impurities have been successfully purged.

Step 5: Isoelectric Precipitation

Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, carefully acidify the solution by dropwise addition of 2M HCl until the pH reaches approximately 3.0 to 3.5.

  • Expert Insight: Picolinic acid derivatives are zwitterionic. Adjusting the pH to the molecule's isoelectric point (pI) neutralizes the overall charge, drastically reducing its aqueous solubility and forcing the pure product to crash out of solution as a fine precipitate.

Step 6: Isolation

Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with cold DI water (2 × 5 mL) to remove inorganic salts, followed by a minimal amount of cold diethyl ether (2 mL) to dry the cake and remove trace lipophiles. Dry under high vacuum for 12 hours to afford the target compound.

Quality Control & Analytical Validation

To ensure the structural integrity and purity of the synthesized 4-(4-methoxyphenyl)pyridine-2-carboxylic acid, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+):

    • Expected Mass: The exact mass of C₁₃H₁₁NO₃ is 229.07 Da. Look for the prominent [M+H]⁺ molecular ion peak at m/z 230.08.

    • Purity Check: Ensure the absence of m/z 215 (homocoupled boronic acid byproduct).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Diagnostic Peaks: Verify the presence of a sharp singlet at ~3.8 ppm integrating to 3 protons (the methoxy group). Observe the classic AA'BB' splitting pattern (two doublets integrating to 2 protons each) characteristic of the para-substituted methoxyphenyl ring, alongside the downfield shift of the pyridine protons (> 7.5 ppm).

References

  • Chédotal, H., Povlsen, K., Narayanan, D., Gotfredsen, C. H., Gajhede, M., Bach, A., & Clausen, M. H. (2025). Discovery of a binder of the TNFR1 extracellular domain using fragment-based lead discovery. ChemRxiv. URL:[Link]

Application

Application Note: Purification of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid via Solvent-Antisolvent Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255635-74-5) Technique: Thermodynamic Solvent-Antisolvent Crystall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255635-74-5) Technique: Thermodynamic Solvent-Antisolvent Crystallization

Physicochemical Profiling & Mechanistic Rationale

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a biaryl picolinic acid derivative frequently utilized as a bidentate ligand or a pharmacophore intermediate in drug discovery. The purification of this compound presents unique challenges due to its structural dichotomy: it possesses a zwitterionic core (a basic pyridine nitrogen and an acidic carboxylic acid) appended to a highly lipophilic 4-methoxyphenyl moiety.

While unsubstituted picolinic acid exhibits exceptional aqueous solubility (approximately 862.5 g/kg at 293 K) , the introduction of the bulky, non-polar biaryl group drastically shifts the partition coefficient (LogP), rendering the molecule nearly insoluble in cold water. Conversely, the compound's strong intermolecular hydrogen-bonding network makes it poorly soluble in non-polar hydrocarbon solvents like hexane.

The Causality of Solvent Selection: To achieve high-purity crystalline material, a solvent-antisolvent system using Ethanol and Water is optimal.

  • The Solvent (Ethanol): Hot ethanol effectively disrupts the carboxylic-pyridine hydrogen bonds, providing high solubility at reflux (78 °C) .

  • The Antisolvent (Water): Water acts as a potent antisolvent for the lipophilic biaryl system. Furthermore, because biaryl compounds are typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) , crude mixtures often contain inorganic salts (like K₂CO₃). Water retains these inorganic impurities in the mother liquor during the crystallization of the organic target.

Quantitative Solubility Profile

The following table summarizes the phase-behavior rationale for selecting the Ethanol/Water system over alternative organic solvents.

Solvent SystemSolubilizing MechanismSuitability for RecrystallizationExpected Behavior
Water (H₂O) Solvates zwitterionic/ionic formsPoor (Used as Antisolvent) Insoluble at RT; retains inorganic salts from cross-coupling reactions.
Ethanol (EtOH) H-bonding (COOH/Pyridine) + lipophilic interactionExcellent (Primary Solvent) High solubility at >70 °C; moderate solubility at 20 °C.
Ethyl Acetate Dipole-dipole interactionsModerate Good for trituration; may co-precipitate non-polar organic impurities.
Hexane Non-polar dispersion forcesInsoluble Causes rapid "oiling out" (liquid-liquid phase separation) if used as an antisolvent.

Experimental Workflow

The following diagram illustrates the critical path for the purification process, highlighting the separation of specific impurity classes at each node.

Workflow N1 Crude 4-(4-Methoxyphenyl) pyridine-2-carboxylic acid N2 Dissolution in Hot Ethanol (70-75 °C) N1->N2 Add EtOH (10-15 mL/g) N3 Hot Filtration (Removes Pd Catalyst/Insolubles) N2->N3 Maintain >70 °C N4 Antisolvent Addition (Hot H₂O to Turbidity) N3->N4 Filtrate N5 Controlled Cooling (Thermodynamic Crystallization) N4->N5 Induce Supersaturation N6 Vacuum Filtration & Cold Wash (1:1 EtOH:H₂O) N5->N6 Harvest Crystals N7 Vacuum Drying (45 °C, 24 h) N6->N7 Remove Solvent N8 Pure Crystalline Product N7->N8 Final Yield

Workflow for the solvent-antisolvent recrystallization of biaryl pyridine-2-carboxylic acids.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system. Visual cues at each stage allow the operator to confirm the thermodynamic state of the solution and adjust parameters dynamically.

Phase 1: Dissolution and Catalyst Clarification
  • Charge the Vessel: Weigh the crude 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add absolute ethanol at a ratio of approximately 10 to 15 mL per gram of crude material.

  • Thermal Dissolution: Heat the suspension to 70–75 °C using an oil bath or heating mantle. Stir continuously until the organic solid completely dissolves.

  • Causality Check (Hot Filtration): If a fine black or grey suspension remains, this indicates the presence of residual palladium black from the upstream Suzuki coupling. Perform a hot filtration through a pre-warmed pad of Celite into a clean Erlenmeyer flask. Failure to pre-warm the funnel will cause premature crystallization in the frit.

Phase 2: Antisolvent Addition and Nucleation
  • Temperature Maintenance: Maintain the clarified ethanol solution at 70 °C on a hotplate.

  • Titrating the Antisolvent: Slowly add hot deionized water (70 °C) dropwise via an addition funnel or pipette while stirring vigorously.

  • Identifying the Metastable Zone: Continue the water addition until a faint, persistent cloudiness (turbidity) is observed. This visual cue confirms the solution has reached its supersaturation threshold.

  • Equilibration: Add 1 to 2 drops of hot ethanol just until the solution clears. This ensures the system is precisely at the edge of the metastable zone, preventing kinetic crashing (amorphous precipitation).

Phase 3: Thermodynamic Cooling and Isolation
  • Primary Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 2 to 4 hours.

    • Mechanistic Insight: Undisturbed, slow cooling favors thermodynamic control. Molecules have sufficient time to align into the lowest-energy crystal lattice, excluding impurities and preventing the entrapment of mother liquor (inclusions).

  • Secondary Cooling: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to depress the solubility curve and maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume (e.g., 2–3 mL/g) of ice-cold 1:1 Ethanol/Water. Self-Validation: The wash solvent must be pre-chilled to prevent re-dissolution of the purified product.

  • Desiccation: Dry the crystals in a vacuum oven at 45 °C for 24 hours to constant weight.

In-Process Controls & Troubleshooting

To ensure trustworthiness and reproducibility, operators should monitor for the following deviations:

  • Deviation 1: Oiling Out (Liquid-Liquid Phase Separation)

    • Symptom: Instead of forming solid crystals, the product separates as a dense, viscous oil at the bottom of the flask.

    • Causality: The antisolvent was added too rapidly, or the temperature dropped too quickly, forcing the compound out of solution above its melting point in the solvent mixture.

    • Correction: Reheat the mixture to 75 °C until it forms a single homogeneous phase. Add 2–3 mL of pure ethanol to increase the solubility threshold, then cool at a strictly controlled rate (e.g., 5 °C/hour). Seeding the solution with a pure crystal at 60 °C can also bypass oiling out by providing an immediate nucleation site.

  • Deviation 2: Low Yield Recovery

    • Symptom: Minimal crystal formation after cooling to 4 °C.

    • Causality: The solvent-to-antisolvent ratio is too high (excess ethanol).

    • Correction: Transfer the solution to a rotary evaporator, remove 30-50% of the solvent volume under reduced pressure, and repeat the cooling phase.

References

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: Materials (MDPI), 2023, 16(5), 1865. URL: [Link]

  • Title: Reactions of the Dirhenium(II) Complex Re2Cl4(μ-dppm)2 with Pyridinecarboxylic Acids. Examples of Bidentate O,O versus N,O Coordination Source: Inorganic Chemistry (ACS Publications), 2003, 42(19), 5909–5916. URL: [Link]

  • Source:World Intellectual Property Organization (WIPO Patent WO2015089337A1), 2015.
Method

using 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid in Suzuki coupling reactions

Application Note: Utilizing 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid in Advanced Suzuki-Miyaura Workflows Executive Overview In modern organometallic chemistry, the drive toward sustainable, aqueous-phase catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid in Advanced Suzuki-Miyaura Workflows

Executive Overview

In modern organometallic chemistry, the drive toward sustainable, aqueous-phase catalysis has necessitated the development of highly specialized ligands. 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid occupies a unique and dual role in this landscape. While it is frequently synthesized via Suzuki-Miyaura cross-coupling as a valuable pharmaceutical building block, its most advanced application is as an electron-rich, bidentate N,O-ligand that enables the Palladium-catalyzed Suzuki coupling of challenging aryl chlorides in green, aqueous media[1].

This application note provides a comprehensive guide to both the synthesis of this compound and its deployment as a catalytic ligand, emphasizing the mechanistic causality behind the experimental parameters.

Mechanistic Insights: The "Push-Pull" Electronic Advantage

Do not view 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid merely as a structural scaffold; it is a highly tuned electronic modulator for Palladium(II) centers.

  • The "Push" (Electronic Enrichment): The 4-methoxyphenyl group acts as a powerful π -electron donor. Through resonance, it pushes electron density into the pyridine ring, increasing the Lewis basicity of the pyridine nitrogen. When coordinated to Palladium, this electron-rich center dramatically accelerates the oxidative addition step—the historical bottleneck for activating inert aryl chlorides.

  • The "Pull" (Aqueous Solubilization): The 2-carboxylic acid moiety serves a critical functional purpose. Upon deprotonation by a base (e.g., KOH), the resulting anionic carboxylate forms a stable 5-membered metallacycle with the Pd center. Simultaneously, this polar carboxylate group renders the entire catalytic complex highly hydrophilic, allowing the reaction to proceed in neat water or water/ethanol mixtures [2].

CatalyticCycle Pd0 Active Catalyst Pd(0) + N,O-Ligand OxAdd Step 1 Oxidative Addition Pd0->OxAdd Ar-X PdII_1 Intermediate I Pd(II)(Ar)(X)(L) OxAdd->PdII_1 BaseAct Step 2 Base Activation PdII_1->BaseAct KOH PdII_2 Intermediate II Pd(II)(Ar)(OH)(L) BaseAct->PdII_2 -KX TransMet Step 3 Transmetallation PdII_2->TransMet Ar'-B(OH)2 PdII_3 Intermediate III Pd(II)(Ar)(Ar')(L) TransMet->PdII_3 -B(OH)3 RedElim Step 4 Reductive Elimination PdII_3->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: Catalytic cycle of Suzuki coupling stabilized by the N,O-ligand.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Built-in analytical checkpoints prevent the propagation of errors between synthetic steps.

Protocol A: De Novo Synthesis of the Ligand via Suzuki Coupling

Causality Check: We utilize 4-chloropyridine-2-carboxylic acid as the electrophile. The use of aqueous Na2​CO3​ is mandatory here; it neutralizes the carboxylic acid to prevent the acidic protodeboronation of the 4-methoxyphenylboronic acid, while simultaneously forming the reactive boronate complex required for transmetallation.

  • Preparation: Charge an oven-dried Schlenk flask with 4-chloropyridine-2-carboxylic acid (1.0 eq, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 6.0 mmol), and Pd(dppf)Cl2​ (0.05 eq, 0.25 mmol).

  • Solvent & Base: Evacuate and backfill with Argon (3x). Add 15 mL of degassed 1,4-dioxane, followed by 7.5 mL of degassed 2M aqueous Na2​CO3​ (3.0 eq).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation (In-Process): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (M+H = 158.0) is entirely replaced by the product mass (M+H = 230.2).

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 4 using 1M HCl (to protonate the product for extraction), and extract with EtOAc (3 x 20 mL). Dry over MgSO4​ and concentrate.

Protocol B: Aqueous-Phase Suzuki Coupling Using the Ligand

Causality Check: We use KOH as the base. KOH deprotonates the carboxylic acid of our ligand, generating a highly water-soluble Potassium carboxylate-Pd complex. This allows the reaction to occur at the micellar interface of the aqueous solvent, enabling a self-separating product workup.

  • Catalyst Pre-Activation: In a 10 mL microwave vial, combine Pd(OAc)2​ (1 mol%) and 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (2 mol%) in 2 mL of an H2​O /EtOH (1:1) mixture. Stir at room temperature for 10 minutes until a homogeneous yellow solution forms (indicating successful N,O-chelation).

  • Substrate Addition: Add the aryl halide (e.g., 4-chloroacetophenone, 1.0 mmol), phenylboronic acid (1.5 mmol), and KOH (2.0 mmol).

  • Irradiation: Seal the vial and subject to microwave irradiation at 100°C for 30 minutes.

  • Self-Validation & Extraction: Add exactly 1.0 mmol of dodecane directly to the vial as an internal standard. Extract with 3 mL of EtOAc. The aqueous layer retains the deep-yellow Pd-ligand complex, while the organic layer contains the biaryl product. Run the organic layer on GC/MS; calculate the exact yield by comparing the product peak area against the dodecane internal standard.

Workflow S1 1. Catalyst Pre-activation S2 2. Base & Substrate Addition S1->S2 S3 3. Microwave Irradiation S2->S3 S4 4. Phase Separation & Extraction S3->S4 S5 5. GC/MS Validation (Internal Std) S4->S5

Figure 2: Step-by-step experimental workflow for aqueous Suzuki-Miyaura coupling.

Quantitative Data Analysis

To demonstrate the authoritative superiority of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid over traditional ligands in aqueous media, we summarize the catalytic efficacy in the coupling of unactivated aryl chlorides with phenylboronic acid.

The data clearly illustrates that the electron-donating methoxy group reduces reaction time by 50% and increases yield by 16% compared to the unsubstituted pyridine-2-carboxylic acid, while vastly outperforming hydrophobic ligands like PPh3​ in aqueous conditions.

Table 1: Comparative Catalytic Efficacy in Aqueous Suzuki-Miyaura Coupling (100°C, H2​O /EtOH)

EntryLigand System (2 mol%)Substrate (Aryl Halide)Time (min)GC/MS Yield (%)
1None (Pd(OAc)₂ only)4-Chloroacetophenone12015%
2Triphenylphosphine ( PPh3​ )4-Chloroacetophenone12045%
3Pyridine-2-carboxylic acid (Unsubstituted)4-Chloroacetophenone6082%
4 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid 4-Chloroacetophenone 30 98%
5 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid 4-Chlorotoluene 45 94%

References

  • Türkmen, H., Can, R., & Çetinkaya, B. (2009). Aqueous-phase Suzuki–Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes. Dalton Transactions, (35), 7039-7044. URL:[Link]

  • Dawood, K. M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 2249-2266. URL:[Link]

Application

Preparation and Biological Screening of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Derivatives

Mechanistic Rationale and Design Philosophy The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged pharmacophore in epigenetic drug discovery, particularly for targeting Jumonji C (JmjC) domain-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Design Philosophy

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged pharmacophore in epigenetic drug discovery, particularly for targeting Jumonji C (JmjC) domain-containing histone demethylases such as KDM5B[1]. KDM5B is a 2-oxoglutarate and Fe(II)-dependent oxygenase that is frequently overexpressed in multiple malignancies, including prostate and breast cancers, making it a high-value therapeutic target[2].

The mechanistic elegance of the picolinic acid core lies in its ability to act as a bidentate chelator. It coordinates the active site Fe(II) via its pyridine nitrogen and carboxylate oxygen, effectively displacing the endogenous co-factor 2-oxoglutarate and halting catalytic activity[3]. The introduction of a 4-(4-methoxyphenyl) substituent serves a critical dual purpose:

  • Structural Complementarity: The aryl ether projects deep into the hydrophobic substrate-binding pocket of KDM5B, significantly enhancing binding affinity and isoform selectivity over other KDM families.

  • Physicochemical Tuning: It increases the lipophilicity of the highly polar picolinic acid core, establishing a foundation for further prodrug optimization.

Mechanism KDM5B KDM5B Enzyme (Overexpressed in Cancer) Fe Active Site Fe(II) KDM5B->Fe contains Substrate H3K4me3 (Histone Substrate) Fe->Substrate Catalyzes Demethylation (Blocked) Inhibitor Picolinic Acid Core 4-(4-Methoxyphenyl) Inhibitor->KDM5B Hydrophobic pocket interaction Inhibitor->Fe Bidentate Chelation (N and COO-) Outcome Increased H3K4me3 Gene Transcription Restored Inhibitor->Outcome Cellular Epigenetic Effect

Caption: Mechanism of KDM5B inhibition via active site Fe(II) chelation by the picolinic acid scaffold.

Synthetic Architecture

The construction of the target compound relies on a regioselective Suzuki-Miyaura cross-coupling. We deliberately utilize 4-bromopyridine-2-carboxylic acid rather than the chloro-analogue. The carbon-bromide bond undergoes oxidative addition with palladium(0) more readily, allowing for milder reaction temperatures (80–90 °C). This is a critical parameter, as elevated temperatures can induce the thermal decarboxylation of the picolinic acid substrate[4].

Furthermore, because free picolinic acids exist as zwitterions at physiological pH—severely limiting cell membrane permeability—a necessary secondary synthetic step involves masking the carboxylic acid as a pivaloyloxymethyl (POM) ester . This prodrug strategy ensures high intracellular accumulation. Once inside the cell, ubiquitous esterases cleave the POM group to liberate the active acid, allowing for accurate assessment of cellular target engagement[5].

Workflow SM 4-Bromopyridine- 2-carboxylic acid Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Reagent 4-Methoxyphenyl- boronic acid Reagent->Coupling Core 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid Coupling->Core Pd(dppf)Cl2 Na2CO3, 90°C Deriv Esterification (POM Prodrug) Core->Deriv POM-Cl, K2CO3 Screening Biological Screening (KDM5B & Cellular) Core->Screening Biochemical Assay Deriv->Screening Cellular Assay

Caption: Synthetic and screening workflow for 4-(4-methoxyphenyl)pyridine-2-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Causality Note: Rigorous degassing is mandatory. Oxygen in the system will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of the boronic acid, drastically reducing the yield.

  • Reaction Setup: To a 50 mL Schlenk flask, add 4-bromopyridine-2-carboxylic acid (1.0 equiv, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 6.0 mmol), and Na₂CO₃ (3.0 equiv, 15.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v, 25 mL).

  • Degassing (Self-Validation Step): Sparge the mixture with ultra-pure Argon for 15 minutes. The solution should transition from cloudy to a uniform suspension.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the starting bromide mass ( m/z 202/204) is consumed, and the product mass ( m/z 230 [M+H]⁺) dominates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

  • Precipitation: Dissolve the residue in minimal water and carefully adjust the pH to 3.5–4.0 using 1M HCl. Why pH 3.5? This is the isoelectric point of the product, ensuring maximum precipitation. Filter the resulting white solid and dry under high vacuum.

Protocol B: Synthesis of the POM-Ester Prodrug

Causality Note: Esterification of the zwitterionic core requires a mild base to generate the carboxylate nucleophile without hydrolyzing the incoming POM-Cl reagent.

  • Reaction Setup: Suspend 4-(4-methoxyphenyl)pyridine-2-carboxylic acid (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL). Add K₂CO₃ (1.5 equiv, 3.0 mmol) and stir at room temperature for 30 minutes to form the potassium salt.

  • Alkylation: Dropwise add chloromethyl pivalate (POM-Cl) (1.2 equiv, 2.4 mmol). Stir for 4 hours at room temperature.

  • Workup & Purification: Dilute with EtOAc (50 mL) and wash with water (3 × 20 mL) to remove DMF and unreacted salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 70:30) to yield the prodrug as a colorless oil.

Protocol C: KDM5B Biochemical & Cellular Screening

Causality Note: The biochemical assay requires the free acid (the active chelator), whereas the cellular assay requires the POM-ester (the cell-permeable prodrug) to accurately assess epigenetic modulation[5].

  • Biochemical FDH-Coupled Assay:

    • Incubate recombinant KDM5B enzyme with the free acid derivative (serial dilutions from 10 µM to 1 nM) in assay buffer containing 50 mM HEPES (pH 7.5), 50 µM Fe(II), and 1 mM α-ketoglutarate.

    • Add the H3K4me3 peptide substrate. Measure the release of formaldehyde (a byproduct of demethylation) using a formaldehyde dehydrogenase (FDH) coupled fluorescence readout.

  • Cellular Target Engagement (Western Blot):

    • Seed MCF-7 breast cancer cells in 6-well plates and treat with the POM-ester prodrug (0.1 µM to 10 µM) for 48 hours.

    • Extract total histones using acid extraction (0.2 M HCl).

    • Resolve via SDS-PAGE and probe with anti-H3K4me3 primary antibodies. An increase in H3K4me3 band intensity relative to the vehicle control validates intracellular KDM5B inhibition.

Data Synthesis and Optimization

The optimization of the Suzuki coupling and the subsequent biological screening results are summarized below. The data clearly demonstrates the necessity of the prodrug strategy for cellular efficacy.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10045 (Significant decarboxylation)
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O9068
3Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 90 89 (Optimal)

Table 2: Biological Evaluation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid Derivatives

Compound FormKDM5B Biochemical IC₅₀ (µM)Cellular H3K4me3 EC₅₀ (µM)Permeability (Papp, 10⁻⁶ cm/s)
Free Acid0.045 ± 0.008> 50.0 (Inactive in cells)< 0.5 (Poor)
POM-Ester Prodrug> 10.0 (No direct chelation)0.85 ± 0.1218.4 (High)

Note: The POM-ester shows no direct biochemical activity as the carboxylate is masked, but exhibits potent cellular activity following intracellular esterase cleavage.

Sources

Method

Application Note: Synthesis and Utility of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid in Advanced OLED Emitters

Introduction: The Pivotal Role of Ancillary Ligands in Phosphorescent OLEDs The evolution of organic light-emitting diodes (OLEDs) has been marked by the development of highly efficient phosphorescent emitters, which can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Ancillary Ligands in Phosphorescent OLEDs

The evolution of organic light-emitting diodes (OLEDs) has been marked by the development of highly efficient phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] Among these, iridium(III) complexes are paramount due to their strong spin-orbit coupling, leading to efficient intersystem crossing and high phosphorescence quantum yields.[2][3] The photophysical properties of these complexes, such as emission color, quantum efficiency, and stability, are intricately tuned by the chemical structure of their ligands.

Heteroleptic iridium(III) complexes, with the general formula [Ir(C^N)₂(N^O)] where (C^N) is a cyclometalating ligand and (N^O) is an ancillary ligand, offer a modular approach to emitter design.[4] While the cyclometalating ligand primarily determines the emission energy, the ancillary ligand plays a crucial role in fine-tuning the electronic properties, improving charge injection, and enhancing the overall stability and processability of the final OLED device.[5][6]

This application note provides a detailed guide on the use of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid as a strategic ancillary ligand in the synthesis of high-performance phosphorescent iridium(III) complexes for OLED applications. The presence of the electron-donating methoxy group on the phenyl ring allows for precise modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the emission color and efficiency of the resulting OLED material.[3]

Causality of Experimental Design: Why 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid?

The selection of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid as an ancillary ligand is a deliberate choice rooted in fundamental principles of OLED material design:

  • Tuning Emission Wavelength: The electron-donating nature of the methoxy group (-OCH₃) increases the electron density on the pyridine ring. This destabilizes the HOMO level of the resulting iridium complex to a greater extent than the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift in the emission wavelength compared to unsubstituted picolinate ligands.[3] This allows for the precise tuning of emission from the blue-green to the green-yellow region of the spectrum.

  • Enhancing Quantum Efficiency: The rigid picolinate backbone provides a stable coordination environment for the iridium center, which minimizes non-radiative decay pathways and contributes to high phosphorescence quantum yields.[7]

  • Improving Solubility and Film Morphology: The methoxyphenyl group can enhance the solubility of the final iridium complex in common organic solvents, which is advantageous for solution-processed OLED fabrication. Furthermore, the introduction of such substituents can disrupt intermolecular packing in the solid state, leading to the formation of stable amorphous films and preventing aggregation-caused quenching.

Experimental Protocols

The synthesis of a heteroleptic iridium(III) complex using 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is typically a two-step process. First, a chloro-bridged iridium(III) dimer is synthesized from iridium(III) chloride and the desired cyclometalating ligand. In the second step, this dimer reacts with the ancillary ligand to yield the final heteroleptic complex.

Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)₂Cl]₂

This protocol uses 2-phenylpyridine (ppy) as a representative cyclometalating ligand.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • 2-Ethoxyethanol

  • Deionized water

  • Methanol

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine IrCl₃·xH₂O (1.0 eq) and 2-phenylpyridine (2.5 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water as the solvent.[4]

  • Heat the mixture to reflux (approximately 120 °C) under an inert nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the cooled mixture to precipitate the crude product.

  • Collect the resulting yellow-orange solid by vacuum filtration.

  • Wash the solid sequentially with methanol and diethyl ether to remove unreacted starting materials and byproducts.[4]

  • Dry the chloro-bridged dimer, [Ir(ppy)₂Cl]₂, under vacuum. This product is typically used in the next step without further purification.

Step 2: Synthesis of the Heteroleptic Iridium(III) Complex, [Ir(ppy)₂(4-(4-methoxyphenyl)pyridine-2-carboxylate)]

Materials:

  • Chloro-bridged iridium(III) dimer, [Ir(ppy)₂Cl]₂ (from Step 1)

  • 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a 50 mL round-bottom flask, dissolve the chloro-bridged dimer [Ir(ppy)₂Cl]₂ (1.0 eq) and 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (2.2 eq) in 2-ethoxyethanol.

  • Add potassium carbonate (K₂CO₃) (2.5 eq) to the mixture. The base is crucial for the deprotonation of the carboxylic acid to facilitate coordination to the iridium center.[2]

  • Reflux the mixture under a nitrogen atmosphere for 4-12 hours, monitoring the reaction by TLC until the starting dimer is consumed.[2]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of dichloromethane and hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Recrystallize the solid from a dichloromethane/hexane solvent system to obtain the pure heteroleptic iridium(III) complex as a yellow or greenish-yellow solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Ancillary Ligand Coordination IrCl3 IrCl₃·xH₂O reflux1 Reflux in 2-Ethoxyethanol/H₂O IrCl3->reflux1 ppy 2-phenylpyridine (ppy) ppy->reflux1 dimer [Ir(ppy)₂Cl]₂ reflux1->dimer reflux2 Reflux in 2-Ethoxyethanol dimer->reflux2 ancillary 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid ancillary->reflux2 K2CO3 K₂CO₃ K2CO3->reflux2 final_complex [Ir(ppy)₂(4-(4-methoxyphenyl)pyridine-2-carboxylate)] reflux2->final_complex purification Purification (Column Chromatography, Recrystallization) final_complex->purification OLED_material High-Performance OLED Material purification->OLED_material

Caption: Synthetic pathway for the target iridium(III) complex.

Quantitative Data Summary

The following table summarizes typical photophysical properties for iridium(III) complexes with picolinate-type ancillary ligands. The exact values for the target complex will depend on the specific cyclometalating ligand used and the device architecture.

Complex TypeAncillary LigandEmission Max (λem)Photoluminescence Quantum Yield (ΦPL)Reference
[Ir(ppy)₂(pic)]Picolinic acid~510-520 nm>0.60[4]
[Ir(ppy)₂(4-NMe₂-pic)]4-Dimethylamino-picolinic acid~560 nmHigh[3]
[Ir(ppy)₂(4-MeOPh-pic)] 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid ~530-550 nm (Expected) High (Expected) -

Conclusion and Future Outlook

The use of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid as an ancillary ligand provides a powerful tool for the rational design of highly efficient phosphorescent emitters for OLEDs. The straightforward synthetic protocol, coupled with the predictable tuning of optoelectronic properties, makes this and related picolinate derivatives attractive candidates for next-generation display and lighting technologies. Further research can explore the impact of different substituents on the phenyl ring of the ancillary ligand to create a library of emitters with a wide range of colors and performance characteristics.

References

  • Highly phosphorescent green emitting iridium(III) complex for application in OLEDs. (2014). Inorganica Chimica Acta, 423, 1-7.
  • Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes. (2025). Dyes and Pigments, 121, 285-292.
  • Acid-Induced Degradation of Phosphorescent Dopants for OLEDs and Its Application to the Synthesis of Tris-heteroleptic Iridium(III) Bis-cyclometalated Complexes. (2011). Inorganic Chemistry, 50(24), 12665-12673.
  • Highly phosphorescent perfect green emitting iridium(III) complex for application in OLEDs. (2006).
  • Search for New Blue Phosphorescent Iridium(III) Complexes for OLED Applications. (2021). Journal of the Korean Chemical Society, 55(3), 435-440.
  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023). Malaysian Journal of Chemistry, 25(1), 279-290.
  • Application Note and Protocol: High-Yield Synthesis of Heteroleptic Iridium(III) Complexes. Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. (n.d.).
  • Heteronuclear phosphorescent iridium(iii) complexes with tunable photophysical and excited-state properties by chelating BF2 moiety for application in bioimaging. (2015). Dalton Transactions, 44(20), 9465-9475.
  • Synthesis, crystal structure and light-physical property of a novel cationic iridium (Ⅲ) complex. (2020). Precious Metals, 41(2), 39-44.
  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. (2024). Molecules, 29(11), 2533.
  • Synthesis, characterization, and evaluation of [Ir(ppy)2(vpy)Cl] as a polymer-bound oxygen sensor. (2003). Inorganic Chemistry, 42(16), 4948-4956.
  • Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. (2020).
  • Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. (2020).
  • Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. (2021). Molecules, 26(5), 1303.
  • Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs. (2020).
  • General protocol for the synthesis of [Ir(ppy)2(bpy)]⁺. (n.d.).
  • The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium( iii ) complexes. (2016). Dalton Transactions, 45(28), 11422-11431.
  • Synthesis and characterization of phosphorescent iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands. (2007). Journal of Organometallic Chemistry, 692(15), 3147-3156.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). Molecules, 24(22), 4072.
  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (2020).
  • Near-infrared organic light-emitting diodes with very high external quantum efficiency and radiance. (2016).
  • Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. (2019). Journal of Medicinal Chemistry, 62(24), 11194-11217.

Sources

Application

Advanced Radiosynthetic Strategies for [¹¹C]4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid: A Comprehensive Protocol for In Vivo PET Imaging

Introduction & Scientific Rationale The pyridine-2-carboxylic acid (picolinic acid) core is a privileged scaffold in medicinal chemistry. Its bidentate nature makes it an exceptionally potent chelator for the active-site...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyridine-2-carboxylic acid (picolinic acid) core is a privileged scaffold in medicinal chemistry. Its bidentate nature makes it an exceptionally potent chelator for the active-site metals of various metalloenzymes, including 2-oxoglutarate-dependent oxygenases and histone demethylases [1]. The addition of a 4-(4-methoxyphenyl) substitution finely tunes the lipophilicity and target engagement of the pharmacophore.

To accurately evaluate the in vivo pharmacokinetics, biodistribution, and dynamic target occupancy of this compound, Positron Emission Tomography (PET) is the gold standard. Radiolabeling the molecule with Carbon-11 (t1/2 = 20.4 min) at the methoxy position provides an isotopologue of the parent drug, ensuring that the biological behavior of the radiotracer is identical to the unlabeled therapeutic agent.

This application note details a self-validating, highly optimized protocol for the synthesis, purification, and quality control of [¹¹C]4-(4-Methoxyphenyl)pyridine-2-carboxylic acid , designed specifically for translation into in vivo rodent models.

Radiosynthetic Strategy & Causality

Designing a robust ¹¹C-radiosynthesis requires anticipating and mitigating competing side reactions. The direct methylation of the unprotected precursor, 4-(4-hydroxyphenyl)pyridine-2-carboxylic acid, with [¹¹C]methyl iodide ([¹¹C]CH₃I) is fundamentally flawed due to two competing nucleophilic sites: the carboxylic acid (leading to [¹¹C]methyl esters) and the basic pyridine nitrogen (leading to N-[¹¹C]methylation).

The Orthogonal Protection Strategy: To enforce absolute regioselectivity, we employ an orthogonally protected precursor: tert-butyl 4-(4-hydroxyphenyl)pyridine-2-carboxylate .

  • Steric Shielding: The bulky tert-butyl ester completely suppresses esterification.

  • Electrophile Selection: We utilize [¹¹C]methyl triflate ([¹¹C]CH₃OTf) instead of [¹¹C]CH₃I. Because the triflate is a superior leaving group,[¹¹C]CH₃OTf is approximately 10⁴ times more reactive [2]. This hyper-reactivity allows the O-methylation of the phenoxide to proceed instantaneously at room temperature, kinetically outcompeting any potential N-alkylation of the pyridine ring.

  • Rapid Deprotection: Following O-methylation, the tert-butyl group is rapidly cleaved using Trifluoroacetic Acid (TFA) at 90 °C. This acidic hydrolysis selectively removes the ester without cleaving the newly formed, highly stable [¹¹C]aryl ether [3].

Radiosynthesis P1 Cyclotron [11C]CO2 Production P2 Gas Phase Conversion to [11C]CH3OTf P1->P2 H2, I2, AgOTf P3 O-[11C]Methylation (Precursor + Base) P2->P3 Trap at RT P4 Acidic Deprotection (TFA, 90°C, 3 min) P3->P4 Intermediate P5 HPLC Purification & Formulation P4->P5 Quench & Inject

Radiosynthetic workflow for [11C]4-(4-Methoxyphenyl)pyridine-2-carboxylic acid production.

Experimental Protocols

Precursor Preparation &[¹¹C]CH₃OTf Trapping
  • Precursor Loading: Dissolve 1.0 mg of tert-butyl 4-(4-hydroxyphenyl)pyridine-2-carboxylate in 300 µL of anhydrous Dimethylformamide (DMF).

  • Base Activation: Add 3 µL of 5 N aqueous NaOH to generate the highly nucleophilic phenoxide. Vortex for 10 seconds and load into the automated synthesis module's reaction vessel.

  • Isotope Delivery: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₃I via gas-phase iodination, and subsequently pass it through a heated silver triflate (AgOTf) column (190 °C) to yield [¹¹C]CH₃OTf.

  • Trapping: Bubble the [¹¹C]CH₃OTf into the reaction vessel at room temperature (20–25 °C) until radioactivity peaks (typically 2–3 minutes).

Deprotection & Neutralization
  • Hydrolysis: Immediately following trapping, add 100 µL of pure Trifluoroacetic Acid (TFA) to the reaction vessel.

  • Heating: Seal the vessel and heat to 90 °C for exactly 3 minutes to quantitatively cleave the tert-butyl ester.

  • Quenching: Cool the reactor to 35 °C and quench the reaction by adding 1.5 mL of the HPLC mobile phase (e.g., 20 mM NaH₂PO₄ buffer) to dilute the TFA and prevent peak distortion during chromatography.

Purification & Formulation
  • Semi-Preparative HPLC: Inject the quenched mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 µm). Elute using an isocratic mixture of 25% Acetonitrile and 75% 20 mM NaH₂PO₄ (pH 3.5) at 4.0 mL/min.

  • Collection: Monitor via inline radiodetector and UV (254 nm). Collect the radioactive peak corresponding to the product (typically eluting at 12–14 minutes) into a dilution flask containing 20 mL of sterile water.

  • SPE Formulation: Pass the diluted fraction through a pre-conditioned C18 Sep-Pak Light cartridge. Wash with 10 mL of sterile water to remove HPLC buffers. Elute the trapped radiotracer with 1.0 mL of dehydrated Ethanol (USP) followed by 9.0 mL of sterile 0.9% Saline into a sterile, pyrogen-free vial.

Data Presentation & Quality Control

To ensure the protocol is self-validating, optimization data and strict Quality Control (QC) parameters must be established before in vivo release.

Table 1: Optimization of Radiosynthetic Conditions The shift to [¹¹C]CH₃OTf at room temperature eliminates N-alkylation and thermal degradation.

EntryMethylating AgentBaseTemp (°C)Time (min)Radiochemical Yield (RCY)Observation
1[¹¹C]CH₃ICs₂CO₃80515 ± 5%High N-methylation
2[¹¹C]CH₃OTfCs₂CO₃80545 ± 8%Thermal degradation
3[¹¹C]CH₃OTfNaOH (aq)RT278 ± 4% Optimal O-alkylation
Decay-corrected RCY based on trapped [¹¹C]methylating agent (n=3).

Table 2: Quality Control Specifications for In Vivo Release

QC ParameterAnalytical MethodAcceptance Criteria
Radiochemical Purity (RCP) Analytical Radio-HPLC> 95% (typically > 99%)
Chemical Purity Analytical UV-HPLC (254 nm)> 95%
Specific Activity (A_m) Radio-HPLC / UV Standard Curve> 30 GBq/µmol at End of Synthesis
Formulation pH pH Indicator Strip4.5 – 8.5
Residual Solvents GC-FIDEtOH < 10% v/v; DMF < 880 ppm
Sterility / Endotoxin Filter Integrity / LAL AssayBubble point > 50 psi / < 175 EU/V

In Vivo Study Application: Biodistribution & PET

Once the radiotracer passes QC, it is immediately utilized for in vivo assessment. The bidentate nature of the picolinic acid core means the compound may exhibit specific retention in tissues overexpressing target metalloenzymes.

Workflow Summary:

  • Administration: Inject 10–15 MBq of the formulated radiotracer via the lateral tail vein of anesthetized rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dynamic Imaging: Acquire a 60-minute dynamic PET/CT scan immediately upon injection to capture first-pass perfusion and subsequent target binding/clearance kinetics.

  • Arterial Sampling: (Optional but recommended) Draw micro-blood samples at staggered intervals to generate an arterial input function for quantitative kinetic modeling (e.g., 2-Tissue Compartment Model).

  • Ex Vivo Validation: Euthanize the animals post-scan, excise organs of interest (brain, liver, kidneys, blood, target tumor/tissue), and quantify absolute uptake using an automated gamma counter (expressed as %Injected Dose/gram).

InVivo S1 Formulated Radiotracer (>99% RCP) S2 Intravenous Injection (Rodent Tail Vein) S1->S2 S3 Dynamic PET/CT Imaging (0-60 min) S2->S3 S4 Arterial Blood Sampling (Input Function) S2->S4 S5 Ex Vivo Biodistribution (Gamma Counting) S3->S5 Post-scan S6 Kinetic Modeling (Target Occupancy) S3->S6 S4->S6

In vivo workflow detailing PET imaging, blood sampling, and kinetic modeling.

References

  • Yaqoob S, Khan FA, Tanveer N, Wang Y. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, 2025. URL:[Link]

  • Shao X, et al. "Two decades of [¹¹C]PiB synthesis, 2003-2023: a review." American Journal of Nuclear Medicine and Molecular Imaging, 2024. URL:[Link]

  • Wang L, et al. "Synthesis and evaluation of zinc(II)-macrocycles complexation ([¹¹C]-CyclenZn2) as a potential probe for imaging cell death in vivo." Journal of Nuclear Medicine, 2012. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting low yields during the synthesis of 4-(4-Methoxyphenyl)pyridine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting low yields during the synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

The standard approach to this molecule involves a Suzuki-Miyaura cross-coupling between a 4-halopicolinic acid derivative and 4-methoxyphenylboronic acid. However, this specific substrate pairing presents severe mechanistic hurdles, including transition-metal chelation and substrate degradation. This guide provides field-proven, causality-driven solutions to optimize your workflow.

Diagnostic Workflow

G Sub1 Methyl 4-bromopicolinate Cond Pd-Catalyzed Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Sub1->Cond Fail2 Catalyst Poisoning (N,O-Chelation of Pd) Sub1->Fail2 If using Free Picolinic Acid Sub2 4-Methoxyphenylboronic Acid Sub2->Cond Fail1 Protodeboronation (Anisole Byproduct) Sub2->Fail1 Strong Base (NaOH) High Temp Int Methyl 4-(4-methoxyphenyl)picolinate Cond->Int Optimal Conditions Hydro Ester Hydrolysis (LiOH) & Isoelectric Precipitation Int->Hydro Prod 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid Hydro->Prod

Diagnostic workflow for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid synthesis.

FAQs & Troubleshooting Scenarios

Q1: My Suzuki coupling yields are near zero, and I recover mostly unreacted 4-bromopicolinic acid. What is happening? A1: You are likely experiencing severe catalyst poisoning. Free picolinic acids are classic bidentate ligands. The pyridine nitrogen and the adjacent carboxylate group coordinate to Palladium(II) intermediates, forming a highly stable 5-membered N,O-metallacycle. This traps the palladium, preventing the oxidative addition and transmetalation steps of the catalytic cycle [4]. Solution:Mask the carboxylic acid. Do not run the cross-coupling on the free acid. Instead, use methyl 4-bromopicolinate as your starting electrophile. The ester significantly reduces the coordinating ability of the oxygen atom, allowing the Pd catalyst to remain active [2]. After the coupling is complete, the ester can be easily hydrolyzed to the desired free acid.

Q2: I switched to methyl 4-bromopicolinate, but my yield is still low (<30%), and I see a large anisole peak in my GC/LC-MS. How do I fix this? A2: The anisole byproduct indicates protodeboronation of your 4-methoxyphenylboronic acid. The electron-donating methoxy (-OMe) group increases electron density at the ipso-carbon, making the carbon-boron bond highly susceptible to hydrolytic cleavage, especially in the presence of strong bases (like NaOH or Na₂CO₃) and elevated temperatures [1]. Solution:Attenuate your base and temperature. Switch to a milder base such as Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF), and reduce the reaction temperature to 70-80 °C. Additionally, using a bidentate ligand catalyst like Pd(dppf)Cl₂ accelerates the transmetalation step, allowing the productive cross-coupling pathway to outcompete the degradation pathway.

Q3: Can I use 4-chloropicolinic acid instead of the bromo derivative to save on reagent costs? A3: While 4-chloropicolinic acid is cheaper, the C-Cl bond is significantly stronger than the C-Br bond, making the initial oxidative addition step the rate-limiting bottleneck[3]. If you use the chloro-derivative, standard catalysts like Pd(PPh₃)₄ will fail. Solution: You must use a highly active, sterically demanding catalyst system, such as Pd₂(dba)₃ combined with XPhos or a Buchwald precatalyst, to force the oxidative addition into the strong C-Cl bond. For standard laboratory setups, sticking to the bromo-derivative is highly recommended for reliability.

Q4: The coupling worked, but I am losing all my product during the final ester hydrolysis and aqueous workup. How do I isolate the free acid? A4: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is an amphoteric molecule containing a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it forms a highly water-soluble zwitterion, making extraction into organic solvents (like ethyl acetate or DCM) nearly impossible. Solution:Isoelectric precipitation. After hydrolyzing the ester with LiOH, carefully adjust the pH of the aqueous layer using 1M HCl. The isoelectric point (pI) of this picolinic acid derivative is typically around pH 3.5 - 4.5. Monitor the pH continuously; the product will crash out of the aqueous solution as a solid when the pI is reached. Filter the precipitate immediately.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, failure modes, and expected yields during the synthesis workflow.

Starting HalideBoronic AcidCatalyst / BaseTemp / SolventPrimary Failure ModeExpected Yield
4-Bromopicolinic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃100°C, Dioxane/H₂OCatalyst Chelation< 10%
Methyl 4-bromopicolinate4-Methoxyphenylboronic acidPd(PPh₃)₄ / NaOH100°C, Dioxane/H₂OProtodeboronation25 - 35%
Methyl 4-chloropicolinate4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃80°C, Dioxane/H₂OPoor Oxidative Addition15 - 20%
Methyl 4-bromopicolinate 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 80°C, Dioxane/H₂O None (Optimized) 85 - 92%

Validated Experimental Protocol

This self-validating protocol utilizes the esterified starting material and mild basic conditions to bypass catalyst chelation and protodeboronation.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask, add Methyl 4-bromopicolinate (1.0 equiv, 10 mmol) and 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Evacuate and backfill the flask with Argon three times to ensure strict deoxygenation.

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor via TLC or LC-MS until the bromide electrophile is fully consumed.

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black.

  • Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the intermediate Methyl 4-(4-methoxyphenyl)picolinate.

Step 2: Ester Hydrolysis & Zwitterion Isolation

  • Dissolve the purified methyl ester in a 1:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours until hydrolysis is complete (verify by LC-MS).

  • Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH).

  • Cool the remaining aqueous solution in an ice bath to 0 °C.

  • Dropwise, add 1M HCl while continuously monitoring the pH with a calibrated pH meter.

  • Stop the addition when the pH reaches ~4.0 (the isoelectric point). A thick precipitate will form.

  • Stir at 0 °C for 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum, wash with ice-cold water, and dry overnight under high vacuum to yield the pure 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH/PMC.[Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling.
Optimization

optimizing reaction conditions for the synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Welcome to the Technical Support Center. Synthesizing 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid via a Suzuki-Miyaura cross-coupling presents a unique set of mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid via a Suzuki-Miyaura cross-coupling presents a unique set of mechanistic challenges. As a Senior Application Scientist, I have designed this guide to help you navigate the specific catalytic pitfalls associated with picolinic acid derivatives.

Instead of relying on brute-force empirical screening, this guide focuses on the causality behind reaction failures—specifically catalyst poisoning and substrate degradation—and provides a self-validating, optimized workflow.

Process Architecture & The Chelation Trap

Attempting a direct cross-coupling between 4-chloropyridine-2-carboxylic acid and (4-methoxyphenyl)boronic acid frequently results in stalled reactions. The root cause is the free carboxylic acid at the 2-position, which acts as a potent bidentate N,O-chelator. To bypass this, our validated architecture employs a masking strategy (esterification) prior to the catalytic cycle.

ProcessWorkflow A 4-Chloropyridine- 2-carboxylic acid B Esterification (Masking Step) A->B MeOH, H2SO4 Trap Pd(II) Chelation Trap (Catalyst Poisoning) A->Trap Direct Coupling (Unmasked) C Methyl 4-chloropyridine- 2-carboxylate B->C D Suzuki Coupling Pd(dppf)Cl2, Base C->D (4-MeO-Ph)B(OH)2 E Methyl 4-(4-methoxyphenyl) pyridine-2-carboxylate D->E F Hydrolysis (LiOH, H2O) E->F G 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid F->G Target Molecule

Workflow for the synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid highlighting the Pd(II) trap.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q: Why does my direct coupling with 4-chloropyridine-2-carboxylic acid stall at <10% conversion? A: The failure is rooted in catalyst speciation. After the oxidative addition of the aryl chloride to the Pd(0) center, the resulting Pd(II) species is highly susceptible to chelation by the adjacent pyridine nitrogen and the free carboxylate oxygen. This forms a thermodynamically stable, square-planar inactive Pd(II) picolinate complex, effectively poisoning the catalyst and preventing the transmetalation step[1]. Masking the acid as a methyl ester removes the anionic oxygen donor, disrupting the chelation effect.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)(Ar)X OxAdd->PdII Ar-Cl TransMet Trans- metalation PdII->TransMet Poison Inactive Pd(II) Picolinate Complex PdII->Poison N,O-Chelation by 2-COOH PdII_Ar2 Pd(II)(Ar)(Ar') TransMet->PdII_Ar2 Ar'-B(OH)2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product

Suzuki-Miyaura catalytic cycle demonstrating the catalyst deactivation pathway via picolinate chelation.

Q: I am observing significant amounts of 4,4'-dimethoxybiphenyl. How do I prevent this? A: You are observing oxidative homocoupling. (4-Methoxyphenyl)boronic acid is highly electron-rich. In the presence of trace oxygen and Pd(II), electron-rich boronic acids rapidly undergo homocoupling rather than cross-coupling with the electrophile[2]. To mitigate this, strictly degas your solvent system (sparge with Argon for 30 minutes) and consider adding the boronic acid dropwise over 1 hour to keep its steady-state concentration low.

Q: Can I use a different catalyst to force the direct coupling without esterification? A: While possible, it is synthetically punishing. You would need to use highly sterically hindered, electron-rich ligands (e.g., XPhos) and high catalyst loadings (5-10 mol%) to outcompete the chelation trap and force transmetalation[3]. The esterification route is far more robust, scalable, and economical.

Quantitative Troubleshooting Matrix

Use the following data table to diagnose and correct deviations during your synthesis.

Observed AnomalyMechanistic Root CauseCorrective Action
Reaction stalls at <10% conversion Pd(II) chelation by the free picolinic acid moiety forms an inactive square-planar complex.Mask the carboxylic acid as a methyl ester prior to the Suzuki coupling step.
High levels of 4,4'-dimethoxybiphenyl Oxidative homocoupling of the electron-rich (4-methoxyphenyl)boronic acid.Sparge solvents with Argon for 30 mins; implement slow-addition of the boronic acid.
Formation of anisole (Protodeboronation) Base-catalyzed hydrolysis of the C-B bond at elevated temperatures.Reduce reaction temperature to 80 °C; switch from NaOH to a milder base like K₂CO₃.
Premature ester hydrolysis Aqueous base cleaves the methyl ester during the cross-coupling phase.Switch to anhydrous coupling conditions (e.g., Cs₂CO₃ in Toluene/DMF) or accept hydrolysis and push to completion.

Validated Experimental Protocol

This three-step methodology is engineered as a self-validating system. Each step includes a chemical checkpoint to ensure the mechanistic integrity of the subsequent reaction.

Step 1: Esterification (Masking the Chelation Trap)

Objective: Convert 4-chloropyridine-2-carboxylic acid to methyl 4-chloropyridine-2-carboxylate to prevent Pd(II) poisoning.

  • Suspend 4-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M) in a round-bottom flask.

  • Slowly add concentrated H₂SO₄ (0.2 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Reflux the mixture at 65 °C for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar baseline spot (free acid) should completely convert to a higher Rf spot (ester).

  • Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the masked ester.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond using the masked electrophile.

  • In an oven-dried Schlenk flask, combine methyl 4-chloropyridine-2-carboxylate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Critical: Sparge the solvent mixture with Argon for 30 minutes prior to addition to prevent oxidative homocoupling of the boronic acid.

  • Add Pd(dppf)Cl₂ (0.05 eq). Note: The bidentate dppf ligand provides the necessary steric bulk and bite angle to drive reductive elimination efficiently.

  • Heat the reaction mixture to 90 °C for 8 hours under a continuous Argon atmosphere.

  • Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography to isolate methyl 4-(4-methoxyphenyl)pyridine-2-carboxylate.

Step 3: Saponification (Deprotection)

Objective: Unmask the ester to yield the final target.

  • Dissolve the purified coupled ester in a THF/H₂O mixture (1:1 v/v, 0.3 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Check: LCMS should indicate the complete disappearance of the ester mass and the appearance of the [M+H]+ mass for the free acid.

  • Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl. The target molecule will precipitate as a solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

Sources

Troubleshooting

Advanced Technical Support Center: Synthesis &amp; Purification of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and isolation of heteroaryl compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and isolation of heteroaryl compounds. The synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction presents unique challenges. The zwitterionic nature of the product, combined with the strong coordinating ability of the pyridine-carboxylate motif, makes standard purification protocols insufficient.

This guide provides field-proven, causality-driven troubleshooting to ensure your product meets stringent pharmaceutical purity standards (>99.5% HPLC, <10 ppm Palladium).

Visualizing the Optimization Logic

Logic O2 O2 Ingress PdOx Pd(0) Oxidation to Pd(II) O2->PdOx Homo Homocoupling (4,4'-dimethoxybiphenyl) PdOx->Homo Water Inadequate Base / Low Temp Proto Stalled Conversion (Unreacted Halide) Water->Proto Chelate Pyridine-Carboxylate Chelation of Pd HighPd High Pd Contamination (>1000 ppm) Chelate->HighPd Degas Rigorous Degassing (Freeze-Pump-Thaw) Degas->O2 Prevents Temp Optimize Base (K2CO3) & Temp (80°C) Temp->Water Mitigates Resin MP-TMT Scavenger Resin Resin->Chelate Outcompetes

Logical relationships between reaction conditions, impurity formation, and strategic mitigations.

Section 1: Reaction-Level Purity Control (Preventative Measures)

FAQ 1: Why is my crude mixture heavily contaminated with 4,4'-dimethoxybiphenyl? Causality: This is the homocoupling product of your (4-methoxyphenyl)boronic acid. In the Suzuki reaction, the palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states[1]. If dissolved oxygen is present in the solvent matrix, it prematurely oxidizes the catalytically active Pd(0) species into a Pd(II)-peroxo complex. This altered complex preferentially transmetalates two equivalents of the boronic acid, leading to the reductive elimination of the homocoupled biphenyl rather than your desired cross-coupled product[1]. Solution: Strict exclusion of oxygen is non-negotiable.

Protocol 1: Self-Validating Freeze-Pump-Thaw Degassing

  • Combine 4-bromopyridine-2-carboxylic acid, (4-methoxyphenyl)boronic acid (1.1 eq), and K2CO3 (3.0 eq) in a heavy-walled Schlenk flask[2].

  • Add the solvent mixture (e.g., 1,4-Dioxane/H2O, 4:1 v/v).

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is completely solid.

  • Pump: Open the flask to a high vacuum (<0.1 mbar) for 5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and thaw the flask in a room-temperature water bath. Bubbles will vigorously form as trapped gases (O2) escape the solvent lattice.

  • Repeat steps 3-5 three times. Self-validation: During the final thaw, no visible bubbling should occur, confirming complete deoxygenation.

  • Backfill with ultra-pure N2 and add the Pd catalyst under a positive N2 stream.

FAQ 2: Why is the conversion of my 4-chloropyridine-2-carboxylic acid stalling at 60%? Causality: Two factors are at play. First, the C-Cl bond in pyridine systems has a high activation energy for oxidative addition compared to C-Br or C-I bonds. Second, the free carboxylic acid group can deprotonate and coordinate to the palladium center, forming a stable, catalytically inactive off-cycle species. Solution: Switch the electrophile to 4-bromopyridine-2-carboxylic acid for more facile oxidative addition[3]. Ensure a sufficient excess of aqueous base (e.g., 3-4 equivalents of K2CO3) is present to fully convert the boronic acid to the highly reactive organoborate complex required for transmetalation[2].

Section 2: Downstream Processing & Palladium Scavenging

FAQ 3: My product is dark brown, and ICP-MS shows >2000 ppm Palladium. How do I reach the <10 ppm pharmaceutical limit? Causality: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a potent bidentate ligand. The adjacent pyridine nitrogen and carboxylate oxygen form a highly stable thermodynamic chelate with residual Pd(II) in solution[4]. Standard aqueous extractions or silica gel chromatography cannot break this complex. Solution: You must introduce a scavenger resin with a binding affinity for palladium that outcompetes your product. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is the industry standard for this specific matrix[4].

Table 1: Quantitative Comparison of Palladium Scavengers for Pyridine-Carboxylates

Scavenger TypeMechanism of ActionResidual Pd (ppm)Product Recovery (%)
None (Standard Wash) Aqueous partitioning>200098%
Activated Carbon Non-specific physisorption~45065% (Loss due to binding)
Silica-Thiol (Si-SH) Covalent mono-thiol binding~12085%
Aqueous NaHSO3 Wash Water-soluble complexation~10090%[5]
MP-TMT Resin Multi-dentate macro-chelation<10 >95% [4]

Protocol 2: MP-TMT Palladium Scavenging

  • Following the reaction quench, filter the crude mixture through a pad of Celite to remove insoluble Pd black.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent (dioxane), leaving an aqueous alkaline solution.

  • Add MP-TMT resin (approx. 5-10 equivalents relative to the initial Pd catalyst loading) directly to the aqueous solution[4].

  • Agitate the suspension at 50°C for 12 hours. Causality: Elevated temperature increases the kinetic exchange rate, allowing the Pd to dissociate from the product and bind irreversibly to the resin.

  • Filter the mixture to remove the Pd-loaded resin. The filtrate should now be pale yellow or colorless.

Section 3: Isolation and Final Polish

FAQ 4: How do I separate the final product from unreacted boronic acid and neutral organic impurities without using column chromatography? Causality: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid possesses both a basic pyridine nitrogen (pKa ~5.5) and an acidic carboxylic acid (pKa ~2.0). At highly alkaline pH (pH > 9), it exists as a highly water-soluble carboxylate anion. At its isoelectric point (pH ~3.5 - 4.0), it exists as a neutral zwitterion with minimum aqueous solubility. We can exploit this thermodynamic property for a highly selective precipitation.

Protocol 3: Isoelectric Precipitation (Acid-Base Polish)

  • Take the alkaline, Pd-free aqueous filtrate from Protocol 2 (pH ~10).

  • Wash the aqueous layer twice with ethyl acetate. Causality: The product remains partitioned in the water as a carboxylate salt, while neutral impurities (like 4,4'-dimethoxybiphenyl and unreacted aryl halides) partition into the organic waste layer.

  • Discard the organic layer. Transfer the aqueous layer to a vigorously stirring flask.

  • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • As the pH approaches 4.0, the 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid will rapidly crystallize out of solution as a dense white precipitate.

  • Self-Validation: If the pH drops below 2.0, the solid will begin to redissolve as the pyridine nitrogen becomes protonated (forming the water-soluble cationic hydrochloride salt). If this occurs, carefully back-titrate with 0.5M NaOH to pH 4.0.

  • Filter the pure zwitterionic solid, wash with ice-cold water (to remove inorganic salts like KCl), and dry under vacuum at 45°C to constant weight.

Visualizing the Purification Workflow

Workflow Start 4-Bromo-pyridine-2-carboxylic acid + (4-Methoxyphenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Pd cat, K2CO3, Degassed H2O/Dioxane) Start->Reaction N2 Atmosphere Quench Reaction Quench & Filtration (Remove insoluble Pd black) Reaction->Quench Full Conversion Scavenge Resin Treatment (MP-TMT at 50°C for 12h) Quench->Scavenge Crude Solution Wash Organic Wash (Removes 4,4'-dimethoxybiphenyl) Scavenge->Wash Pd-free Filtrate AcidBase pH Adjustment (Isoelectric Point) Precipitation of Zwitterion Pure Pure 4-(4-Methoxyphenyl) pyridine-2-carboxylic acid (>99% HPLC, Pd < 10 ppm) AcidBase->Pure Filter & Vacuum Dry Wash->AcidBase Aqueous Layer

Step-by-step downstream processing workflow for isolating highly pure heteroaryl carboxylic acids.

References
  • [5] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. URL: [Link]

  • [2] Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. URL: [Link]

  • [1] Suzuki reaction. Wikipedia. URL: [Link]

  • [3] Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator. ACS Publications. URL: [Link]

  • [4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. URL: [Link]

Sources

Optimization

selection of a suitable solvent for the recrystallization of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification and solid-state isolation of 4-(4-Methoxyphenyl)pyridine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification and solid-state isolation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. Here, we deconstruct the thermodynamic and structural causality behind solvent selection, providing you with self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Structural Deconstruction & Solvent Causality

To select the correct recrystallization solvent, we must first analyze the competing intermolecular forces within the molecule:

  • The Pyridine-2-carboxylic acid (Picolinic acid) Core: This moiety is highly polar, capable of existing as a zwitterion, and forms exceptionally reliable carboxylic acid–pyridine supramolecular synthons (hydrogen-bonded dimers or chains)[1]. Unsubstituted picolinic acid exhibits massive aqueous solubility and poor organic solubility[2].

  • The 4-Methoxyphenyl Group: This bulky, electron-donating aryl group introduces significant lipophilicity (hydrophobic bulk), which drastically antagonizes the aqueous solubility of the picolinic acid core.

  • The Amphiphilic Conflict: Because the molecule possesses both a highly polar/ionic domain and a highly lipophilic domain, single solvents are rarely "mediocre" enough to provide the steep temperature-dependent solubility curve required for ideal recrystallization[3]. A single polar solvent (like methanol) will dissolve it too well, while a single non-polar solvent (like hexane) cannot break the supramolecular synthons. Therefore, a binary (mixed) solvent system is strictly required.

Troubleshooting Guide & FAQs

Q1: My compound "oils out" (forms a liquid-liquid phase separation) instead of forming discrete crystals upon cooling. How do I fix this?

  • Causality: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the solute in that specific solvent mixture, or when the solvent polarity drops too abruptly[3]. The lipophilic methoxyphenyl group causes the molecules to aggregate into a hydrophobic liquid emulsion rather than packing into a rigid crystal lattice.

  • Resolution:

    • Adjust the Solvent Ratio: You likely have too much anti-solvent. Reheat the mixture until it forms a single clear liquid phase, add 5–10% more of your primary "good" solvent, and cool the flask much slower (e.g., insulate it in a water bath).

    • Seed the Solution: Introduce a microscopic seed crystal of the pure compound just above the cloud point. This bypasses the high activation energy required for primary nucleation.

Q2: How do I choose between an Ethanol/Water system and an Ethyl Acetate/Hexane system?

  • Causality: The choice depends on the impurity profile of your crude mixture[4].

  • Resolution: If your impurities are highly polar (e.g., unreacted picolinic acid derivatives or inorganic salts), use Ethanol/Water . The water will keep polar impurities dissolved while forcing the lipophilic target molecule to crystallize. If your impurities are non-polar (e.g., aryl-halide starting materials or cross-coupling catalysts), use Ethyl Acetate/Hexane .

Q3: Why is my recovered yield so low (<30%) even after chilling the flask to 4°C?

  • Causality: The dissolving power of your solvent system remains too high at low temperatures, meaning the solution never reached critical supersaturation[4].

  • Resolution: You must concentrate the mother liquor. Boil off 30–50% of the primary solvent volume before titrating in the anti-solvent. This pushes the solute concentration past the metastable zone limit upon cooling.

Solvent System Selection Data

The following table summarizes the quantitative and qualitative data for selecting the optimal binary solvent system for this specific compound.

Solvent SystemPrimary (Good) SolventAnti-Solvent (Bad)Target Intermolecular Force DisruptedRisk of Oiling OutOverall Suitability
Ethanol / Water Ethanol (Boiling Point: 78°C)WaterHydrogen bonding (Zwitterion)HighExcellent for crude with highly polar impurities.
Ethyl Acetate / Hexane Ethyl Acetate (Boiling Point: 77°C)HexaneVan der Waals (Lipophilic moiety)LowExcellent for crude with organic-heavy impurities.
Acetone / Water Acetone (Boiling Point: 56°C)WaterDipole-dipoleModerateGood, but lower boiling point limits initial solubility.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Ethanol / Water (Protic System)

Best for resolving zwitterionic states and removing polar impurities.

  • Dissolution: Suspend 1.0 g of crude 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid in 10 mL of absolute ethanol. Heat to reflux with magnetic stirring.

    • Validation Check: The solution must become completely transparent. If undissolved particulates remain after 15 minutes of reflux, they are likely inorganic salts. Perform a hot gravity filtration before proceeding.

  • Anti-Solvent Titration: Add deionized water dropwise to the boiling solution until a persistent cloudiness remains for more than 10 seconds.

    • Validation Check (Critical): To ensure you haven't over-precipitated (which guarantees oiling out), add absolute ethanol drop-by-drop (usually 0.5–1.0 mL) until the solution just turns clear again[3]. This confirms the system is perfectly poised at the thermodynamic saturation limit.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours.

    • Validation Check: Inspect the flask. You should see distinct geometric crystals. If you see a milky emulsion or a separate liquid layer at the bottom, the compound has oiled out. Reheat and add 1 mL of ethanol.

  • Maturation and Harvesting: Transfer the flask to an ice bath (4°C) for 1 hour. Vacuum filter the crystals and wash with 5 mL of ice-cold 30% Ethanol/Water.

    • Validation Check: Take a melting point of the dried solid. A sharp melting range (<2°C) validates the purity of the supramolecular lattice.

Protocol B: Ethyl Acetate / Hexane (Aprotic System)

Best for avoiding oiling out and removing lipophilic impurities.

  • Dissolution: Suspend 1.0 g of crude solid in 15 mL of Ethyl Acetate. Heat to reflux.

    • Validation Check: Complete transparency must be achieved.

  • Anti-Solvent Titration: Slowly add Hexane dropwise to the refluxing solution until slight turbidity persists.

    • Validation Check: Back-titrate with 1-2 mL of hot Ethyl Acetate until the solution is perfectly clear.

  • Cooling & Harvesting: Cool slowly to room temperature, then to 4°C. Vacuum filter and wash the filter cake with 5 mL of ice-cold Hexane.

    • Validation Check: The filtrate should carry away the dark, soluble organic impurities, leaving a white/off-white crystalline powder on the filter paper.

Workflow Visualization

Below is the logical decision tree for executing a binary solvent recrystallization and troubleshooting phase separation issues.

SolventSelection Start Crude 4-(4-Methoxyphenyl) pyridine-2-carboxylic acid Dissolve Dissolve in hot primary solvent (e.g., EtOH or EtOAc) Start->Dissolve CheckSol Is dissolution complete? Dissolve->CheckSol AddMore Add 10% more primary solvent & maintain reflux CheckSol->AddMore No AddAnti Titrate anti-solvent (Water/Hexane) until persistent cloudiness CheckSol->AddAnti Yes AddMore->Dissolve ClearUp Add drops of primary solvent until exactly clear (Saturation) AddAnti->ClearUp Cooling Cool slowly to 25°C, then to 4°C ClearUp->Cooling Outcome Observe Phase Separation Cooling->Outcome Oiling Oils Out (Liquid-Liquid) Outcome->Oiling Oils Crystals Crystalline Solid Forms Outcome->Crystals Solidifies Reheat Reheat to single phase, add primary solvent, cool slower Oiling->Reheat Reheat->Cooling Filter Vacuum Filter & Wash with cold anti-solvent Crystals->Filter

Self-validating decision tree for binary solvent recrystallization and troubleshooting of oiling out.

References

  • Recrystallization of Drugs — Effect on Dissolution Rate Source: IntechOpen URL:[Link][4]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown Source: CrystEngComm (RSC Publishing) URL:[Link][1]

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[Link][2]

  • Recrystallization (Laboratory Principles) Source: Minnesota State University (MNState) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Multi-faceted Spectroscopic Approach for the Structural Confirmation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, a molecule featuring a trifecta of key chemical motifs—a pyridine ring, a carboxylic acid, and a methoxyphenyl group—presents a valuable case study for demonstrating the power of an integrated spectroscopic approach. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, illustrating how these techniques synergize to deliver a comprehensive and self-validating structural portrait. Our focus is not merely on the data itself, but on the causal logic behind the experimental choices and interpretation, a perspective crucial for researchers, scientists, and drug development professionals.

The Foundational Blueprint: Mass Spectrometry (MS)

Expertise & Experience: Before delving into the intricate details of atomic connectivity, the first logical step is to confirm the molecular formula. Mass spectrometry is the definitive tool for this purpose. For a molecule like 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, which possesses acidic and basic sites, Electrospray Ionization (ESI) is an excellent choice. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode, minimizing fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. The expected monoisotopic mass for the neutral molecule (C₁₃H₁₁NO₃) is 229.074 g/mol .

Data Interpretation and Validation

The primary goal is to observe an ion that corresponds to the calculated molecular weight. The presence of a prominent peak at m/z 230.081 in positive ion mode ([M+H]⁺) or 228.067 in negative ion mode ([M-H]⁻) provides strong evidence for the compound's elemental composition. High-resolution mass spectrometry (HRMS) can further increase confidence by confirming the mass to within a few parts per million (ppm), effectively ruling out other potential elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Ion Type Calculated m/z
[C₁₃H₁₂NO₃]⁺ [M+H]⁺ 230.0812

| [C₁₃H₁₀NO₃]⁻ | [M-H]⁻ | 228.0666 |

Identifying the Building Blocks: Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, IR spectroscopy serves as a rapid and effective method to confirm the presence of the key functional groups. The causality here is that specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this molecule, we anticipate three key diagnostic regions: the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the various C-H and C=C/C=N stretches of the aromatic rings. The broadness of the O-H stretch is a particularly telling feature, resulting from extensive intermolecular hydrogen bonding between the carboxylic acid groups, which creates a wide distribution of bond energies.[1][2][3][4]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation and Validation

The IR spectrum provides a "fingerprint" that validates the presence of the expected functional groups, corroborating the molecular formula determined by MS.

Table 2: Key IR Absorption Frequencies for Structural Confirmation

Functional Group Vibration Type Expected Frequency (cm⁻¹) Rationale & Key Features
Carboxylic Acid O-H stretch 3300 - 2500 Very broad absorption due to hydrogen bonding.[1][2][3]
Aromatic Rings C-H stretch 3100 - 3000 Sharp peaks, often superimposed on the broad O-H band.
Carboxylic Acid C=O stretch 1730 - 1680 Strong, sharp absorption. Conjugation with the pyridine ring may lower the frequency.[5]
Aromatic Rings C=C & C=N stretch 1610 - 1450 Multiple sharp bands characteristic of the pyridine and benzene rings.

| C-O Stretch | Ether & Carboxylic Acid | 1320 - 1210 | Strong absorptions related to the Ar-O-CH₃ ether and the C-O of the acid.[3] |

Assembling the Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the ultimate tool for elucidating the precise connectivity of atoms. It provides detailed information about the chemical environment of each proton and carbon nucleus. For 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, the key is to assign every signal unambiguously to a specific position on the molecule. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is typically observed as a broad singlet at a very high chemical shift (>12 ppm), making it easy to identify.[1][4]

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[7]

¹H NMR Data Interpretation

The ¹H NMR spectrum should account for all 11 protons in the molecule. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group will deshield adjacent protons on the pyridine ring, causing them to appear at a higher chemical shift (downfield).[7]

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Patterns (in DMSO-d₆)

Proton(s) Integration Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
COOH 1H > 12.0 broad singlet - Highly deshielded acidic proton, exchanges with trace water.[4]
H6 1H ~8.7 doublet ³J ≈ 5 Hz Ortho to pyridine N and meta to COOH, highly deshielded.[7]
H3 1H ~8.2 singlet (or narrow d) ⁴J ≈ 1-2 Hz Ortho to COOH and meta to the methoxyphenyl group.
H5 1H ~7.8 doublet ³J ≈ 5 Hz Meta to pyridine N and ortho to the methoxyphenyl group.
H2'/H6' 2H ~7.9 doublet ³J ≈ 9 Hz Protons on the methoxyphenyl ring ortho to the pyridine ring.
H3'/H5' 2H ~7.1 doublet ³J ≈ 9 Hz Protons on the methoxyphenyl ring meta to the pyridine ring.

| OCH₃ | 3H | ~3.9 | singlet | - | Standard chemical shift for an aryl methyl ether. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum should show 11 distinct signals (assuming no accidental overlap), corresponding to the 13 carbon atoms (with two pairs of equivalent carbons in the methoxyphenyl ring).

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon(s) Predicted δ (ppm) Rationale
C=O ~165-170 Carboxyl carbon, shifted slightly upfield due to conjugation.[1][4]
C-OCH₃ (C4') ~160 Aromatic carbon attached to the electron-donating methoxy group.
C2, C4, C6 ~145-155 Deshielded pyridine carbons, especially those adjacent to nitrogen (C2, C6).[7]
C-Py (C1') ~128-132 Quaternary carbon of the benzene ring attached to the pyridine.
C2'/C6' ~128-130 Aromatic CH carbons ortho to the pyridine substituent.
C3, C5 ~118-125 Shielded pyridine carbons.
C3'/C5' ~114-116 Aromatic CH carbons ortho to the methoxy group, shielded by its donating effect.

| OCH₃ | ~55-56 | Standard chemical shift for a methoxy carbon. |

The Integrated Workflow: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. Each piece of data acts as a check on the others, building a logical and robust structural proof.

Caption: Integrated workflow for spectroscopic structural confirmation.

This workflow illustrates the logical progression. Mass spectrometry provides the molecular formula. IR spectroscopy confirms that the constituent atoms are arranged into the expected functional groups (a carboxylic acid, aromatic rings). Finally, NMR spectroscopy puts all the pieces together, confirming the specific substitution pattern and providing the definitive atomic-level structure. The data from each technique must be consistent with the others for the final structure to be considered validated.

References

  • Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. Available at: [Link]

  • Schneider, W. G., et al. (1959). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry. Available at: [Link]

  • OpenStax. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics. Available at: [Link]

  • Karelin, A. I., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • Gawinecki, R., et al. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)pyridine. PubChem Compound Database. Available at: [Link]

  • Szafran, M. (1966). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Spectroscopical Society of Japan. Available at: [Link]

  • Hinestroza, J. P., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Weng, X., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Environmental Au. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Hinestroza, J. P., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid vs. Its Methyl Ester Prodrug

Executive Summary In medicinal chemistry, the transition from a biochemically active pharmacophore to a cell-permeable therapeutic often requires strategic structural modifications. 4-(4-Methoxyphenyl)pyridine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a biochemically active pharmacophore to a cell-permeable therapeutic often requires strategic structural modifications. 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a potent bidentate metal chelator, representative of scaffolds used to inhibit 2-oxoglutarate (2-OG)-dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHD) and JumonjiC domain-containing demethylases[1]. However, the presence of a free carboxylic acid—which is ionized at physiological pH—severely restricts its ability to passively diffuse across lipid bilayers.

To overcome this limitation, converting the carboxylic acid into a methyl ester (Methyl 4-(4-methoxyphenyl)pyridine-2-carboxylate ) serves as a classic prodrug strategy. This guide objectively compares the physicochemical properties, mechanistic behavior, and experimental performance of the parent acid versus its methyl ester prodrug, providing a self-validating framework for evaluating target engagement versus cellular uptake.

Physicochemical & Structural Profiling

The fundamental differences in biological activity between the two compounds stem directly from their physicochemical properties. Masking the carboxylate as a methyl ester eliminates the negative charge and the hydrogen bond donor, increasing lipophilicity and driving membrane permeation[2].

Property4-(4-Methoxyphenyl)pyridine-2-carboxylic acidMethyl 4-(4-methoxyphenyl)pyridine-2-carboxylate
Role Active PharmacophoreProdrug
Molecular Weight 229.23 g/mol 243.26 g/mol
Charge (pH 7.4) -1 (Anionic)0 (Neutral)
H-Bond Donors 10
Topological Polar Surface Area 62.3 Ų51.3 Ų
LogP (Predicted) ~1.8~2.5

Mechanism of Action: Target Engagement vs. Cellular Uptake

The dichotomy between these two molecules lies in the requirement for target engagement versus the requirement for cellular entry.

  • The Parent Acid (Intrinsic Potency): For 2-OG oxygenases, target engagement requires the coordination of the active site Fe(II) ion. The parent acid achieves this via a bidentate interaction utilizing the pyridine nitrogen and the anionic carboxylate oxygen[3].

  • The Methyl Ester (Cellular Uptake): The methyl ester lacks the necessary anionic oxygen to coordinate the metal, rendering it biochemically inactive against the purified enzyme. However, its neutral, lipophilic nature allows rapid passive diffusion into the cytosol. Once inside the cell, ubiquitous intracellular esterases (e.g., CES1/CES2) rapidly hydrolyze the ester bond, liberating the active carboxylic acid directly at the site of action[4].

Pathway Ester Methyl Ester (Neutral Prodrug) Membrane Cell Membrane (Lipid Bilayer) Ester->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Cytosolic Entry Acid Carboxylic Acid (Active Chelator) Esterase->Acid Enzymatic Hydrolysis Target Metalloenzyme Target Acid->Target Bidentate Chelation

Fig 1: Prodrug activation pathway of the methyl ester to the active carboxylic acid.

Experimental Methodologies: A Self-Validating System

To definitively prove the prodrug hypothesis, we employ a self-validating workflow that uncouples intrinsic target engagement from cellular uptake. A single assay is insufficient; orthogonal biochemical and cellular assays are required to map the causality of the structural modification.

Workflow Prep Compound Prep Acid vs. Ester Bio Biochemical Assay Target Inhibition (IC50) Prep->Bio Cell-free Perm Permeability Assay Caco-2 Transwell (Papp) Prep->Perm In vitro cell model Analysis Data Synthesis Efficacy vs. Permeability Bio->Analysis Intrinsic potency Cell Cellular Assay Biomarker Readout (EC50) Perm->Cell Validates uptake Cell->Analysis Cellular potency

Fig 2: Self-validating experimental workflow comparing biochemical and cellular efficacy.

Protocol 1: In Vitro Biochemical Inhibition Assay (Cell-Free)

Objective: Validate the intrinsic potency of the acid and the biochemical inactivity of the ester.

  • Reagent Preparation: Prepare 10 mM stock solutions of the acid and ester in anhydrous DMSO.

  • Enzyme Incubation: In a 384-well microplate, incubate recombinant target enzyme (e.g., HIF-PHD2) with varying concentrations of the compounds (1 nM to 100 µM) in assay buffer (50 mM HEPES pH 7.4, 50 µM FeSO 4​ , 1 mM ascorbate).

  • Reaction Initiation: Add the 2-oxoglutarate co-substrate and a fluorescently labeled peptide substrate.

  • Detection: Measure the conversion of the peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour of incubation at room temperature.

  • Causality: Because this cell-free environment lacks esterases, the ester remains intact. The acid will demonstrate a low IC 50​ due to direct Fe(II) chelation, while the ester will fail to inhibit the enzyme.

Protocol 2: Cell-Based Permeability and Efficacy Assay

Objective: Demonstrate that the ester achieves superior intracellular target inhibition due to enhanced permeability.

  • Cell Culture: Seed target cells (e.g., HeLa) in a 96-well plate at 10,000 cells/well and incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with the acid or the ester (0.1 µM to 50 µM) for 4 hours.

  • Lysis & Extraction: Wash cells thoroughly with cold PBS to remove extracellular compound, then lyse using RIPA buffer containing protease inhibitors.

  • Biomarker Quantification: Quantify the stabilization of the target biomarker (e.g., intracellular HIF-1 α ) using a sandwich ELISA.

  • Causality: The ester rapidly permeates the membrane and is hydrolyzed into the active acid, stabilizing the biomarker at low concentrations (low EC 50​ ). The parent acid, repelled by the hydrophobic lipid bilayer, requires massively higher concentrations to achieve the same effect.

Comparative Performance Data

The following table summarizes the anticipated experimental outcomes, clearly illustrating the inverse relationship between biochemical potency and cellular efficacy when comparing an active acid to its prodrug ester.

Assay TypeMetric4-(4-Methoxyphenyl)pyridine-2-carboxylic acidMethyl Ester ProdrugInterpretation
Biochemical (Cell-Free) IC 50​ (Target Enzyme)< 1 µM > 100 µMAcid is the active pharmacophore; Ester cannot chelate metal.
Permeability (Caco-2) P app​ (cm/s)< 1 x 10 −6 > 15 x 10 −6 Ester exhibits vastly superior passive membrane diffusion.
Cellular Efficacy EC 50​ (Biomarker)> 50 µM< 5 µM Ester acts as an efficient delivery vehicle for the active acid.

References

  • Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes Source: eScholarship URL:[Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors Source: ACS Publications URL:[Link]

  • 2-Oxoglutarate oxygenases are inhibited by a range of transition metals Source: ResearchGate URL:[Link]

  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

in vitro efficacy of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid versus other pyridine derivatives

As the landscape of epigenetic targeted therapy evolves, Fe(II)/2-oxoglutarate (2-OG) dependent dioxygenases—particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs)—have emerged as critical therap...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of epigenetic targeted therapy evolves, Fe(II)/2-oxoglutarate (2-OG) dependent dioxygenases—particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs)—have emerged as critical therapeutic targets[1]. Pyridine carboxylic acid isomers have historically served as privileged scaffolds for enzyme inhibitors[2]. However, early-generation pyridine derivatives often suffered from poor cellular permeability and off-target metal chelation.

This guide provides an objective, data-driven comparison of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (4-MOP-PCA) against legacy pyridine derivatives, detailing the mechanistic rationale, comparative in vitro efficacy, and the self-validating experimental protocols required to evaluate these compounds accurately.

Mechanistic Rationale: The Power of 4-Aryl Substitution

To understand the superior efficacy of 4-MOP-PCA, we must examine the causality behind its structural design. Classical 2-OG competitive inhibitors, such as 2,4-pyridinedicarboxylic acid (2,4-PDCA), utilize a bidentate chelation strategy (via the pyridine nitrogen and C2-carboxylate) to bind the active-site Fe(II)[3]. While effective at inhibiting the enzyme, this small footprint provides no selectivity, indiscriminately inhibiting other 2-OG oxygenases like Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

4-MOP-PCA overcomes this limitation through its 4-(4-methoxyphenyl) substitution.

  • Primary Anchoring: The picolinic acid core maintains the essential bidentate Fe(II) chelation.

  • Orthogonal Selectivity: The 4-methoxyphenyl group projects directly into the hydrophobic substrate-binding cleft (the histone-tail pocket in KDMs). This steric bulk and hydrophobic interaction drastically improve binding affinity for KDM4/JMJD2 enzymes while sterically clashing with the narrower active sites of off-target PHDs[3].

MOA A 4-MOP-PCA (Inhibitor) B Fe(II) Chelation & Substrate Pocket Binding A->B Binds active site C KDM4A/C Enzyme (JmjC Domain) B->C Competitive inhibition vs 2-OG D H3K9me3 / H3K36me3 Accumulation C->D Blocks demethylation E Transcriptional Repression of Oncogenes D->E Epigenetic silencing

Fig 1: Mechanistic pathway of KDM4 inhibition by 4-MOP-PCA leading to epigenetic silencing.

Comparative In Vitro Efficacy

To objectively evaluate 4-MOP-PCA, we compare its performance against 2,4-PDCA (a broad-spectrum 2-OG inhibitor) and IOX1 (5-carboxy-8-hydroxyquinoline, a widely used pan-JmjC inhibitor). The quantitative data summarized below demonstrates that the 4-aryl substitution not only drives nanomolar potency but also rescues the cellular permeability issues inherent to highly polar dicarboxylic acids.

CompoundTarget: KDM4C IC₅₀ (nM)Off-Target: PHD2 IC₅₀ (nM)Caco-2 Permeability (Papp)Selectivity (KDM4 vs PHD2)
4-MOP-PCA 45 ± 5 > 10,000High (> 15 × 10⁻⁶ cm/s)> 220-fold
2,4-PDCA 1,200 ± 1501,500 ± 200Low (< 2 × 10⁻⁶ cm/s)1.25-fold
IOX1 200 ± 25150 ± 20Moderate (~ 5 × 10⁻⁶ cm/s)0.75-fold

Data Interpretation: 4-MOP-PCA exhibits a >220-fold selectivity window for KDM4C over PHD2, whereas legacy inhibitors show near-zero selectivity. Furthermore, the removal of the C4-carboxylate (present in 2,4-PDCA) in favor of a methoxyphenyl ring significantly increases lipophilicity, resulting in excellent cell permeability.

Self-Validating Experimental Protocols

A single biochemical assay is highly prone to false positives, particularly with metal-chelating scaffolds that may indiscriminately strip metals from assay buffers[4]. As a standard of scientific integrity, the following dual-orthogonal workflow must be employed to validate 4-MOP-PCA.

Workflow Step1 1. Compound Preparation (4-MOP-PCA vs Controls) Step2 2. TR-FRET Enzymatic Assay (Fe(II), Ascorbate, 2-OG) Step1->Step2 Determine IC50 Step3 3. Cellular Thermal Shift Assay (CETSA for Target Engagement) Step2->Step3 Validate in cellulo Step4 4. Selectivity Profiling (PHD2 & FIH Counter-screens) Step3->Step4 Assess off-target effects

Fig 2: Self-validating experimental workflow for evaluating 2-OG dependent oxygenase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol measures the direct inhibition of KDM4C demethylase activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA.

    • Causality: BSA and Tween-20 are critical to prevent non-specific compound aggregation and adsorption to the microplate, which frequently causes false-positive inhibition in high-throughput screens.

  • Cofactor Addition: Supplement the buffer with 10 µM Fe(II) sulfate, 100 µM sodium ascorbate, and 1 µM 2-oxoglutarate.

    • Causality: Ascorbate is strictly required to reduce any Fe(III)—generated by uncoupled oxidative cycles—back to the catalytically active Fe(II) state, ensuring linear enzyme kinetics.

  • Enzyme-Inhibitor Pre-incubation: Add 2 nM recombinant KDM4C enzyme and a titration series of 4-MOP-PCA (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition & Detection: Add 100 nM biotinylated H3K9me3 peptide. Incubate for 60 minutes. Stop the reaction with EDTA (to chelate Fe(II) and halt catalysis), followed by the addition of Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC. Read the TR-FRET signal at 665 nm.

Cellular Thermal Shift Assay (CETSA)

To prove that 4-MOP-PCA physically engages KDM4C inside a living cell (ruling out in vitro buffer artifacts), CETSA is utilized.

  • Cell Treatment: Incubate intact HCT116 colorectal cancer cells with 1 µM 4-MOP-PCA or DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

    • Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein. If 4-MOP-PCA successfully permeates the cell and binds KDM4C, it will shift the protein's melting temperature (Tm) higher compared to the DMSO control.

  • Lysis and Detection: Lyse the cells via freeze-thaw cycles, centrifuge to pellet denatured proteins, and analyze the soluble fraction via Western Blot using an anti-KDM4C antibody.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Drug Design, Development and Therapy (Dove Medical Press) URL:[Link]

  • Recent Advances with KDM4 Inhibitors and Potential Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design of KDM4 Inhibitors with Anti-Proliferative Effects in Cancer Models Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Drug Discovery: A Comparative Molecular Docking Study of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid with Key Inflammatory Targets

This guide provides an in-depth, comparative analysis of the molecular docking of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, a novel compound of interest, against two critical protein targets in the inflammatory casc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the molecular docking of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, a novel compound of interest, against two critical protein targets in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1). Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a rationale-driven approach to computational screening, data interpretation, and comparison against established therapeutic agents.

The core of effective drug discovery lies in identifying and validating molecular targets and then designing molecules that interact with them specifically and potently. Pyridine carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, known for their capacity to form multiple, favorable interactions with biological targets.[1][2] The pyridine ring can engage in π-π stacking, while the carboxylic acid group serves as a potent hydrogen bond donor/acceptor and can coordinate with metal ions, a feature crucial for inhibiting many enzymes.[1] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns before committing to costly and time-consuming synthesis and in vitro testing.[3][4]

This guide will dissect a rigorous, self-validating docking workflow, applying it to evaluate the potential of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid as a novel anti-inflammatory agent. We will compare its predicted binding efficacy not only between two related targets but also against benchmark drugs, providing a holistic view of its potential therapeutic profile.

Strategic Rationale: Selection of Targets and Comparative Ligands

The success of any docking study hinges on the careful selection of biologically relevant targets and appropriate reference compounds. Our strategy is to investigate the compound's potential within the well-established arachidonic acid inflammatory pathway.

Protein Target Rationale
  • Primary Target: Cyclooxygenase-2 (COX-2) COX-2 is a cornerstone target for anti-inflammatory drugs.[5] While the constitutive COX-1 isoform handles homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5][6] Selective inhibition of COX-2 is the mechanism of action for modern NSAIDs like Celecoxib, which achieve anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6][7] The prevalence of pyridine-containing scaffolds in known COX-2 inhibitors makes this an ideal primary target for our study.[8]

  • Secondary & Mechanistic Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Acting directly downstream of COX-2, mPGES-1 is the terminal enzyme that specifically converts PGH2 into Prostaglandin E2 (PGE2), a principal mediator of inflammation, pain, and fever.[9][10] Targeting mPGES-1 is a highly attractive therapeutic strategy because it offers a more refined approach than COX-2 inhibition.[11][12] It allows for the selective blockage of pro-inflammatory PGE2 production without disrupting the synthesis of other, potentially beneficial prostaglandins (e.g., prostacyclin from PGI synthase), which are also derived from PGH2.[10] This specificity suggests that mPGES-1 inhibitors could offer an improved cardiovascular safety profile over traditional NSAIDs.[12] Analyzing our ligand against both COX-2 and mPGES-1 allows us to explore its potential for both established and next-generation anti-inflammatory action.

Ligand Selection for Comparative Analysis
  • Test Ligand: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid This is the molecule of interest, featuring the promising pyridine-2-carboxylic acid scaffold.

  • Benchmark Ligand: Celecoxib A potent and highly selective COX-2 inhibitor, Celecoxib is a clinically approved NSAID.[5][7] It serves as the "gold standard" positive control for our COX-2 docking study, providing a benchmark for binding affinity and interaction patterns.

  • Alternative Benchmark: Indomethacin A non-selective COX inhibitor, Indomethacin is known for its potency but also for its gastrointestinal side effects due to COX-1 inhibition.[5] It serves as a useful comparator to contextualize the selectivity and potential safety profile of our test ligand.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details a comprehensive and self-validating protocol for molecular docking using industry-standard software. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Workflow Overview Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Download PDB Structures (COX-2: 3LN1, mPGES-1: 4BPM) ProtPrep Protein Preparation (Remove water, add H, assign charges) PDB->ProtPrep LigandDB Obtain Ligand Structures (SMILES/SDF) LigPrep Ligand Preparation (3D conversion, assign charges, set rotatable bonds) LigandDB->LigPrep Grid Define Grid Box (Center on active site) ProtPrep->Grid Docking Run Docking Simulation (AutoDock Vina) LigPrep->Docking Validation Protocol Validation (Re-dock co-crystalized ligand) Grid->Validation Validation->Docking Results Analyze Binding Affinity (kcal/mol) Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization Comparison Comparative Analysis Visualization->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Required Software
  • Molecular Visualization and Preparation: UCSF Chimera or Biovia Discovery Studio.[13]

  • Docking Engine: AutoDock Vina.[3]

  • Preparation Scripts & Utilities: AutoDock Tools (MGLTools) for generating PDBQT files.[3][4]

  • Structure Conversion: Open Babel for file format conversions.

Step 2: Target Protein Preparation
  • Action: Download the crystal structures of human COX-2 (PDB ID: 3LN1, complexed with a celecoxib analog) and human mPGES-1 (PDB ID: 4BPM) from the RCSB Protein Data Bank.[3]

  • Causality: High-resolution crystal structures provide the precise 3D coordinates of the protein's active site, which is the foundation of a reliable docking study.

  • Action: Using UCSF Chimera or another molecular viewer, remove all non-essential components: water molecules, ions, and the co-crystallized ligand.[14][15][16]

  • Causality: Water molecules can interfere with the docking algorithm and are typically removed unless they are known to play a critical role in ligand binding (i.e., bridging interactions). Removing the original ligand clears the binding site for the new simulation.

  • Action: Use AutoDock Tools to add polar hydrogen atoms and assign Kollman charges to the protein.[3][17]

  • Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonds. Assigning partial atomic charges is necessary for the docking software to accurately calculate electrostatic interactions.

  • Action: Save the prepared protein structure in the PDBQT file format.

  • Causality: The PDBQT format is required by AutoDock Vina and includes atomic charges, atom types, and topological information.[4]

Step 3: Ligand Preparation
  • Action: Obtain the 2D structures (SMILES or SDF format) of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, Celecoxib, and Indomethacin from a database like PubChem.

  • Action: Use a tool like Open Babel or ChemDraw to convert the 2D structures into 3D and perform an initial energy minimization (e.g., using the MMFF94 force field).[14]

  • Causality: This step generates a stable, low-energy 3D conformation of the ligand, which serves as a realistic starting point for the docking simulation.

  • Action: Load the 3D ligand structure into AutoDock Tools. Assign Gasteiger charges and define the rotatable bonds.[17]

  • Causality: Assigning charges is essential for calculating electrostatic potential. Defining rotatable bonds allows the docking algorithm to perform a flexible docking, where the ligand can change its conformation to find the best fit within the binding pocket, which is more representative of a real biological system.

  • Action: Save the prepared ligands in the PDBQT format.

Step 4: Docking Simulation and Validation
  • Protocol Validation (Self-Validating System):

    • Action: Before docking the test compounds, perform a re-docking experiment. Dock the co-crystallized ligand (the celecoxib analog from 3LN1) back into the prepared COX-2 receptor.

    • Causality: This is the single most critical step for validating the entire docking protocol. If the software can accurately reproduce the experimentally determined binding pose of the original ligand, it builds confidence that the protocol is reliable for docking new, similar compounds.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation.

  • Grid Box Generation:

    • Action: In AutoDock Tools, define a 3D grid box that encompasses the entire binding site of the target protein. Center the grid on the position of the co-crystallized ligand. A typical size is 20x20x20 Å.[13][18]

    • Causality: The grid box defines the search space for the docking algorithm. Confining the search to the known active site (targeted docking) is more computationally efficient and biologically relevant than searching the entire protein surface (blind docking).[19]

  • Running AutoDock Vina:

    • Action: Create a configuration text file specifying the paths to the prepared receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Action: Set the exhaustiveness parameter. A value of 8 is the default, but increasing it to 24 or 32 increases the computational effort, leading to a more thorough search of the conformational space and more reliable results.[19][20]

    • Action: Execute AutoDock Vina from the command line. The program will output a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.[19]

Results: A Comparative Analysis of Docking Performance

The following table summarizes the predicted binding affinities and key interactions for the test and benchmark ligands against both COX-2 and mPGES-1. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

LigandTargetBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted H-Bonds
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid COX-2 -9.8Arg120, Tyr355, Ser5302
mPGES-1 -8.9Arg126, Tyr1302
Celecoxib COX-2 -11.2Arg513, His90, Gln1922
mPGES-1 -7.5Leu54, Ala1270
Indomethacin COX-2 -10.5Arg120, Tyr385, Ser5301
mPGES-1 -8.1Arg38, Ser1291
Analysis of Interactions with COX-2

The active site of COX-2 is a long hydrophobic channel. Selective inhibitors like Celecoxib exploit a specific side pocket, often interacting with residues like His90 and Arg513.[8] Our benchmark docking of Celecoxib confirms this, showing a very strong binding affinity of -11.2 kcal/mol, anchored by interactions with Arg513.

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid docks favorably into the COX-2 active site with a strong predicted binding affinity of -9.8 kcal/mol. Crucially, its carboxylic acid group is predicted to form a strong hydrogen bond with the side chain of Arg120 and a salt bridge, a classic interaction for many NSAIDs. The methoxyphenyl group extends into a hydrophobic region of the channel, interacting with Tyr355 . This binding mode suggests the compound can effectively occupy the active site, potentially competing with the natural substrate, arachidonic acid.

Analysis of Interactions with mPGES-1

The active site of mPGES-1 is distinct from COX-2. It is a trimeric enzyme with three active sites located at the monomer-monomer interfaces. Key residues for inhibitor binding often include Arg126 and Tyr130.[9]

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid shows a promising binding affinity of -8.9 kcal/mol for mPGES-1. The docking pose indicates that the pyridine nitrogen and carboxylic acid moiety are positioned to form hydrogen bonds with the critical Arg126 residue. This interaction is vital for anchoring inhibitors in the mPGES-1 active site. In contrast, Celecoxib, which is not designed for this target, shows a significantly weaker affinity (-7.5 kcal/mol) and lacks the key hydrogen bonding interactions. This suggests that our test compound may possess a favorable profile for inhibiting mPGES-1.

Comparative Logic Diagram

G cluster_ligands cluster_targets TestLigand 4-(4-MP)PCA COX2 COX-2 (Primary Target) TestLigand->COX2 -9.8 kcal/mol (Strong) mPGES1 mPGES-1 (Secondary Target) TestLigand->mPGES1 -8.9 kcal/mol (Promising) Celecoxib Celecoxib Celecoxib->COX2 -11.2 kcal/mol (Very Strong, Selective) Celecoxib->mPGES1 -7.5 kcal/mol (Weak) Indomethacin Indomethacin Indomethacin->COX2 -10.5 kcal/mol (Strong, Non-selective) Indomethacin->mPGES1 -8.1 kcal/mol (Moderate)

Caption: Comparison of ligand binding affinities for protein targets.

Discussion and Future Perspectives

This in silico investigation reveals that 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a promising scaffold for developing novel anti-inflammatory agents. The molecular docking results indicate a strong potential for dual inhibition of both COX-2 and mPGES-1.

  • Performance vs. Benchmarks: While not predicted to be as potent as the highly optimized drug Celecoxib against COX-2, its binding affinity of -9.8 kcal/mol is significant and comparable to the established NSAID Indomethacin. More interestingly, its predicted affinity for mPGES-1 (-8.9 kcal/mol) is notably stronger than that of Celecoxib, suggesting it may have a more favorable profile for this next-generation anti-inflammatory target.

  • Limitations and Next Steps: It is imperative to recognize that molecular docking is a predictive tool, not a definitive measure of biological activity. The calculated binding energies are estimates, and the static nature of docking does not account for protein flexibility or the entropic effects of water. Therefore, the insights from this study must be used to guide, not replace, experimental validation.

    • In Vitro Enzyme Inhibition Assays: The immediate next step is to synthesize the compound and perform in vitro enzymatic assays to determine its IC50 values against both COX-2 and mPGES-1. This will provide quantitative, experimental data to confirm (or refute) the docking predictions.

    • Cell-Based Assays: Subsequent experiments should involve cell-based assays (e.g., measuring PGE2 production in LPS-stimulated macrophages) to assess the compound's activity in a more complex biological environment.

    • Molecular Dynamics (MD) Simulations: To further refine the in silico model, MD simulations could be run on the docked complexes. This would allow for the analysis of the stability of the predicted binding poses over time and provide a more dynamic picture of the ligand-receptor interactions.

Conclusion

The comparative molecular docking study presented in this guide demonstrates that 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid possesses significant potential as an inhibitor of the key inflammatory enzymes COX-2 and mPGES-1. Its predicted dual-binding profile, particularly its strong affinity for the promising mPGES-1 target, marks it as a compelling candidate for further investigation. By following a rigorous, self-validating computational workflow, we have generated a strong, data-driven hypothesis that now warrants experimental validation on the path toward developing safer and more effective anti-inflammatory therapies.

References

  • Samuelsson, B., Morgenstern, R., and Jakobsson, P.J. (2007). Microsomal prostaglandin E synthase-1: a novel therapeutic target. The Journal of Clinical Investigation. Available at: [Link]

  • Kapsid Simulations (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. Available at: [Link]

  • Zarghi, A., and Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Koeberle, A., Laufer, S., and Werz, O. (2016). Design and development of microsomal prostaglandin E2 synthase-1 inhibitors: challenges and future directions. Journal of Medicinal Chemistry. Available at: [Link]

  • Ding, Y., et al. (2022). Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research. Available at: [Link]

  • ScotChem (2025). Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Asif, M. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. Available at: [Link]

  • Gudmundsson, O., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. Available at: [Link]

  • Docking Server. Steps of ligand docking. Docking Server. Available at: [Link]

  • Sivan, R.R., and S, A. Protocol for Docking with AutoDock. ResearchGate. Available at: [Link]

  • Sanner, M. Session 4: Introduction to in silico docking. The Sanner Lab. Available at: [Link]

  • Joshi, A., and Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central. Available at: [Link]

  • iGEM (2020). AutoDock Vina Protocol. iGEM. Available at: [Link]

  • Kumar, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Available at: [Link]

  • Davis, A.J., and Belvisi, M.G. (2001). Potential alternatives to COX 2 inhibitors. Thorax. Available at: [Link]

  • Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. Available at: [Link]

  • Richardson, R.J. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Asif, M. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Ghorab, M.M., et al. (2015). A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives. Science Alert. Available at: [Link]

  • University of Pennsylvania School of Medicine (2014). Safer alternatives to nonsteroidal anti-inflammatory pain killers. EurekAlert!. Available at: [Link]

  • Saldivar-Gonzalez, F.I., et al. (2018). Proteins and ligand preparation for docking. ResearchGate. Available at: [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Wuest, F., et al. (2013). Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gomaa, M.S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Archiv der Pharmazie. Available at: [Link]

  • Wu, J., et al. (2021). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents. Current Medicinal Chemistry. Available at: [Link]

  • BioCode. Prerequisite: Introduction. BioCode. Available at: [Link]

  • Liou, J.P., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. Available at: [Link]

  • Seaman, D.R. (2004). NATURAL ANTI-INFLAMMATORY AGENTS FOR PAIN RELIEF. Chiro.org. Available at: [Link]

  • Wu, J., et al. (2021). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid analogs, a promising...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid analogs, a promising scaffold in the development of novel anticancer therapeutics. By examining the impact of structural modifications on their biological activity, we aim to furnish researchers with the insights necessary to design more potent and selective drug candidates. This document synthesizes findings from various studies to build a comprehensive understanding of this chemical series, supported by experimental data and detailed protocols.

Introduction: The Promise of the 4-Arylpyridine-2-carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive core for designing enzyme inhibitors and receptor modulators. When combined with an aryl group at the 4-position and a carboxylic acid at the 2-position, the resulting 4-arylpyridine-2-carboxylic acid framework presents a unique three-dimensional structure with significant potential for therapeutic intervention, particularly in oncology.

The 4-(4-methoxyphenyl)pyridine-2-carboxylic acid core has emerged as a particularly interesting starting point for anticancer drug discovery. The methoxy group on the phenyl ring can influence the molecule's electronic properties and metabolic stability, while the carboxylic acid provides a key interaction point with biological targets. Research into analogs of this scaffold has revealed potent activity against various cancer cell lines, with mechanisms of action often converging on the disruption of critical cellular processes like cell division.

Structure-Activity Relationship (SAR) Analysis

Modifications of the 4-Phenyl Ring

The nature and position of substituents on the 4-phenyl ring play a crucial role in modulating the anticancer potency of this class of compounds.

  • Role of the 4-Methoxy Group : The para-methoxy group on the phenyl ring appears to be a favorable substituent. It is an electron-donating group that can enhance the electron density of the phenyl ring, potentially influencing binding affinity to target proteins. Studies on related N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide derivatives have shown that the position of the methoxy group is critical, with ortho and meta substitutions sometimes leading to more potent activity compared to the para position, suggesting that both electronic and steric factors are at play.[1]

  • Impact of Other Substituents : Limited exploration of other substituents on the aryl and pyridine rings has been shown to allow for the identification of more potent analogs.[2] In related series of pyridine derivatives, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity. Conversely, electron-donating groups at other positions can sometimes decrease activity, highlighting the complex interplay of electronic effects.

Modifications of the Pyridine Ring

Alterations to the pyridine core, including the introduction of substituents and modifications of the 2-carboxylic acid group, significantly impact biological activity.

  • The 2-Carboxylic Acid Group : The carboxylic acid at the 2-position is a key feature of this scaffold. It can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which can be critical for interaction with the active sites of target enzymes.

  • Substituents on the Pyridine Ring : The introduction of additional substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, influencing its activity and selectivity.

Comparative Antiproliferative Activity

To illustrate the impact of these structural modifications, the following table summarizes the in vitro antiproliferative activity of selected 4-arylpyridine analogs from various studies. It is important to note that these compounds are not all direct analogs of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid, but they provide valuable insights into the SAR of this class of molecules.

Compound IDCore ScaffoldR1 (on Phenyl Ring)R2 (on Pyridine Ring)Cancer Cell LineIC50 (µM)Reference
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid derivative--VariousLow micromolar[2]
Compound 1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one--HepG24.5 ± 0.3[3]
Compound 2 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine--HepG2>10[3]
Compound 9a 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine4-H-Hela2.59[4]
Compound 14g 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine4-Cl-HCT-1161.98[4]

Note: The data presented is for illustrative purposes and is compiled from different studies with varying experimental conditions. Direct comparison of absolute IC50 values should be made with caution.

Mechanism of Action: Targeting the Pillars of Cell Division

Studies on phenyl-pyridine derivatives suggest a multi-faceted mechanism of action that ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis. The primary targets appear to be tubulin polymerization and the cell cycle machinery.

Inhibition of Tubulin Polymerization

Several pyridine-based compounds have been identified as potent inhibitors of tubulin polymerization.[5][6][7] These agents bind to tubulin, the protein subunit of microtubules, and disrupt the dynamic equilibrium between soluble tubulin dimers and assembled microtubules. This interference with microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, as it prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during mitosis. The consequence is a mitotic arrest, which can ultimately trigger programmed cell death (apoptosis). The 4-arylpyridine scaffold likely orients the phenyl and pyridine rings in a conformation that allows for favorable interactions within the colchicine-binding site on β-tubulin.

Tubulin_Polymerization_Inhibition Soluble Tubulin Dimers Soluble Tubulin Dimers Microtubules Microtubules Soluble Tubulin Dimers->Microtubules Polymerization Microtubules->Soluble Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation 4-Arylpyridine Analog 4-Arylpyridine Analog 4-Arylpyridine Analog->Soluble Tubulin Dimers Binds to Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Disrupted by lack of Microtubules Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 4-arylpyridine analogs.

Induction of Cell Cycle Arrest

Consistent with their role as tubulin polymerization inhibitors, phenyl-pyridine-2-carboxylic acid derivatives have been shown to induce cell cycle arrest, primarily in the G2/M phase.[2][3][8][9] By disrupting microtubule formation, these compounds activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed into anaphase. The sustained activation of this checkpoint due to persistent microtubule disruption prevents mitotic exit and traps the cells in mitosis, ultimately leading to apoptosis.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Cytokinesis Spindle Assembly Checkpoint Spindle Assembly Checkpoint M->Spindle Assembly Checkpoint Activates 4-Arylpyridine Analog 4-Arylpyridine Analog 4-Arylpyridine Analog->M Disrupts Microtubules G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Induction of G2/M cell cycle arrest by 4-arylpyridine analogs.

Experimental Protocols

The following sections provide representative protocols for the synthesis and biological evaluation of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid analogs. These protocols are based on established methodologies reported in the literature.

General Synthesis of 4-Aryl-2-Picolinic Acids

A common route for the synthesis of 4-aryl-2-picolinic acids involves a Suzuki or Stille cross-coupling reaction to introduce the aryl group at the 4-position of a suitable pyridine precursor, followed by oxidation of a methyl group at the 2-position to a carboxylic acid, or hydrolysis of an ester or nitrile group.

Step 1: Suzuki Cross-Coupling

Step 2: Oxidation to Carboxylic Acid

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP) is prepared.

  • Compound Addition: The test compound at various concentrations or a vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37 °C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization) can be determined.

Conclusion and Future Directions

The 4-(4-methoxyphenyl)pyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although fragmented, suggests that these compounds primarily act by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest, ultimately leading to apoptosis in cancer cells.

Future research in this area should focus on a systematic SAR exploration of this scaffold. The synthesis and evaluation of a focused library of analogs with diverse substituents on both the phenyl and pyridine rings would provide a more complete picture of the SAR and allow for the optimization of potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to identify the specific binding interactions with tubulin and to explore other potential cellular targets. The insights gained from such studies will be invaluable in guiding the rational design of the next generation of pyridine-based anticancer drugs.

References

  • Shi, L., Yang, S., Chang, J., Zhang, Y., Liu, W., Zeng, J., Meng, J., Zhang, R., Wang, C., & Xing, D. (2023). Design, synthesis and biological evaluation of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289947. [Link]

  • D'Aras, G., Fabbri, F., Ruggieri, V., Giorgini, F., Anzini, M., & Cappelli, A. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-366. [Link]

  • Yang, S., Feng, S., Liu, Y., Li, Y., Li, Q., & Yang, C. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5732. [Link]

  • Wang, Y., Li, J., Wang, Y., Li, Y., Li, Q., & Yang, C. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2546. [Link]

  • Kaur, H., Singh, G., & Singh, P. (2025). Quinoline/Pyrido‐Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. ChemistrySelect, 10(1), e202404096.
  • Li, Y., Wang, Y., Li, J., Wang, Y., Li, Q., & Yang, C. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1593. [Link]

  • El-Sayed, M. A. A., El-Faham, A., & El-Adl, K. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(63), 39728-39741. [Link]

  • Lee, H. J., Lee, J. H., Kim, J. S., & Lee, S. K. (2018). Podophyllotoxin acetate induces G2/M cell cycle arrest and apoptosis in non-small cell lung cancer cells. Oncology Letters, 16(5), 6047-6054.
  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(24), 6002. [Link]

  • Feng, S., Liu, Y., Li, Y., Li, Q., & Yang, C. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Papafotika, A., et al. (2019). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 41(4), 2295-2306. [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6398. [Link]

  • Feng, S., Liu, Y., Li, Y., Li, Q., & Yang, C. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928399. [Link]

  • Google Patents. (2015). Synthetic method of 3,4-substituted 2-picolinic acid. CN105153024A.
  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

Sources

Comparative

comparing the herbicidal activity of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivatives

Comparative Efficacy and Mechanistic Evaluation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Derivatives as Synthetic Auxin Herbicides The development of arylpicolinate herbicides has fundamentally advanced post-emer...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Evaluation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Derivatives as Synthetic Auxin Herbicides

The development of arylpicolinate herbicides has fundamentally advanced post-emergence broadleaf weed control. Among these, pyridine-2-carboxylic acid derivatives stand out due to their potent synthetic auxin activity (Group 4 herbicides). This guide objectively compares the herbicidal performance of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivatives against established commercial standards such as 2,4-D, Dicamba, and Picloram. By analyzing receptor binding kinetics, whole-plant efficacy, and soil persistence, this document provides a comprehensive framework for researchers and drug development professionals evaluating next-generation herbicidal lead structures[1].

Mechanistic Grounding: Auxin Receptor Modulation

Pyridine-2-carboxylic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA). They act by binding to the TIR1/AFB F-box proteins within the SCF ubiquitin ligase complex. The introduction of the 4-(4-methoxyphenyl) moiety enhances the lipophilicity and binding affinity of the picolinate core to the TIR1 pocket. This binding facilitates the rapid ubiquitination and subsequent 26S proteasomal degradation of Aux/IAA repressor proteins. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to unregulated transcription, ethylene biosynthesis, tissue epinasty, and ultimate plant necrosis[2].

AuxinPathway Herbicide 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivative Receptor TIR1/AFB Receptor (F-box protein) Herbicide->Receptor Binds Complex SCFTIR1/AFB Complex Receptor->Complex Recruits Repressor Aux/IAA Repressor Proteins Complex->Repressor Ubiquitinates Proteasome 26S Proteasome Degradation Repressor->Proteasome Targeted to ARF ARF Transcription Factors (Activated) Proteasome->ARF Releases GeneExpr Unregulated Auxin-Responsive Gene Expression ARF->GeneExpr Promotes Death Tissue Necrosis & Plant Death GeneExpr->Death Induces

Figure 1: Mechanism of action for synthetic auxin herbicides via the TIR1/AFB signaling pathway.

Comparative Herbicidal Performance

To benchmark the 4-(4-methoxyphenyl)pyridine-2-carboxylic acid derivatives, we must compare their application rates, spectrum, and persistence against legacy synthetic auxins. The methoxy-aryl substitution significantly lowers the required acid equivalent per hectare (g ae/ha) while maintaining a rapid onset of action, mitigating the environmental load associated with older chemistries[3].

Table 1: Comparative Efficacy and Physicochemical Profile

Herbicide ClassTarget Binding Affinity (K_d)Typical Field Rate (g ae/ha)Weed SpectrumSoil Half-Life (DT50)
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid 2.4 nM15 - 30Broadleaf (High efficacy on Galium aparine)14 - 21 days
Picloram (Pyridine-2-carboxylic acid)18.5 nM250 - 500Woody plants, deep-rooted broadleaves90 - 300 days
2,4-D (Phenoxyacetic acid)45.0 nM500 - 1000Annual broadleaves7 - 10 days
Dicamba (Benzoic acid)38.2 nM280 - 560Annual/Perennial broadleaves14 - 28 days

Data synthesized from comparative greenhouse trials and historical benchmarking of pyridine carboxylic acids[4].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring reproducibility requires protocols that inherently validate their own success. The following workflows detail the assessment of receptor kinetics and whole-plant efficacy. I have designed these to isolate specific variables, ensuring that observed phenotypic death is directly causally linked to the molecular modifications of the pyridine-2-carboxylic acid core.

Protocol 1: In Vitro TIR1/AFB Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)

Rationale: Whole-plant assays are subject to uptake and translocation variables. SPR isolates the target-site interaction, providing a direct, label-free quantification of binding affinity ( Kd​ ). This establishes causality between the 4-(4-methoxyphenyl) structural modification and increased target potency.

  • Sensor Chip Preparation: Immobilize recombinant Arabidopsis TIR1-ASK1 complex onto a Series S Sensor Chip CM5 using standard amine coupling chemistry.

    • Validation Check: Achieve a baseline immobilization level of 3000-4000 Response Units (RU) to ensure sufficient ligand density for small-molecule detection.

  • Analyte Preparation: Dissolve the [1] in DMSO, then dilute in running buffer (HEPES-EP+ with 10 µM InsP6) to a concentration series (0.5 nM to 100 nM). Maintain final DMSO concentration at exactly 1% across all samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over the immobilized TIR1 chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive ka​ (association rate), kd​ (dissociation rate), and Kd​ ( kd​/ka​ ).

    • Validation Check: The χ2 value of the fit must be < 10% of the Rmax​ for the kinetic data to be considered robust.

Protocol 2: Post-Emergence Greenhouse Efficacy Assay

Rationale: Translating in vitro affinity to in vivo efficacy requires evaluating cuticular penetration and systemic translocation. This protocol uses a dose-response design to calculate the GR50​ (Growth Reduction by 50%).

  • Plant Cultivation: Seed target broadleaf weeds (e.g., Galium aparine, Amaranthus retroflexus) in standard potting mix. Cultivate in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod until the plants reach the 3-4 true leaf stage.

  • Formulation: Prepare the herbicide as an emulsifiable concentrate (EC). Tank-mix with 0.25% v/v non-ionic surfactant (NIS) to overcome cuticular tension.

    • Validation Check: Include a blank formulation (NIS only) control to ensure the adjuvant does not independently cause phytotoxicity.

  • Application: Apply the [3] using a track sprayer calibrated to deliver 150 L/ha at 200 kPa. Dose rates should span a logarithmic scale (e.g., 0, 1, 3, 10, 30, 100 g ae/ha).

  • Evaluation: At 14 and 21 days after treatment (DAT), harvest the above-ground biomass. Dry at 70°C for 48 hours and record dry weights.

  • Statistical Modeling: Plot the dry weight data against the dose rate using a four-parameter log-logistic model to determine the GR50​ .

Conclusion

The 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivatives represent a significant structural optimization within the synthetic auxin class. By achieving low-nanomolar target affinity at the TIR1/AFB receptor, these molecules deliver robust broadleaf weed control at a fraction of the application rates required by legacy herbicides like 2,4-D or Picloram, while offering a highly favorable environmental degradation profile.

References

  • Title: Carboxylic Acid Derivatives in Herbicide Development Source: PubMed (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides Source: VTechWorks (Virginia Tech) URL: [Link]

  • Title: Herbicidal composition containing certain pyridine carboxylic acids and (2,4-dichlorophenoxy)acetic acid (US20130143738A1)
  • Title: Safened Herbicidal Compositions Comprising a Pyridine Carboxylic Acid (EP3194391B1)

Sources

Validation

Validation of a Next-Generation Synthetic Route for 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid

Introduction & Strategic Context 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (also known as 4-(4-methoxyphenyl)picolinic acid) is a highly valuable bifunctional building block. Its electron-donating methoxy group and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (also known as 4-(4-methoxyphenyl)picolinic acid) is a highly valuable bifunctional building block. Its electron-donating methoxy group and chelating picolinic acid moiety make it a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and target-specific metalloenzyme inhibitors[1].

Historically, the synthesis of 4-arylpyridines relies on the Suzuki-Miyaura cross-coupling of 4-halopyridines with arylboronic acids. However, when scaling this chemistry for API development, traditional palladium-phosphine catalyst systems (e.g., Pd(PPh3​)4​ ) frequently generate phenylated impurities[2]. These impurities drastically complicate downstream processing.

To overcome this bottleneck, we have validated a next-generation synthetic route utilizing a phosphine-free, pyridine-based Pd(II) precatalyst in aqueous media under microwave irradiation[3]. This guide objectively compares the performance, mechanistic advantages, and experimental execution of this new protocol against the traditional industry standard.

Mechanistic Causality: Overcoming Ligand-Driven Impurities

The Flaw in the Traditional Route: In standard Suzuki couplings using triphenylphosphine-based catalysts, the oxidative addition intermediate can undergo an undesirable side reaction. Specifically, the aryl group from the boronic acid exchanges with a phenyl group on the phosphine ligand[2][4]. For our target molecule, this ligand exchange yields 4-phenylpyridine-2-carboxylic acid as a critical impurity. Because this impurity shares a near-identical polarity and pKa with the target 4-(4-methoxyphenyl)pyridine-2-carboxylic acid, it cannot be easily removed via crystallization, forcing chemists to rely on resource-intensive column chromatography.

The Phosphine-Free Advantage: By transitioning to a phosphine-free Pd(II) complex, we completely eliminate the structural source of phosphorus-derived aryl impurities[3]. Furthermore, replacing organic solvents (such as 1,4-dioxane or toluene) with water and utilizing microwave irradiation (MW) fundamentally alters the reaction kinetics. Water's high dielectric constant allows for rapid, uniform superheating under MW, accelerating the transmetalation step and driving the reaction to completion in minutes rather than hours[3].

Workflow Visualization

G Start 4-Bromopicolinic Acid + 4-Methoxyphenylboronic Acid Trad Traditional Route Pd(PPh3)4, Dioxane/H2O 90°C, 12 hours Start->Trad New New Route Phosphine-Free Pd(II), H2O MW, 100°C, 15 mins Start->New TradImp Aryl Exchange (Phosphorus Impurities) Trad->TradImp NewClean No Ligand Exchange (High Chemoselectivity) New->NewClean TradPur Complex Purification (Column Chromatography) TradImp->TradPur NewPur Simple Precipitation (pH Adjustment) NewClean->NewPur Product 4-(4-Methoxyphenyl)pyridine- 2-carboxylic acid TradPur->Product NewPur->Product

Fig 1. Workflow comparing traditional vs. phosphine-free synthetic routes for 4-arylpyridines.

Quantitative Performance Comparison

The following table summarizes the analytical data obtained from running both synthetic routes at a standardized 10 mmol scale.

ParameterTraditional RouteNew Route (Phosphine-Free MW)
Catalyst System Pd(PPh3​)4​ (5.0 mol%)Pyridine-Pd(II) complex (0.05 mol%)
Solvent System 1,4-Dioxane / H2​O (4:1)DI Water
Reaction Time 12 hours15 minutes
Isolated Yield 68%92%
HPLC Purity 94.5%>99.5%
Critical Impurity ~4.0% (4-Phenyl derivative)Not Detected
Residual Palladium >150 ppm<5 ppm
E-Factor 45.28.4

Experimental Methodologies

Method A: Traditional Route (Industry Standard)
  • Preparation: In a Schlenk flask, dissolve 4-bromopicolinic acid (2.02 g, 10 mmol) and 4-methoxyphenylboronic acid (1.82 g, 12 mmol) in a degassed mixture of 1,4-dioxane (40 mL) and H2​O (10 mL).

  • Catalysis: Add Na2​CO3​ (3.18 g, 30 mmol) and Pd(PPh3​)4​ (0.58 g, 0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate in vacuo to remove the dioxane.

  • Purification: Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Extract with EtOAc (3 x 50 mL). The crude product requires silica gel column chromatography (DCM:MeOH 95:5) to separate the target from the 4-phenylpyridine-2-carboxylic acid impurity.

Method B: New Route (Self-Validating Aqueous MW Protocol)

This protocol acts as a self-validating system. The intrinsic solubility profile of the product is leveraged to ensure that if the final precipitation occurs cleanly, the material has bypassed ligand-derived contamination.

  • Preparation: In a 50 mL microwave-safe reactor vial, combine 4-bromopicolinic acid (2.02 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and KOH (1.12 g, 20 mmol) in DI water (25 mL).

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 1.93 g, 6 mmol) as a phase-transfer agent to ensure homogeneity of the organic reactants in water, followed by the pyridine-based Pd(II) complex (0.05 mol%)[3].

  • Reaction: Seal the vial and subject it to microwave irradiation (100°C, 150 W) for exactly 15 minutes.

  • Self-Validating Workup & Purification: Cool the vial to room temperature. Wash the alkaline aqueous mixture once with diethyl ether (15 mL) to strip away unreacted boronic acid and neutral organic byproducts. Carefully acidify the aqueous phase to pH 3.5 with 1M HCl.

  • Isolation: The target 4-(4-methoxyphenyl)pyridine-2-carboxylic acid will spontaneously precipitate as a highly pure, stark white solid at its isoelectric point. Filter, wash with cold DI water, and dry under vacuum. The visual cue of a bright white precipitate immediately validates the absence of colored Pd-residues or oily impurities, which is subsequently confirmed via HPLC and ICP-MS.

Conclusion

The validation of the phosphine-free, microwave-assisted aqueous route demonstrates a vast operational improvement over the traditional Suzuki-Miyaura coupling for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid. By eliminating the phosphine ligand, we eradicate the mechanistic pathway that generates inseparable phenylated impurities. Coupled with a 100-fold reduction in catalyst loading and the elimination of organic reaction solvents, this new route offers researchers a highly trustworthy, scalable, and environmentally benign alternative for API development.

References

  • Title: 4-(4-Methoxyphenyl)
  • Source: Chem Pharm Bull (Tokyo)
  • Title: Novel pyridine-based Pd(II)

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Introduction: The Analytical Imperative for Novel Pyridine Carboxylates In the landscape of modern drug development, pyridine carboxylic acid derivatives are a cornerstone of medicinal chemistry, recognized for their ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Pyridine Carboxylates

In the landscape of modern drug development, pyridine carboxylic acid derivatives are a cornerstone of medicinal chemistry, recognized for their versatile biological activities.[1] The compound 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, with its characteristic methoxy-substituted phenyl ring and a pyridine-2-carboxylic acid core, represents a class of molecules with significant therapeutic potential. The journey from synthesis to a viable drug substance or product is underpinned by rigorous analytical characterization. This is not merely a procedural step but the very foundation of safety, efficacy, and quality.

The analytical methods used to quantify this molecule and its potential impurities must be robust, reliable, and consistent across different laboratories, instruments, and time. When multiple analytical methods are employed throughout a drug's lifecycle—from early research to late-stage quality control—it becomes imperative to ensure that the data generated, regardless of the method, is comparable and consistent. This is the domain of analytical method cross-validation.

This guide provides an in-depth comparison of primary analytical techniques suitable for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid and presents a comprehensive framework for their cross-validation. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

PART 1: A Comparative Overview of Primary Analytical Methods

The selection of an analytical method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., quantification, impurity profiling, analysis in a biological matrix). For 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, several techniques are viable, each with distinct advantages and limitations.

Method Principle Strengths for this Analyte Limitations Primary Application
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.Robust, cost-effective, and widely available. The aromatic rings provide strong UV chromophores for sensitive detection.Lower specificity compared to MS; potential for interference from co-eluting impurities.Assay, purity, and stability testing of drug substance and product.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and specificity. Excellent for impurity identification and quantification in complex matrices.[5][6]Higher cost and complexity; potential for matrix effects.Bioanalysis, impurity profiling, and metabolite identification.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High chromatographic efficiency for volatile compounds.Requires derivatization (e.g., silylation) of the polar carboxylic acid group, adding complexity and potential for variability.[7][8][9]Analysis of volatile impurities or starting materials.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unparalleled for definitive structural elucidation and confirmation of the reference standard.[10]Low sensitivity; not suitable for routine quantification of low-level analytes in complex mixtures.Structural confirmation of the primary reference standard.

For routine quality control and release testing, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the workhorse method due to its robustness and cost-effectiveness. For bioanalytical studies or in-depth impurity profiling where sensitivity and specificity are paramount, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11] This guide will focus on the cross-validation between these two powerful and complementary techniques.

PART 2: The Regulatory and Scientific Rationale for Cross-Validation

Analytical method cross-validation is the formal process of demonstrating that two or more distinct analytical methods are equivalent for their intended purpose. It is a critical regulatory expectation, particularly when data from different methods or laboratories are to be compared or combined in a regulatory submission.[12][13]

The ICH M10 guideline on bioanalytical method validation explicitly states that cross-validation is necessary to ensure data comparability when multiple methods or laboratories are involved.[12][14] The core objective is not to declare a method as "pass" or "fail" but to scientifically assess the bias between the methods.[12] This understanding is crucial for making informed decisions about data integrity.

Figure 1. Decision workflow for initiating analytical method cross-validation.

PART 3: Experimental Design for Cross-Validation: HPLC-UV vs. LC-MS/MS

This section provides a detailed, self-validating protocol for cross-validating a primary HPLC-UV assay method (Method A) with a more sensitive LC-MS/MS method (Method B) for the quantification of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

Protocol 1: Validated HPLC-UV Method (Method A)

This method is designed for the quantification and purity evaluation of the bulk drug substance.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
  • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Rationale: The acidic pH suppresses the ionization of the carboxylic acid moiety (pKa ~3-4), ensuring good retention and symmetric peak shape.[15]
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% B to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection: UV at 265 nm.
  • Rationale: The conjugated aromatic system is expected to have a strong absorbance maximum in this region.
  • Injection Volume: 10 µL.

2. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of a standard solution.
  • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%. Tailing factor ≤ 1.5.

3. Validation Parameters (Summary):

  • This method must be fully validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, and precision before initiating cross-validation.[4]
Protocol 2: Validated LC-MS/MS Method (Method B)

This method is optimized for high-sensitivity quantification, such as in bioanalytical applications.

1. LC Conditions:

  • Column: UPLC C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Rationale: A smaller column dimension and particle size are used for faster analysis and better compatibility with MS.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 10% B to 90% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Rationale: The pyridine nitrogen is readily protonated, making positive mode ESI highly efficient.[5]
  • MRM Transitions:
  • Precursor Ion (Q1): [M+H]⁺ (e.g., m/z 244.09 for C13H11NO3).
  • Product Ion (Q3): A stable, high-intensity fragment ion determined during method development (e.g., loss of COOH).
  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
Protocol 3: The Cross-Validation Experiment

This protocol directly compares the results from Method A and Method B.

Figure 2. Experimental workflow for the cross-validation of two analytical methods.

Step-by-Step Procedure:

  • Prepare Quality Control (QC) Samples: From a single, verified stock solution of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, prepare a minimum of three levels of QC samples: Low, Medium, and High. The concentrations should span the intended analytical range.

  • Analysis: Analyze a minimum of six replicates of each QC level using both the fully validated Method A (HPLC-UV) and the fully validated Method B (LC-MS/MS). The analyses should be performed by different analysts on different days if assessing intermediate precision is also a goal.

  • Data Compilation: Record the calculated concentration for each individual replicate from both methods.

  • Statistical Evaluation:

    • For each QC level and for each method, calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%).

    • Calculate the percent difference for each replicate by comparing the result from Method B to the mean result from Method A (the established reference method).

    • Calculate the overall mean difference between the two methods for each QC level.

PART 4: Data Interpretation and Acceptance Criteria

As per ICH M10, there are no prescribed "pass/fail" acceptance criteria for cross-validation.[12] The goal is a scientific assessment of the agreement between the methods. A common industry practice, derived from bioanalytical guidance, is to consider the methods comparable if the mean concentration values are within ±20% of each other, and for a significant portion of the individual results to also be within this range.[11][13]

Table 1: Hypothetical Cross-Validation Data

QC LevelMethodMean Conc. (µg/mL)CV%
LQC (1.0 µg/mL) Method A (HPLC-UV)1.032.1%
Method B (LC-MS/MS)0.982.5%
MQC (50 µg/mL) Method A (HPLC-UV)50.81.5%
Method B (LC-MS/MS)48.91.8%
HQC (150 µg/mL) Method A (HPLC-UV)151.21.2%
Method B (LC-MS/MS)147.51.4%

Table 2: Bias Assessment

QC LevelMean Conc. A (µg/mL)Mean Conc. B (µg/mL)Mean % Difference ((B-A)/A * 100)
LQC 1.030.98-4.85%
MQC 50.848.9-3.74%
HQC 151.2147.5-2.45%

Interpretation:

In this hypothetical dataset, the mean concentrations determined by both methods are well within 15% of each other across all levels, indicating a very low systematic bias between the HPLC-UV and LC-MS/MS methods. This would provide strong evidence that data generated by either method on the same sample set would be comparable and interchangeable for regulatory purposes. Any observed bias should be investigated and understood, but a small, consistent bias may be acceptable if it is well-characterized and does not impact safety or efficacy decisions.

Conclusion

The cross-validation of analytical methods is a non-negotiable component of a robust drug development program. It ensures the continuity and integrity of analytical data throughout a product's lifecycle, from non-clinical studies to final product release. For a compound like 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, where different analytical techniques like HPLC-UV and LC-MS/MS may be used for different purposes, a scientifically sound cross-validation study provides the confidence that these methods generate comparable data. By adhering to the principles outlined in regulatory guidelines and focusing on a statistical assessment of bias, researchers can ensure their analytical data is defensible, reliable, and fit for purpose.

References

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved March 13, 2026, from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 13, 2026, from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved March 13, 2026, from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved March 13, 2026, from [Link]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved March 13, 2026, from [Link]

  • Margosis, M., & Kero, R. W. (1971). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry, 43(12), 1603-1606.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • ResearchGate. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Request PDF. Retrieved March 13, 2026, from [Link]

  • Margosis, M., & Kero, R. W. (1971). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. Retrieved March 13, 2026, from [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved March 13, 2026, from [Link]

  • Savoie, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved March 13, 2026, from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved March 13, 2026, from [Link]

  • IJEI JOURNAL. (n.d.).
  • PubMed. (2022, August 3). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved March 13, 2026, from [Link]

  • Budker, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2025, August 10). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Retrieved March 13, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved March 13, 2026, from [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved March 13, 2026, from [Link]

  • Green, R. (2017).
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved March 13, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • SpectraBase. (n.d.). 1-(4-Ethoxyphenyl)-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved March 13, 2026, from [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved March 13, 2026, from [Link]

  • An-Najah Staff. (2020, March 3). Current Analytical Chemistry. Retrieved March 13, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved March 13, 2026, from [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.).
  • ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. Retrieved March 13, 2026, from [Link]

Sources

Validation

evaluating the target specificity of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid in biological systems

An in-depth technical evaluation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (4-MeO-PCA) requires a rigorous understanding of metalloenzyme pharmacology. As a synthetic picolinic acid derivative, 4-MeO-PCA belongs t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (4-MeO-PCA) requires a rigorous understanding of metalloenzyme pharmacology. As a synthetic picolinic acid derivative, 4-MeO-PCA belongs to a privileged class of chemical scaffolds known for targeting Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases[1]. These enzymes, which include Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs), are critical regulators of cellular adaptation to hypoxia and epigenetic transcription[2][3].

This guide provides an objective framework for evaluating the target specificity of 4-MeO-PCA, comparing its performance profile against established clinical and research-grade alternatives, and detailing the self-validating experimental protocols required for its biological assessment.

Mechanistic Rationale & Structural Causality

To understand how 4-MeO-PCA functions in a biological system, we must analyze its structural causality. The core scaffold—pyridine-2-carboxylic acid (picolinic acid)—acts as a potent, competitive inhibitor of 2-OG[4].

The Chelation Mechanism: The pyridine nitrogen and the carboxylate oxygen of 4-MeO-PCA form a highly stable bidentate complex with the active-site Fe(II) of the dioxygenase[1]. By displacing the natural bidentate co-substrate (2-oxoglutarate), the inhibitor paralyzes the enzyme's catalytic cycle.

The Role of the 4-(4-Methoxyphenyl) Substitution: While unsubstituted picolinic acid is a broad-spectrum, low-affinity chelator, the addition of the 4-(4-methoxyphenyl) group introduces critical steric bulk and lipophilicity. This aromatic extension probes the hydrophobic substrate-binding pocket of the enzyme. Depending on the specific geometry of the target enzyme's active site, this substitution can either sterically clash with the pocket (reducing affinity) or form favorable π-π stacking/hydrophobic interactions (driving selectivity toward specific isoforms like PHD2 over KDM4)[3].

G Normoxia Normoxia (O2 + 2-OG + Fe2+) PHD2 PHD2 Enzyme Normoxia->PHD2 Activates HIF HIF-1α PHD2->HIF Hydroxylates (Pro402/564) Degradation Proteasomal Degradation HIF->Degradation VHL-mediated Nucleus Nucleus (Transcription) HIF->Nucleus Stabilized (Hypoxia Mimic) Inhibitor 4-MeO-PCA (Inhibitor) Inhibitor->PHD2 Chelates Fe2+ Competes w/ 2-OG

Competitive inhibition of PHD2 by 4-MeO-PCA stabilizes HIF-1α, mimicking hypoxia.

Comparative Performance Analysis

When evaluating a building block like 4-MeO-PCA for library screening or hit-to-lead optimization, it must be benchmarked against established inhibitors. The table below compares representative screening data for 4-MeO-PCA against three gold-standard alternatives: Vadadustat (a highly selective clinical PHD inhibitor)[2], IOX1 (a broad-spectrum KDM/PHD probe)[3][5], and DMOG (a generic pan-2-OG oxygenase inhibitor).

CompoundPrimary Target FocusIC₅₀ (PHD2)IC₅₀ (KDM4A)Cellular PermeabilityClinical/Research Status
4-MeO-PCA Fe(II)/2-OG Oxygenases0.85 µM (Rep.)2.1 µM (Rep.)ModeratePreclinical Building Block
Vadadustat HIF-PHD (1/2/3)0.18 µM>50 µMHighApproved (Renal Anemia)
IOX1 Pan-2-OG Oxygenase1.2 µM0.1 µMHigh (as Octyl ester)Broad-Spectrum Probe
DMOG Pan-2-OG Oxygenase5.0 µM1.5 µMLow (Requires esterification)Generic in vitro Probe

Data Note: 4-MeO-PCA values represent typical screening benchmarks for 4-aryl picolinate derivatives to illustrate the evaluation framework.

Self-Validating Experimental Protocols

To objectively prove the target specificity of 4-MeO-PCA, the following experimental workflows must be executed. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls . These methods are designed as self-validating systems to eliminate false positives caused by assay interference or metal depletion.

Protocol A: In Vitro AlphaScreen Target Selectivity Assay (PHD2 vs. KDM4A)

Objective: Determine the biochemical IC₅₀ of 4-MeO-PCA against PHD2 and KDM4A to establish target selectivity[5].

Causality & Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

  • Cofactors: 10 µM Fe(II) ammonium sulfate, 100 µM Ascorbate, 10 µM 2-OG. Causality: Ascorbate is strictly required to reduce any errantly oxidized Fe(III) back to the catalytically active Fe(II) state, preventing assay drift and false inhibition signals[5].

  • Substrates: Biotinylated HIF-1α CODD peptide (for PHD2) or H3K9me3 peptide (for KDM4A).

Step-by-Step Method:

  • Dispense 10 µL of enzyme/cofactor mix into a 384-well ProxiPlate.

  • Add 100 nL of 4-MeO-PCA (10-point dose-response, 3-fold dilutions from 100 µM) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow Fe(II) chelation.

  • Initiate the reaction by adding 10 µL of the respective biotinylated peptide substrate. Incubate for 30 minutes.

  • Quench the reaction and add Streptavidin-Donor and Anti-Hydroxyl/Anti-Methyl Acceptor beads. Incubate in the dark for 1 hour.

  • Read luminescence at 520 nm (excitation at 680 nm).

Self-Validation Logic (The "Trust" Pillar):

  • Dynamic Range Control: Vadadustat must yield an IC₅₀ within 10% of 0.18 µM for PHD2[2]. If it fails, the enzyme batch or Fe(II) concentration is compromised; the plate is rejected.

  • Maximum Signal Baseline: A "No-Enzyme" well establishes the 100% unhydroxylated/methylated signal.

  • Counterscreen: A TruHits (PerkinElmer) assay is run in parallel. If 4-MeO-PCA quenches the TruHits signal, it is flagged as an optical interferent rather than a true inhibitor.

Protocol B: Cellular HIF-1α Stabilization Assay

Objective: Verify that 4-MeO-PCA penetrates the cell membrane and engages its target in a complex biological matrix.

Step-by-Step Method:

  • Seed HeLa cells at 3x10⁵ cells/well in 6-well plates.

  • Treat with 4-MeO-PCA (1, 10, and 50 µM), Vadadustat (10 µM, Positive Control), or 0.1% DMSO (Negative Control) for 4 hours.

  • Lyse cells immediately in boiling SDS sample buffer to prevent rapid proteasomal degradation of HIF-1α during harvesting.

  • Perform Western Blotting probing for HIF-1α (120 kDa) and β-actin (42 kDa, loading control).

Self-Validation Logic:

  • HIF-1α has a half-life of less than 5 minutes under normoxia[2]. The DMSO control must show zero visible HIF-1α bands. The appearance of a band in the 4-MeO-PCA lanes directly proves intracellular target engagement and functional PHD inhibition.

Workflow Step1 Compound Preparation (4-MeO-PCA in DMSO) Step2 In Vitro AlphaScreen (PHD2 vs KDM4A) Step1->Step2 Decision Target Selectivity IC50 Ratio > 10? Step2->Decision Step3 Cellular Assays (HIF-1α Western Blot) Decision->Step3 Yes (Selective) Step4 Structural Optimization (SAR Iteration) Decision->Step4 No (Broad-Spectrum) Step3->Step4 In Vivo Validation

Self-validating screening workflow for evaluating 2-OG oxygenase inhibitors.

Conclusion & Application Notes

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (4-MeO-PCA) serves as a highly modular building block for probing metalloenzyme biology. By utilizing the bidentate chelation properties of the picolinic acid core[1][4] and the steric influence of the methoxyphenyl group, researchers can evaluate its specificity across the 2-OG oxygenase family. When compared to broad-spectrum agents like IOX1[3][5] or highly specific clinical drugs like Vadadustat[2], the rigorous, self-validating protocols detailed above ensure that any observed biological activity is a genuine result of targeted active-site inhibition rather than assay artifact or non-specific metal depletion.

References

  • [5] IOX1 | Structural Genomics Consortium. Source: thesgc.org. Available at:

  • [2] Hypoxia-Inducible Factor-Prolyl Hydroxylase Domain Inhibitors to Treat Anemia in Chronic Kidney Disease. Source: karger.com. Available at:

  • [3] 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Source: nih.gov. Available at:

  • [1] Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. Source: rsc.org. Available at:

  • [4] The effectiveness of inhibitors of soluble prolyl hydroxylase against the enzyme in the cisternae of isolated bone microsomes. Source: nih.gov. Available at:

Sources

Safety & Regulatory Compliance

Safety

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Executive Summary 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a highly functionalized picolinic acid derivative fr...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid

Executive Summary

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a highly functionalized picolinic acid derivative frequently utilized as a building block in the synthesis of kinase inhibitors and metal-chelating therapeutics. Due to the biological activity of the pyridine ring and the lipophilic nature of the methoxyphenyl moiety, improper disposal poses significant risks to aquatic ecosystems and laboratory personnel. This guide provides a self-validating, regulatory-compliant protocol for the safe handling, accumulation, and final destruction of this compound, designed specifically for drug development professionals.

Physicochemical & Hazard Characterization

Understanding the molecular behavior of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is critical for dictating its waste trajectory. We do not just classify waste; we design disposal routes based on molecular causality:

  • Pyridine Core: The nitrogen-containing aromatic ring acts as a weak base. While not highly reactive, pyridine derivatives are notoriously persistent in the environment and exhibit measurable aquatic toxicity, strictly prohibiting drain disposal[1].

  • Carboxylic Acid Moiety: Imparts mild acidic properties. In aqueous waste streams, it can lower the pH, potentially triggering the EPA's "Corrosivity" characteristic (pH ≤ 2.0) if highly concentrated[2].

  • Methoxyphenyl Group: Increases the compound's lipophilicity, meaning it will readily partition into organic solvents during reaction workups, necessitating its classification as an organic waste stream.

Table 1: Quantitative Hazard & Physicochemical Data

Property / MetricValue / ClassificationCausality / Impact on Disposal
Molecular Formula C13H11NO3Defines it as a non-halogenated organic compound.
Molecular Weight 229.23 g/mol Determines stoichiometric waste generation calculations.
RCRA Listed Status None (Not P- or U-listed)Must be evaluated for characteristic toxicity prior to disposal[3].
Primary Hazard Irritant (Skin/Eyes)Mandates specific PPE (nitrile gloves, goggles) during handling[3].
Preferred Disposal High-Temp IncinerationEnsures complete thermal breakdown of the stable pyridine ring[4].

Regulatory Framework (EPA & RCRA)

Under the Resource Conservation and Recovery Act (RCRA), 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is not specifically listed by name as an acutely toxic (P-series) or toxic (U-series) waste[3]. However, it must be managed as a regulated chemical waste. The American Chemical Society (ACS) and the EPA's Subpart K regulations for academic and commercial laboratories dictate that waste must be accumulated at the point of generation, allowing trained Environmental Health and Safety (EHS) professionals to make the final hazard determination before shipment[5].

Step-by-Step Disposal Protocol

This methodology ensures a self-validating system where each step verifies the safety and compliance of the subsequent step.

Step 1: Point of Generation & Segregation

  • Action: Isolate the compound in a designated "Non-Halogenated Organic Waste" stream.

  • Causality: Because the molecule contains only carbon, hydrogen, nitrogen, and oxygen, mixing it with halogenated waste (e.g., dichloromethane) unnecessarily complicates the incineration process and drastically increases disposal costs. Physical barriers or secondary containment must be used to separate it from incompatible chemicals like strong oxidizers[4].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a compliant SAA at or near the point of generation.

  • Causality: EPA regulations mandate that laboratories can accumulate up to 55 gallons of standard hazardous waste in an SAA[2]. The container must be kept strictly closed unless actively adding waste. Do not use steel containers if the waste is in an acidic aqueous solution, as the carboxylic acid moiety can corrode the metal; use high-density polyethylene (HDPE) or glass instead[1].

Step 3: Labeling and Documentation

  • Action: Label the container immediately with the full chemical name: "Waste 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid" and appropriate hazard warnings (e.g., "Toxic/Irritant").

  • Causality: Abbreviations or structural formulas are legally invalid under RCRA. Accurate labeling allows EHS staff to safely manage the material and prevents dangerous chemical reactions during bulk consolidation at the facility[2].

Step 4: EHS Transfer and Final Destruction

  • Action: Submit a waste pickup request to EHS before the SAA time limit (typically 12 months, or within 3 days of reaching the 55-gallon limit) expires[2],[1].

  • Causality: EHS will transfer the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated disposal route is high-temperature incineration, which thermally cleaves the stable pyridine ring, converting the compound into harmless nitrogen oxides (NOx), carbon dioxide, and water vapor, thereby preventing environmental persistence[4].

Emergency Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

  • Solid Spills: Do not use water, as it may spread the acidic compound. Vacuum or sweep up the material using spark-proof tools and place it into a suitable, labeled disposal container[3].

  • Liquid Spills (Solutions): Absorb with an inert, non-combustible material such as vermiculite or dry sand.

  • Personnel Protection: Ensure the area is well-ventilated and wear a NIOSH-approved respirator if dust or aerosols are generated[3].

Workflow Visualization

WasteWorkflow cluster_0 Laboratory Control (EPA Subpart K) Gen 1. Point of Generation (Reaction Workup) Seg 2. Segregation (Non-Halogenated Organic) Gen->Seg SAA 3. SAA Storage (Max 12 Months / 55 Gal) Seg->SAA EHS 4. EHS Profiling & Manifesting SAA->EHS Inc 5. Thermal Destruction (Incineration) EHS->Inc

Figure 1: Cradle-to-grave disposal workflow for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

References

  • Regulation of Laboratory Waste - American Chemical Society. acs.org. 5

  • Laboratory Waste Management Guidelines: Overview. odu.edu. 2

  • Material Safety Data Sheet - 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid, 97%. coleparmer.com. 3

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. danielshealth.com. 4

  • Laboratory Hazardous Waste Disposal Guidelines. cwu.edu. 1

Sources

Handling

Personal protective equipment for handling 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid Executive Summary 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a functionalized pyridine derivative frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid

Executive Summary

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is a functionalized pyridine derivative frequently utilized in advanced synthetic chemistry and drug development. As a fine organic powder with acidic properties, it presents specific logistical and safety challenges, including particulate inhalation risks, electrostatic dispersal, and severe ocular/dermal irritation. This guide provides researchers with a self-validating operational protocol designed to ensure maximum safety, stoichiometric precision, and regulatory compliance.

Mechanistic Hazard Profile

Understanding the physical and chemical nature of a compound is the first step in risk mitigation. While specific safety data for 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid may vary slightly by manufacturer, its core hazard profile mirrors that of other pyridinecarboxylic acids (1[1], 2[2]).

  • Dermal & Ocular Toxicity (H315, H319): The acidic carboxyl group combined with the pyridine nitrogen acts as a severe irritant. Direct contact can cause pronounced skin irritation and severe eye damage[1].

  • Inhalation Hazard (H335): As a fine crystalline powder, the compound easily becomes airborne. Inhalation of these micro-particulates causes immediate respiratory tract irritation[1].

  • Electrostatic Volatility: Fine organic powders readily accumulate static charge. Attempting to transfer charged powder leads to spontaneous dispersal, which not only increases inhalation risk but also ruins stoichiometric accuracy during weighing (3[3]).

Mandatory Personal Protective Equipment (PPE) Matrix

PPE must be selected based on the specific physical state (dry powder) and chemical hazards (organic acid) of the material.

PPE CategorySpecificationCausality / Rationale
Eye Protection Tight-fitting, dust-proof safety gogglesStandard safety glasses leave peripheral gaps. Goggles are mandatory to prevent airborne fine powder from contacting the ocular mucosa[1].
Hand Protection Nitrile or Neoprene gloves (Double-gloved)Provides an essential chemical barrier. Double-gloving allows the safe removal of the contaminated outer layer without exposing the skin during cleanup (4[4]).
Body Protection Non-woven, low dust-retention lab coatPrevents microscopic powder particles from embedding in woven fabrics, eliminating the risk of secondary exposure outside the laboratory[4].
Respiratory N95 / P100 Particulate RespiratorMandatory if weighing must occur outside a HEPA-filtered enclosure to prevent inhalation of hazardous micro-particulates (5[5]).

Engineering Controls & Workspace Setup

To establish a self-validating safety system, PPE must act as a secondary defense to primary engineering controls.

  • Local Exhaust Ventilation (LEV): Weighing should be conducted inside a horizontal laminar flow hood or a dedicated powder handling enclosure. Causality: Horizontal flow pulls particulates away from the operator's breathing zone while minimizing the vertical air turbulence that destabilizes microbalance readings (6[6]).

  • Static Elimination: Utilize an ionizing (anti-static) bar near the analytical balance. Causality: This neutralizes the electrostatic charge inherent to fine powders, preventing spontaneous dispersal and ensuring accurate mass transfer[3].

Operational Workflow: Safe Handling & Weighing Protocol

HandlingWorkflow Start 1. Pre-Operation Setup (Verify LEV & Airflow) Static 2. Discharge Static (Anti-static Bar) Start->Static Weigh 3. Enclosed Weighing (Minimize Turbulence) Static->Weigh Transfer 4. Seal in Vessel (Prevent Dispersal) Weigh->Transfer Clean 5. Decontamination (HEPA Vac & Wet Wipe) Transfer->Clean

Figure 1: Step-by-step operational workflow for safely handling and weighing hazardous powders.

Step-by-Step Methodology:

  • Workspace Preparation: Line the weighing area with absorbent, disposable bench paper. Activate the LEV/powder enclosure. Self-Validation: Hold a delicate tissue near the sash to visually verify inward airflow before opening the chemical container[3].

  • Static Neutralization: Pass the closed chemical container, the spatula, and the weigh boat over an ionizing bar to dissipate static charges[3].

  • Transfer Mechanics: Using a clean spatula, slowly transfer the 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid into the weigh boat. Self-Validation: If the powder visibly clings to the spatula or repels from the boat, static is still present; pause and re-apply the ionizing bar before proceeding.

  • Sealing and Transport: Once the target mass is achieved, immediately transfer the powder into a sealable reaction vessel. Do not transport open weigh boats across the laboratory[5].

  • Decontamination: Never dry-sweep powder spills, as this aerosolizes the hazard. Use a HEPA-filtered vacuum to capture stray particulates, followed by wet-wiping the area with a compatible solvent (e.g., water or dilute alcohol) to neutralize residual acid (7[7]).

Waste Segregation & Disposal Plan

Organic acids require strict segregation protocols to prevent hazardous chemical incompatibilities.

DisposalPlan Waste Generate Chemical Waste (4-(4-Methoxyphenyl)pyridine...) Check Determine Waste Type Waste->Check Organic Organic Acid Waste Stream (Segregate from Inorganics) Check->Organic Solid/Solvent Capacity Fill Container to <75% (Allow Vapor Expansion) Organic->Capacity Store Store in Secondary Containment (Satellite Accumulation Area) Capacity->Store Pickup EH&S Hazardous Pickup Store->Pickup

Figure 2: Logical decision tree for the segregation and disposal of organic acid chemical waste.

Step-by-Step Methodology:

  • Classification: Classify all unreacted powder, contaminated bench paper, and solvent mixtures containing the compound strictly as "Organic Acid Waste" (8[8]).

  • Strict Segregation: NEVER mix organic acid waste with inorganic mineral acids (e.g., nitric acid, hydrochloric acid), strong bases, cyanides, or oxidizers. Causality: Mixing these incompatibles can lead to violent exothermic reactions, explosions, or the release of toxic hydrogen cyanide/hydrogen sulfide gases (9[9]).

  • Volume Control: Fill liquid waste containers to a maximum of 75% capacity. Causality: This provides necessary headspace for vapor expansion and prevents dangerous over-pressurization of the glass or HDPE container (10[10]).

  • Storage: Place the sealed, labeled container in a secondary containment tray within a designated flammable or organic acid storage cabinet (Satellite Accumulation Area) until formal EH&S pickup[8][9].

Emergency Response (Spills & Exposure)

  • Skin Exposure: Immediately remove contaminated clothing (utilizing the double-glove method to peel away the outer layer safely). Flush the affected dermal area with copious amounts of water for at least 15 minutes[1].

  • Eye Exposure: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention due to the high risk of severe eye damage[1][2].

  • Accidental Spills: Do not sweep. Cover the powder spill with slightly damp absorbent material to prevent dust generation, or use a dedicated HEPA vacuum. Dispose of all cleanup materials as hazardous organic waste[2].

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at: [Link][8]

  • DigitalOcean Spaces. "Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet." Available at:[Link][4]

  • Oreate AI Blog. "Taming the Dust: Essential Practices and Gear for Safe Powder Handling." Available at:[Link][7]

  • University of Waterloo. "CHEMICAL STORAGE FACT SHEET." Available at: [Link][9]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at:[Link][10]

  • AirClean Systems. "Powder Handling." Available at: [Link][6]

  • Environment, Health & Safety, UW-Madison. "Weighing Hazardous Powders in the Laboratory." Available at: [Link][3]

  • UNT Research. "CAAAM Guidelines and Procedures." Available at: [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.